molecular formula C4H8N2O3 B3333517 Glycyl-glycine-15N2 CAS No. 108451-47-4

Glycyl-glycine-15N2

Katalognummer: B3333517
CAS-Nummer: 108451-47-4
Molekulargewicht: 134.10 g/mol
InChI-Schlüssel: YMAWOPBAYDPSLA-MPOCSFTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glycyl-glycine-15N2 is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 134.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 134.04756191 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-(15N)azanylacetyl)(15N)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWOPBAYDPSLA-MPOCSFTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[15NH]CC(=O)O)[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745868
Record name (~15~N)Glycyl(~15~N)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108451-47-4
Record name (~15~N)Glycyl(~15~N)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108451-47-4
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Foundational & Exploratory

Technical Guide: Molecular Weight and Application Profiling of Glycyl-glycine-15N2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide where both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (


N). This modification results in a precise mass shift relative to the natural abundance isotopologue, rendering it an indispensable tool in quantitative proteomics, metabolic flux analysis, and biomolecular NMR spectroscopy.

This guide provides a definitive technical breakdown of its physicochemical properties, synthesis methodologies, and analytical applications. It is designed for researchers requiring high-fidelity standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Weight Analysis

In stable isotope chemistry, distinction must be made between Molecular Weight (Average) and Monoisotopic Mass (Exact) . For this compound, the introduction of two


N atoms shifts the mass by approximately +1.994 Da compared to the unlabeled counterpart.
PropertyValueCalculation Basis
Chemical Formula

Linear:

Molecular Weight 134.11 g/mol Based on standard atomic weights for C, H, O and

N ≈ 15.0001 u
Exact Mass 134.0476 Da Monoisotopic mass (

C,

H,

O,

N)
Mass Shift (

m)
+1.994 DaRelative to unlabeled Gly-Gly (132.053 Da)
Isotopic Purity

98 atom %

N
Critical for minimizing spectral overlap in MS
Structural Characteristics
  • IUPAC Name: 2-[(2-aminoacetyl)amino]acetic acid (

    
    N-labeled)
    
  • Solubility: Highly soluble in water (>100 mg/mL); moderately soluble in aqueous buffers.

  • pKa Values: Carboxyl group (~3.1), Amino group (~8.1). Note: Isotopic substitution has a negligible effect on pKa, preserving bio-equivalence in metabolic studies.

Synthesis & Production: Solid-Phase Protocol

The production of high-purity Gly-Gly-15N2 is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) . This method ensures precise control over isotopic incorporation by using pre-labeled amino acid building blocks (


).
Strategic Rationale
  • Why SPPS? Liquid-phase synthesis often leads to racemization or incomplete coupling. SPPS on a Wang or 2-Chlorotrityl chloride resin allows for rigorous washing, ensuring >99% purity.

  • Precursor Selection: Use

    
     (98% enrichment). The N-terminal protection (Fmoc) prevents polymerization, while the 
    
    
    
    N label is stable under standard deprotection conditions (20% Piperidine).
Synthesis Workflow Diagram

The following logic flow illustrates the critical path for synthesizing Gly-Gly-15N2, highlighting the checkpoints for isotopic integrity.

SPPS_Workflow Start Start: Resin Selection (2-Chlorotrityl Chloride) Loading Loading Step Couple Fmoc-Gly-15N-OH (First Residue) Start->Loading Immobilization Wash1 Wash Cycle (DMF -> DCM -> DMF) Loading->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Coupling Peptide Coupling Add Fmoc-Gly-15N-OH + HBTU/DIPEA Deprotect1->Coupling Free Amine Generated Wash1->Deprotect1 Deprotect2 Final Fmoc Deprotection (Expose N-terminal 15NH2) Coupling->Deprotect2 Cleavage Resin Cleavage (95% TFA cocktail) Deprotect2->Cleavage Release Peptide Purification Purification & QC (RP-HPLC & MS Validation) Cleavage->Purification Crude Product

Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for generating high-purity this compound.

Analytical Validation & Applications

Mass Spectrometry (MS)

In proteomics, Gly-Gly-15N2 serves as an Internal Standard (IS) .

  • Mechanism: The +2 Da shift allows the labeled peptide to co-elute with the endogenous analyte (Gly-Gly) during Liquid Chromatography (LC) but remain spectrally distinct in the Mass Spectrometer.

  • Protocol Insight: Since physicochemical properties (retention time, ionization efficiency) are identical to the unlabeled form, the ratio of signal intensities (Heavy/Light) provides absolute quantification without matrix bias.

NMR Spectroscopy

Gly-Gly-15N2 is a "gold standard" reference material for calibrating


N-NMR experiments.
  • Chemical Shift Indexing: Used to reference

    
    N chemical shifts (approx. 33 ppm relative to liquid ammonia, though typically referenced indirectly via DSS).
    
  • J-Coupling Analysis: The direct bond between the alpha-carbon and the

    
    N nucleus allows for measurement of 
    
    
    
    coupling constants, critical for verifying pulse sequence performance (e.g., HSQC, HMQC).

Experimental Protocol: Preparation of Internal Standard

Objective: Prepare a stock solution of Gly-Gly-15N2 for LC-MS/MS quantification of endogenous dipeptides in biological plasma.

Reagents
  • This compound (Sigma-Aldrich #702560 or equivalent).

  • LC-MS Grade Water.

  • Formic Acid (0.1%).

Methodology
  • Gravimetric Analysis: Weigh 1.34 mg of Gly-Gly-15N2 powder.

    • Why: This quantity corresponds to ~10 µmol, facilitating easy dilution calculations.

  • Primary Stock Preparation: Dissolve in 10 mL of 0.1% Formic Acid/Water.

    • Concentration: 1.0 mM.

    • Storage: Aliquot into 100 µL vials and store at -80°C. Stability is >6 months.

  • Working Solution: Dilute Primary Stock 1:100 in mobile phase A (Water + 0.1% FA) to achieve 10 µM.

  • Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before protein precipitation.

    • Causality: Spiking before processing corrects for any analyte loss during the extraction phase.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • PubChem. (2025).[1][2] Glycylglycine (Compound Summary). National Library of Medicine. Retrieved from

  • Cambridge Isotope Laboratories. (2022).[3] Stable Isotope-Labeled Peptides for Proteomic Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from

Sources

Glycyl-glycine-15N2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycyl-glycine-15N2 (15N-Gly-Gly) is a dual-labeled isotopologue of the simplest dipeptide, serving as a critical reference standard in solid-state Nuclear Magnetic Resonance (ssNMR) and a metabolic tracer in mass spectrometry (MS). Unlike singly labeled amino acids, 15N-Gly-Gly provides two distinct nitrogen environments—a terminal amine (


) and a peptide bond amide (

)—within a single crystalline lattice. This dual-site occupancy allows for simultaneous calibration of low-field (amine) and mid-field (amide) spectral regions, making it indispensable for optimizing Cross-Polarization Magic Angle Spinning (CP-MAS) experiments.

This guide provides a comprehensive analysis of the physicochemical properties, synthesis methodologies, and experimental protocols for utilizing this compound in high-precision structural biology and drug development.

Chemical Identity & Structural Specifications[1][2][3]

Core Physicochemical Properties

The isotopic enrichment of Nitrogen-15 (spin 1/2) replaces the naturally abundant Nitrogen-14 (spin 1), eliminating quadrupolar broadening and enabling high-resolution NMR spectroscopy.

PropertySpecificationNotes
IUPAC Name (2-Aminoacetamido)acetic acid-15N2
CAS Number 108451-47-4 Specific to 15N2-labeled form
Molecular Formula C₄H₈¹⁵N₂O₃
Molecular Weight 134.10 g/mol +1.98 Da vs. unlabeled (132.12)
Isotopic Purity ≥ 98 atom % 15NCritical for signal-to-noise ratio
Melting Point 262–264 °C (dec.)High thermal stability
Solubility Soluble in water; Insoluble in EtOHpKa₁ ≈ 3.14 (COOH), pKa₂ ≈ 8.25 (NH₃⁺)
Appearance White crystalline powderHygroscopic; store desiccated
Structural Topology

The molecule exists primarily as a zwitterion in the solid state. The 15N labels are located at the N-terminal amine and the inter-residue amide bond.

G Gly1 Glycine-1 (N-Term) N1 15N-Amine (sp3) PeptideBond Peptide Bond (Amide 15N) N2 15N-Amide (sp2) PeptideBond->N2 Gly2 Glycine-2 (C-Term) C1 N1->C1 J-coupling N1->N2 Distance: ~3.7 Å CO C=O C1->CO CO->PeptideBond C2 N2->C2 COOH COO- C2->COOH

Figure 1: Structural topology of this compound highlighting the two distinct nitrogen environments utilized in spectroscopic calibration.

Synthesis & Production Protocol

High-purity synthesis is achieved via the Diketopiperazine Intermediate Route . This method is preferred over direct coupling for isotopic labeling because it minimizes racemization and maximizes the incorporation efficiency of the expensive 15N-Glycine precursor.

Reaction Logic
  • Cyclodimerization: 15N-Glycine is thermally condensed in glycerol to form 15N2-2,5-diketopiperazine (Glycine Anhydride).

  • Hydrolysis: The anhydride ring is selectively opened under mild alkaline conditions to yield the linear dipeptide.

Step-by-Step Methodology

Phase 1: Formation of 15N2-Diketopiperazine

  • Reagents: Mix 15N-Glycine (1.0 eq) in Glycerol (solvent/catalyst).

  • Conditions: Heat to 175–180 °C for 60 minutes with vigorous stirring. The high temperature drives the dehydration reaction.

  • Isolation: Cool to room temperature. Add distilled water and store at 4°C overnight.

  • Purification: Filter the precipitate. Wash with 50% ethanol to remove residual glycerol.

    • Checkpoint: Intermediate MP should be >300 °C.

Phase 2: Ring Opening to this compound

  • Hydrolysis: Suspend the 15N2-diketopiperazine in 1M NaOH (slight excess).

  • Acidification: Carefully adjust pH to 6.0 using dilute HCl. This is the isoelectric point where the zwitterion is least soluble.

  • Crystallization: Add ethanol to induce precipitation. Allow to stand at 4°C.

  • Final Wash: Filter and wash with absolute ethanol until chloride-free (test filtrate with AgNO₃). Dry at 110°C.

Spectroscopic Characterization (Solid-State NMR)

This compound is the "Gold Standard" for setting up 15N CP-MAS experiments because it provides two signals with different chemical shift anisotropies (CSA) and cross-polarization dynamics.

Chemical Shift Reference Data

Shifts are reported relative to liquid ammonia (0 ppm).

Nitrogen SiteChemical Shift (δ)CSA CharacterUtility
Amine (N-Term) 33.4 ± 0.5 ppm Low CSAReference for sp³ nitrogens (Lysine side chains, N-termini).
Amide (Peptide) ~90 – 105 ppm High CSAReference for peptide backbones; sensitive to H-bonding.

Note: The exact amide shift depends on the crystal polymorph (alpha/beta) and hydrogen bond length (N-H...O). In the hydrochloride salt form, the amide shift is typically near 100 ppm.

Protocol: Hartmann-Hahn Matching

This protocol ensures maximum signal transfer from ¹H to ¹⁵N, critical for analyzing scarce biological samples.

  • Sample Prep: Pack ~10-20 mg of Gly-Gly-15N2 into a 3.2mm or 4mm ZrO₂ rotor.

  • Spinning: Spin at 8–10 kHz (stable).

  • Pulse Sequence: Standard CP-MAS (Cross-Polarization Magic Angle Spinning).

  • Optimization Loop:

    • Set ¹H 90° pulse (typically 2.5–3.0 µs).

    • Set contact time to 1.0 – 2.0 ms .

    • Variable: Array the ¹⁵N spin-lock power (amplitude) while keeping ¹H power constant.

    • Target: Maximize the intensity of the Amide peak (~100 ppm) . This peak is more sensitive to CP mismatch due to its larger CSA.

  • Referencing: Set the Amine peak to 33.4 ppm . All other spectra acquired in the session are referenced to this value.

NMR_Workflow cluster_opt Hartmann-Hahn Optimization Start Start Calibration Pack Pack Rotor (Gly-Gly-15N2) Start->Pack Spin Spin @ 10 kHz Pack->Spin Pulse Apply 1H-15N CP Pulse Spin->Pulse Array Array 15N Power Pulse->Array Measure Measure Amide Peak Intensity Array->Measure Check Max Signal Found? Measure->Check Check->Pulse No Ref Set Amine Peak = 33.4 ppm Check->Ref Yes Ready System Ready for Unknown Samples Ref->Ready

Figure 2: Experimental workflow for calibrating solid-state NMR spectrometers using this compound.

Metabolic Tracing Applications

In drug development, 15N-Gly-Gly is used to track peptide hydrolysis and downstream glycine metabolism. The stability of the 15N label allows researchers to differentiate between exogenous (drug-derived) and endogenous glycine.

Mass Spectrometry Signature
  • Parent Ion: [M+H]⁺ = 135.1 m/z (vs 133.1 unlabeled).

  • Fragment Ions:

    • y1 ion (C-term Glycine): 77.0 m/z (15N-labeled).

    • b1 ion (N-term Glycyl): 59.0 m/z (15N-labeled).

Metabolic Fate Tracking

Upon administration, peptidases (e.g., DPPIV) cleave Gly-Gly-15N2 into two 15N-Glycine molecules. These tracers then enter the One-Carbon Metabolism pathway.

  • Glutathione Synthesis: 15N-Gly incorporation into GSH (M+1 shift).

  • Purine Synthesis: Incorporation into the purine ring (Positions N7, N9).

  • Heme Biosynthesis: Condensation with Succinyl-CoA.

References

  • Sigma-Aldrich. (2025). This compound Product Specification & CAS 108451-47-4. Merck KGaA.

  • Kuroki, S., et al. (1991).[1] Hydrogen bond length and 15N NMR chemical shift of the glycine residue of some oligopeptides in the solid state. Journal of Molecular Structure.

  • Bertani, P., et al. (2014).[2] 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance.

  • Tavares, C.R.O., et al. (2006). 15N-labeled glycine synthesis and recovery. Anais da Academia Brasileira de Ciências.

  • PubChem. (2025). Glycylglycine Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to the Synthesis and Purity of Glycyl-glycine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-glycine, the simplest dipeptide, serves as a fundamental building block in various biochemical and pharmaceutical research areas. The incorporation of stable isotopes, specifically ¹⁵N, into its structure provides a powerful, non-radioactive tool for a range of applications. Labeled Glycyl-glycine-¹⁵N₂ is invaluable in nuclear magnetic resonance (NMR) studies for protein structure and dynamics elucidation, as a tracer in metabolic pathway analysis, and as an internal standard in quantitative mass spectrometry-based proteomics.[1]

This guide provides a comprehensive overview of a robust method for the synthesis of Glycyl-glycine-¹⁵N₂, starting from commercially available ¹⁵N-labeled glycine. It details a step-by-step protocol, purification strategies, and in-depth analytical techniques for the verification of its chemical and isotopic purity. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product.

Synthesis of Glycyl-glycine-¹⁵N₂: A Two-Step Approach

The synthesis of Glycyl-glycine-¹⁵N₂ can be efficiently achieved through a two-step process involving the initial formation of 2,5-diketopiperazine-¹⁵N₂ followed by controlled hydrolysis. This method is advantageous due to its simplicity, scalability, and avoidance of costly and often hazardous coupling reagents.[2] The starting material for this synthesis is Glycine-¹⁵N, which is commercially available with high isotopic enrichment.[3]

Step 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂

The first step involves the dehydration and cyclization of two molecules of Glycine-¹⁵N to form the cyclic dipeptide, 2,5-diketopiperazine-¹⁵N₂. This is achieved by heating Glycine-¹⁵N in a high-boiling point, hygroscopic solvent such as glycerol.[2] The glycerol facilitates the removal of water, driving the reaction towards the formation of the cyclic product.

Synthesis_Step_1 Gly1 Glycine-¹⁵N DKP 2,5-Diketopiperazine-¹⁵N₂ Gly1->DKP Gly2 Glycine-¹⁵N Gly2->DKP Glycerol Glycerol (175-180 °C) Glycerol->DKP Heat Water 2 H₂O DKP->Water

Caption: Synthesis of 2,5-Diketopiperazine-¹⁵N₂ from Glycine-¹⁵N.

Step 2: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂

The second step involves the selective hydrolysis of one of the amide bonds within the 2,5-diketopiperazine-¹⁵N₂ ring to yield the linear dipeptide, Glycyl-glycine-¹⁵N₂. This is achieved under basic conditions, for instance, using sodium hydroxide, followed by careful neutralization with an acid to precipitate the product.[2]

Synthesis_Step_2 DKP 2,5-Diketopiperazine-¹⁵N₂ GlyGly Glycyl-glycine-¹⁵N₂ DKP->GlyGly Reagents 1. NaOH (aq) 2. HCl to pH ~6 Reagents->GlyGly Hydrolysis

Caption: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Glycine-¹⁵N and glycerol.

  • Heat the mixture with stirring to 175-180 °C.

  • Maintain this temperature for approximately 50-60 minutes. The reaction mixture will become a clear, viscous solution.

  • Cool the reaction mixture to room temperature.

  • Add distilled water to the cooled mixture to precipitate the crude 2,5-diketopiperazine-¹⁵N₂.

  • Place the mixture in a refrigerator overnight to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from hot water.

Protocol 2: Synthesis of Glycyl-glycine-¹⁵N₂
  • In a round-bottom flask, dissolve the synthesized 2,5-diketopiperazine-¹⁵N₂ in an aqueous solution of sodium hydroxide with stirring.

  • Once completely dissolved, carefully add hydrochloric acid dropwise to adjust the pH of the solution to approximately 6.0.

  • Add ethanol to the neutralized solution to induce precipitation of Glycyl-glycine-¹⁵N₂.

  • Allow the mixture to stand in a refrigerator overnight to ensure complete precipitation.

  • Collect the white, crystalline product by vacuum filtration.

  • Wash the product thoroughly with ethanol until the washings are free of chloride ions (tested with silver nitrate solution).

  • Dry the final product under vacuum.

Purification and Purity Assessment

The purity of the synthesized Glycyl-glycine-¹⁵N₂ is paramount for its intended applications. A combination of purification techniques and rigorous analytical characterization is essential.

Purification by Recrystallization

Recrystallization from a water/ethanol mixture is an effective method for purifying the final Glycyl-glycine-¹⁵N₂ product. The crude dipeptide is dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals of Glycyl-glycine-¹⁵N₂ will form.

Characterization and Purity Analysis

A suite of analytical techniques should be employed to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Glycyl-glycine-¹⁵N₂.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. For Glycyl-glycine-¹⁵N₂, ¹H, ¹³C, and ¹⁵N NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two non-equivalent methylene (-CH₂-) groups. In D₂O, these typically appear as singlets.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons and the two α-carbons.

  • ¹⁵N NMR: This is a crucial technique for confirming the incorporation of the ¹⁵N label. Two distinct signals are expected, one for the terminal amine nitrogen and one for the amide nitrogen. The chemical shifts of these nitrogens are sensitive to the pH of the solution.[5]

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of isotopic enrichment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product. For Glycyl-glycine-¹⁵N₂, the expected exact mass will be higher than that of the unlabeled compound due to the two ¹⁵N atoms.

  • Isotopic Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of ¹⁵N incorporation can be accurately determined. A successful synthesis should yield an isotopic purity of >98%.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the chemical purity of the final product. A reversed-phase HPLC method can be developed to separate the Glycyl-glycine-¹⁵N₂ from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.

Summary of Analytical Data

The following table summarizes the expected analytical data for high-purity Glycyl-glycine-¹⁵N₂.

Analytical Technique Parameter Expected Value/Observation
¹H NMR (D₂O) Chemical Shift (δ)Two singlets for the two -CH₂- groups.[4]
¹³C NMR (D₂O) Chemical Shift (δ)Signals for two carbonyl and two α-carbons.
¹⁵N NMR Chemical Shift (δ)Two distinct signals for amine and amide nitrogens.[5]
HRMS Exact MassCorresponds to the calculated exact mass of C₄H₈¹⁵N₂O₃.
Isotopic Purity ¹⁵N Enrichment>98%
HPLC Chemical Purity>98%
Melting Point ~262-264 °C

Troubleshooting

Problem Possible Cause Solution
Low yield of 2,5-diketopiperazine-¹⁵N₂ Incomplete reaction due to insufficient heating or presence of water.Ensure the reaction temperature is maintained at 175-180 °C and that the starting Glycine-¹⁵N is dry.
Incomplete hydrolysis of 2,5-diketopiperazine-¹⁵N₂ Insufficient base or reaction time.Ensure complete dissolution in the NaOH solution and allow adequate time for hydrolysis.
Low chemical purity Incomplete reaction or side product formation.Optimize reaction conditions and perform one or more recrystallizations of the final product.
Low isotopic enrichment Impure ¹⁵N-labeled starting material.Use high-purity Glycine-¹⁵N as the starting material.

Conclusion

The synthesis of Glycyl-glycine-¹⁵N₂ via the 2,5-diketopiperazine intermediate is a reliable and efficient method for producing this valuable isotopically labeled compound. Rigorous purification and comprehensive analytical characterization using NMR, mass spectrometry, and HPLC are essential to ensure the high chemical and isotopic purity required for its diverse applications in scientific research and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate their own high-quality Glycyl-glycine-¹⁵N₂.

References

  • PubChem. (n.d.). Glycyl-glycyl-glycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). Glycylglycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Leyden, D. E., & Cox, R. H. (1976). pH Dependence of the 15N and 17O Nuclear Magnetic Resonance Chemical Shifts of Glycylglycine.
  • ResearchGate. (n.d.). The structure of glycylglycine. (b) 200-MHz 1H NMR spectrum of.... Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). (a) The structure of glycylglycine. (b) 200-MHz 1 H NMR spectrum of.... Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN101759767A - Method for synthesizing glycylglycine.
  • Hiyama, Y., Niu, C. H., Silverton, J. V., Bavoso, A., & Torchia, D. A. (1988). Determination of 15N chemical shift tensor via 15N-2H dipolar coupling in Boc-glycylglycyl[15N glycine]benzyl ester. Journal of the American Chemical Society, 110(7), 2378–2383.
  • Quora. (n.d.). What role does glycylglycine play in protein sequencing and mass spectrometry?. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
  • Scholars' Mine. (2014, July 3). Peptide Bond Formation Via Glycine Condensation in the Gas Phase. Missouri S&T. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). N-(N-Glycylglycyl)glycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

  • Hoffmann, J. A., & Tilak, M. A. (1975). The Successful Synthesis of Glycyl-glycine Peptide Bonds Via the Excess Mixed Anhydride Method.
  • Harper, J. K., Grant, D. M., Zhang, Y., Lee, D.-K., & Wemmer, D. E. (2024). NMR-guided refinement of crystal structures using 15N chemical shift tensors. CrystEngComm, 26(21), 3045-3056.
  • Schott, H. F., Larkin, J. B., Rockland, L. B., & Dunn, M. S. (1947). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE. Journal of Organic Chemistry, 12(4), 490-495.
  • Kim, J., & Lee, Y. (2021). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit.
  • NIST. (n.d.). Glycylglycylglycylglycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Glycylglycine (CAS 556-50-3). Retrieved February 18, 2026, from [Link]

  • MP Biomedicals. (n.d.). Glycylglycine. Retrieved February 18, 2026, from [Link]

Sources

Advanced Applications of ^15^N-Labeled Dipeptides: From Structural Biology to Metabolic Flux

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Dipeptide Advantage in Stable Isotope Research While single amino acid labeling tracks elemental nitrogen flow, and whole-protein labeling serves global proteomics, ^15^N-labeled dipeptides occupy a critical "middle ground" in biochemical research. They serve as precise molecular probes for investigating peptide bond geometry, proton-coupled transport mechanisms (PEPT1), and specific proteolytic pathways.

This guide moves beyond basic isotope usage, detailing how ^15^N-dipeptides function as:

  • Structural Rulers: Defining backbone torsion angles in solid-state NMR.

  • Metabolic Tracers: Quantifying intestinal absorption kinetics distinct from free amino acids.

  • Quantification Standards: Enabling absolute quantitation of bioactive peptides via Isotope Dilution Mass Spectrometry (IDMS).

Structural Biology: Solid-State NMR & Peptide Geometry

^15^N-labeled dipeptides are the fundamental unit for establishing peptide bond geometry. In Solid-State NMR (ssNMR), they overcome the limitations of solution-state tumbling, allowing for the direct measurement of anisotropic interactions.

Mechanism: Dipolar Recoupling & Torsion Angles

In a rigid lattice (solid state), the dipolar coupling between ^15^N and ^13^C is distance-dependent (


). By selectively labeling the amide nitrogen of residue 

and the carbonyl carbon of residue

, researchers can measure the

(psi) and

(phi) torsion angles with high precision using Magic Angle Spinning (MAS).
  • Technique: Rotational Echo Double Resonance (REDOR).

  • Application: Determining the conformation of amyloid fibrils or membrane-bound peptides where X-ray crystallography fails.

Experimental Protocol: ssNMR Structure Determination

Objective: Determine the backbone distance in a model ^15^N-labeled dipeptide (e.g., ^13^C'-Gly-^15^N-Leu).

  • Sample Preparation:

    • Crystallize 10–20 mg of ^13^C,^15^N-labeled dipeptide.

    • Pack into a 3.2 mm or 4 mm Zirconia MAS rotor.

  • Spectrometer Setup:

    • Field strength: >500 MHz (11.7 T).

    • Spinning rate: 10–20 kHz (to average out chemical shift anisotropy).

  • Pulse Sequence (REDOR):

    • Apply a rotor-synchronized train of

      
       pulses on the ^15^N channel.
      
    • Observe the ^13^C signal.[1][2] The ^15^N pulses prevent the averaging of the C-N dipolar coupling.

  • Data Analysis:

    • Compare spectra with (

      
      ) and without (
      
      
      
      ) the dephasing pulses.
    • Plot

      
       against mixing time.
      
    • Fit the curve to extract the dipolar coupling constant (

      
      ), which directly correlates to the internuclear distance.
      
Visualization: NMR Interaction Logic

NMR_Logic Sample 13C-15N Dipeptide (Solid State) MAS Magic Angle Spinning (10-20 kHz) Sample->MAS Pulse REDOR Pulse Sequence (Rotor Synchronized) MAS->Pulse Dipolar Dipolar Coupling Restoration Pulse->Dipolar Dephasing Distance Internuclear Distance (Structure) Dipolar->Distance Curve Fitting

Caption: Workflow for extracting structural constraints from 15N-labeled dipeptides using REDOR ssNMR.

Metabolic Tracing: The PEPT1 Transport Pathway

A critical application of ^15^N-dipeptides is distinguishing intact peptide absorption from free amino acid uptake. This is vital for drug delivery (prodrugs) and clinical nutrition.

The PEPT1 Mechanism

Unlike free amino acids, which use various Na+-dependent transporters, dipeptides are transported via PEPT1 (SLC15A1) , a high-capacity, proton-coupled symporter.

  • Tracer Advantage: Using a dipeptide with a stable ^15^N label on the peptide bond (or specific residues) allows researchers to track the flux of nitrogen through this specific transporter before cytosolic hydrolysis occurs.

Protocol: Intestinal Absorption Assay (Caco-2 Model)

Objective: Quantify the transport kinetics of ^15^N-Gly-Sar (Glycylsarcosine, a hydrolysis-resistant model dipeptide).

  • Cell Culture:

    • Grow Caco-2 cells on permeable transwell supports for 21 days to form a differentiated monolayer.

    • Verify integrity (TEER > 300

      
      ).
      
  • Transport Buffer:

    • Apical (Donor): pH 6.0 (Mes-buffered saline) containing 1 mM ^15^N-Gly-Sar.

    • Basolateral (Receiver): pH 7.4 (Hepes-buffered saline).

  • Incubation:

    • Incubate at 37°C for 10–60 minutes.

  • Sampling & Analysis:

    • Collect basolateral media.

    • Quantification: Analyze via LC-MS/MS (SRM mode).

    • Calculation: Determine Apparent Permeability (

      
      ) using the formula:
      
      
      
      
      (Where
      
      
      is flux,
      
      
      is area,
      
      
      is initial concentration).
Visualization: PEPT1 Transport Pathway

PEPT1_Transport cluster_Lumen Intestinal Lumen (Apical pH 6.0) cluster_Cell Enterocyte (Cytosol pH 7.0) cluster_Blood Portal Blood (Basolateral pH 7.4) Dipeptide 15N-Dipeptide PEPT1 PEPT1 Transporter (Symport) Dipeptide->PEPT1 Substrate Proton H+ Proton->PEPT1 Driving Force Intact Intact 15N-Dipeptide PEPT1->Intact Translocation Hydrolysis Cytosolic Peptidases AA Free 15N-Amino Acids Hydrolysis->AA Intact->Hydrolysis Major Pathway Systemic Systemic Circulation Intact->Systemic Minor Pathway (Bioactive) AA->Systemic Basolateral Transporters

Caption: Mechanism of proton-coupled 15N-dipeptide transport via PEPT1 and subsequent metabolic fate.

Mass Spectrometry: Absolute Quantification (IDMS)

In proteomics and metabolomics, ^15^N-labeled dipeptides serve as ideal Internal Standards (IS) for quantifying short bioactive peptides (e.g., Carnosine, Anserine) or specific proteolytic fragments.

Why Dipeptides over Single Amino Acids?
  • Chromatographic Co-elution: A ^15^N-dipeptide matches the retention time of the endogenous dipeptide exactly, compensating for matrix effects and ionization suppression.

  • Stability Controls: They control for degradation during sample prep (e.g., if the ^15^N-standard degrades, the endogenous target likely did too).

Data Presentation: Quantification Parameters
Parameter^15^N-Labeled StandardUnlabeled AnalyteBenefit
Mass Shift +1 to +2 Da (depending on # of N)MonoisotopicResolvable by MS
Retention Time IdenticalIdenticalPerfect Matrix Correction
Ionization Efficiency IdenticalIdenticalAccurate Ratio Calculation
Physicochemical Properties IdenticalIdenticalSame Extraction Recovery
Experimental Workflow: IDMS for Carnosine Quantification

Target: Quantify Carnosine (


-Alanyl-L-histidine) in muscle tissue.
Standard:  [^15^N,^13^C]-Carnosine (synthesized or purchased).
  • Extraction:

    • Homogenize 50 mg muscle tissue in 0.1 M HCl.

    • Spike-in: Add defined amount (e.g., 10 pmol) of ^15^N-Carnosine IS before extraction.

  • Sample Cleanup:

    • Centrifuge (10,000 x g, 10 min).

    • Filter supernatant (10 kDa cutoff) to remove proteins.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar dipeptides.

    • MS Mode: SRM (Selected Reaction Monitoring).

      • Endogenous Transition:

        
         m/z.
        
      • IS Transition:

        
         m/z (assuming +2 Da shift).
        
  • Calculation:

    • Calculate Area Ratio (

      
      ).
      
    • Determine concentration using the known spike amount:

      
      
      

References

  • Solid-State NMR & Peptide Structure

    • Title: De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy.
    • Source: PNAS (Proceedings of the N
    • URL:[Link]

  • PEPT1 Transport Mechanisms

    • Title: PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids.[3]

    • Source: Journal of Cellular Physiology.[3]

    • URL:[Link]

  • Mass Spectrometry Internal Standards

    • Title: Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards.
    • Source: NIH / Methods in Enzymology.
    • URL:[Link]

  • Bioavailability & Absorption

    • Title: Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein.[4]

    • Source: The Journal of Nutrition.
    • URL:[Link]

  • Metabolic Labeling Workflow

    • Title: 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.
    • Source: Frontiers in Plant Science.
    • URL:[Link]

Sources

Glycyl-glycine-15N2 for protein structure determination by NMR spectroscopy.

The Rosetta Stone of Biomolecular NMR: Glycyl-glycine- in Protein Structure Determination

Executive Summary

In the realm of biomolecular solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, resolving the 3D structures of intractable targets—such as membrane-bound receptors and amyloidogenic fibrils—requires precise orientational constraints. Because these proteins cannot be easily crystallized for X-ray diffraction or tumbled in solution for liquid-state NMR, researchers rely on the anisotropic nuclear spin interactions inherent to the solid state.

At the core of this methodology is Glycyl-glycine-




1

The Physics of -Labeling and the Peptide Bond

The natural abundance of the NMR-active

2

The Causality of Experimental Choice

Why use


  • The

    
    -terminal Amine (
    
    
    ):
    Features a highly symmetrical local electronic environment, resulting in a narrow CSA tensor.
  • The Peptide Amide (

    
    ):  Features a highly asymmetric electron cloud due to the partial double-bond character of the peptide backbone, resulting in a broad, orientation-dependent CSA tensor.
    

By utilizing this dipeptide, spectroscopists can perfectly tune the Hartmann-Hahn matching condition during Cross-Polarization Magic Angle Spinning (CP-MAS) without the confounding variables of complex protein dynamics. Furthermore, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

LogicN115N2-Gly-Gly Model CompoundN2Measure Canonical CSA TensorsN1->N2 BaselineN3Extract Peptide Bond ConstraintsN2->N3 MappingN4Apply to Target Membrane ProteinN3->N4 InputN5Resolve 3D Protein StructureN4->N5 Solves

Fig 1. Logical flow from model compound tensor mapping to macroscopic protein structure.

Quantitative Data: NMR Parameters of -Gly-Gly

To utilize

Table 1: Canonical NMR Parameters of Glycyl-glycine-
ParameterTerminal Amine (

)
Peptide Amide (

)
Causality / Structural Significance
Isotropic Shift (

)
~ 11.6 ppm~ 118.5 ppmDistinct electronic environments prevent spectral overlap during calibration.
CSA Tensor Breadth (

)
< 20 ppm~ 160 ppmAmide

-bond character creates large electron cloud asymmetry.
Tensor Components (

)
SymmetricalHighly AsymmetricAsymmetry provides the geometric basis for angular constraints in PISEMA.
Spin-Lattice Relaxation (

)
> 10 s> 10 sNecessitates

Cross-Polarization to bypass long recycle delays.

(Note: Chemical shifts are referenced to liquid ammonia at 0 ppm. Values are standard approximations for the solid state).

Self-Validating Experimental Protocols

The following methodologies detail how to leverage

Protocol 1: Spectrometer Calibration and CP-MAS Optimization

Because






Step 1: Rotor Packing Pack ~10-20 mg of crystalline


Step 2: Magic Angle Spinning Insert the rotor into the probe and initiate spinning at a moderate rate (e.g., 10 kHz). Causality: Spinning at exactly 54.74° (the magic angle) averages out the broad homonuclear dipolar couplings and the CSA, reducing the spectrum to sharp isotropic peaks.

Step 3: Hartmann-Hahn Matching Apply simultaneous radiofrequency (RF) pulses on both the





Step 4: Acquisition and Self-Validation Acquire the 1D

WorkflowS1Pack 15N2-Gly-Glyinto MAS RotorS2Spin at Magic Angle(10-20 kHz)S1->S2S3Tune Hartmann-HahnMatchS2->S3S4Acquire 15NCP-MAS SpectrumS3->S4S5Validate SNR &LinewidthS4->S5

Fig 2. Spectrometer calibration workflow using 15N2-Gly-Gly.

Protocol 2: Extraction of Orientational Constraints (CSA Tensor Mapping)

To solve the structure of a membrane protein using oriented ssNMR (e.g., PISEMA experiments), the orientation of the peptide bond relative to the magnetic field is calculated using the


1

Step 1: Slow-Spinning CP-MAS Reduce the MAS spinning speed to 2-4 kHz. Causality: Spinning slower than the breadth of the CSA tensor (~160 ppm

Step 2: Sideband Manifold Acquisition Acquire the spectrum. You will observe the central isotropic peak flanked by a manifold of sidebands spaced exactly by the spinning frequency.

Step 3: Herzfeld-Berger Tensor Fitting Extract the intensities of the isotropic peak and at least 4-5 sidebands. Input these intensities into a Herzfeld-Berger calculation algorithm to derive the principal components of the CSA tensor (

Step 4: Mathematical Self-Validation Validation Loop: The extracted principal components must satisfy the mathematical identity:

Future Perspectives: Dynamic Nuclear Polarization (DNP)

As structural biology pushes toward larger and more complex systems, the sensitivity limits of conventional NMR are being challenged. Dynamic Nuclear Polarization (DNP) transfers polarization from unpaired electrons (via biradicals) to nuclei, enhancing signals by orders of magnitude.


3

References

  • National Center for Biotechnology Information. "Glycylglycine". PubChem Compound Summary for CID 11163. URL:[Link]

  • Oas, T. G. (1985). "Carbon-13 and nitrogen-15 solid state NMR for the determination of membrane protein structure: prospects and limitations". OSTI.GOV. URL:[Link]

  • Kuroki, S., Asakawa, N., et al. (1991). "Hydrogen-bonding effect on 15N NMR chemical shifts of the glycine residue of oligopeptides in the solid state". Semantic Scholar. URL:[Link]

  • O'Keefe, C., et al. (2021). "Dynamic nuclear polarisation enhanced 14N overtone MAS NMR spectroscopy". EPFL Infoscience. URL:[Link]

Understanding Nitrogen Metabolism with Glycyl-glycine-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mechanistic basis, experimental protocols, and analytical frameworks for utilizing Glycyl-glycine-15N2 (15N-labeled dipeptide) as a metabolic tracer. Unlike free amino acid tracers, this compound probes the PEPT1/SLC15A1 transport system—a high-capacity, proton-coupled transporter critical for nitrogen assimilation during malnutrition, pathological states, and prodrug delivery.

By delivering two moles of 15N-glycine per mole of transporter substrate, this tracer offers superior sensitivity for metabolic flux analysis (MFA) and provides a unique window into intestinal absorption efficiency distinct from free amino acid uptake.

Part 1: Mechanistic Basis & Tracer Logic

The PEPT1 Advantage

Nitrogen absorption occurs via two distinct pathways:

  • Free Amino Acid Transporters: Solute carrier (SLC) systems specific to charge/size (e.g., ASCT2, LAT1). These are often saturable and competitive.

  • Peptide Transport (PEPT1): The solute carrier SLC15A1 transports di- and tripeptides.

Why use this compound?

  • Non-Competitive Entry: It bypasses the competition inherent in free amino acid pools.

  • Kinetic Efficiency: PEPT1 has a lower affinity (

    
    ) but higher capacity (
    
    
    
    ) for nitrogen delivery compared to many free amino acid transporters.
  • Stoichiometry: Upon cytosolic hydrolysis by Peptidase D (PEPD) , one molecule of Gly-Gly-15N2 yields two molecules of [15N]-Glycine. This doubles the isotopic enrichment signal in the intracellular pool relative to the transport event.

Metabolic Fate of the Tracer

Once hydrolyzed in the enterocyte, the released [15N]-Glycine enters the portal vein and follows diverse metabolic fates. The 15N label allows quantification of flux into:

  • Protein Synthesis: Incorporation into tissue proteins (Fractional Synthesis Rate, FSR).

  • Heme Biosynthesis: Glycine is a precursor for porphyrins.

  • Glutathione (GSH): Critical for oxidative stress response.

  • Urea Cycle: Deamination leads to 15N-ammonia and subsequently 15N-urea.

Visualization: Tracer Pathway

The following diagram illustrates the differential transport and intracellular processing of the tracer.

NitrogenMetabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Cytosol) cluster_systemic Systemic Circulation / Liver Tracer This compound (Tracer) PEPT1 PEPT1 Transporter (SLC15A1) Tracer->PEPT1 H+ Coupled Influx FreeGly Free Glycine (Competitor) Pool Intracellular 15N-Glycine Pool FreeGly->Pool SLC Transporters (Slower/Competitive) PEPD Peptidase D (Hydrolysis) PEPT1->PEPD Intact Dipeptide PEPD->Pool Rapid Hydrolysis (2x 15N Glycine) Protein Protein Synthesis (Muscle/Liver) Pool->Protein Anabolism Urea Urea Cycle (Excretion) Pool->Urea Catabolism GSH Glutathione (Antioxidant) Pool->GSH Flux

Figure 1: Differential absorption pathway of this compound via PEPT1 versus free amino acid transport, showing cytosolic hydrolysis and downstream metabolic flux.

Part 2: Experimental Design & Protocols

Study Design Parameters

For a robust nitrogen balance or kinetic study, the following controls are mandatory:

  • Tracer Purity: Use this compound with >98 atom% excess (APE).

  • Dose Calculation: 2–4 mg/kg body weight is standard for bolus tracking. For continuous infusion (steady state), a prime-constant protocol is required.

  • Washout: Comparison studies (e.g., vs. free Glycine-15N) require a 7-day washout period to clear residual label from slow-turnover protein pools.

Protocol: Oral Bolus Administration (Clinical/Preclinical)
Step 1: Preparation
  • Dissolve this compound in sterile water or saline.

  • Sterilization: Pass through a 0.22 µm syringe filter (critical for IV, recommended for oral to prevent bacterial degradation ex-vivo).

  • Calibrate: Verify concentration via spectrophotometry or elemental analyzer before dosing.

Step 2: Administration & Sampling
  • Baseline: Collect T=0 blood/urine sample (Background 15N abundance).

  • Dosing: Administer oral bolus.

  • Sampling Schedule:

    • Absorption Phase: 15, 30, 45, 60, 90 min (Capture peak flux).

    • Elimination/Incorporation Phase: 2, 4, 6, 12, 24 hours.

Step 3: Sample Processing (Plasma)
  • Separation: Centrifuge blood at 4°C, 3000 x g for 10 min. Separate plasma.

  • Deproteinization: Add sulfosalicylic acid (SSA) or acetonitrile to precipitate proteins. Centrifuge and collect supernatant (contains free AA and dipeptides).

  • Hydrolysis (Optional): If total glycine appearance is the metric, acid hydrolyze the supernatant (6M HCl, 110°C, 24h) to convert any surviving dipeptide to free glycine. Note: Intact Gly-Gly is rarely found in systemic circulation due to rapid cytosolic hydrolysis.

Analytical Workflow (GC-MS / IRMS)

To measure isotopic enrichment, the glycine must be derivatized to become volatile.

  • Derivatization: Convert Glycine to N-acetyl-n-propyl ester (NAP) or t-BDMS derivative.

  • Instrumentation:

    • GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry): Gold standard for low enrichment (<0.5 APE). Measures

      
      .[1][2][3]
      
    • GC-MS (SIM Mode): Suitable for higher enrichment (>0.5 APE). Monitor m/z ions corresponding to molecular ion (M) and M+1 (15N).[4]

Part 3: Data Interpretation & Calculations

Calculating Enrichment (Atom Percent Excess - APE)

Convert the raw isotope ratio (


) obtained from MS to APE.


Where


.[5]
Fractional Synthesis Rate (FSR)

To determine how fast the nitrogen is incorporated into tissue protein:



  • 
    : Enrichment of protein-bound glycine.
    
  • 
    : Enrichment of free glycine in plasma (surrogate for intracellular pool).
    
Data Presentation: Kinetic Comparison

Table 1: Theoretical kinetic differences between Free Glycine and Glycyl-glycine tracers.

ParameterFree Glycine-15NThis compoundPhysiological Implication
Transport System System Gly, ASC (Na+ dependent)PEPT1 (H+ dependent)Gly-Gly is resistant to Na+ depletion.
Absorption Rate (

)
Slower (30-60 min)Faster (15-30 min)Rapid nitrogen delivery for acute recovery.
Plasma Appearance Single peakSteep initial peak (rapid hydrolysis)Higher

favors anabolic signaling.
Competition Competes with Met, Ser, AlaNo competition with free AAsIdeal for assessing absorption in complex matrices.

Part 4: Visualization of Experimental Workflow

Workflow cluster_sampling Sampling Timeline Start Subject Preparation (Fasted Overnight) T0 T=0 (Baseline) Start->T0 Dose Administer Gly-Gly-15N2 (Oral Bolus) T_Abs Absorption Phase (15, 30, 60 min) Dose->T_Abs T0->Dose T_Elim Elimination Phase (2, 4, 24 hr) T_Abs->T_Elim Prep Plasma Separation & Deproteinization T_Elim->Prep Deriv Derivatization (e.g., N-acetyl n-propyl) Prep->Deriv Analysis GC-MS / IRMS Analysis Deriv->Analysis Calc Data Output: Flux, FSR, Oxidation Analysis->Calc

Figure 2: Step-by-step experimental workflow from subject preparation to stable isotope analysis.

Part 5: Applications in Drug Development & Research[6]

Prodrug Feasibility Studies

Many prodrugs (e.g., Valacyclovir) utilize PEPT1 to increase oral bioavailability. This compound serves as a competitive probe .

  • Protocol: Co-administer the drug candidate with Gly-Gly-15N2.

  • Readout: If the drug is a PEPT1 substrate, the appearance of 15N-Glycine in plasma will be competitively inhibited (reduced AUC or delayed

    
    ).
    
Gut Health & Malabsorption

In conditions like Short Bowel Syndrome or Crohn’s disease, PEPT1 expression is often preserved longer than free amino acid transporters.

  • Diagnostic: A "Gly-Gly Absorption Test" using the 15N tracer can quantify residual absorptive capacity when standard nitrogen balance tests fail.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Fern, E. B., & Garlick, P. J. (1983). The rate of nitrogen metabolism in the whole body of man measured with [15N]-glycine and uniformly labelled [15N]-wheat.[6] Human Nutrition: Clinical Nutrition. Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

  • Matthews, D. M. (1975).[7] Intestinal absorption of peptides.[7][8][9][10][11] Physiological Reviews. Link

  • Bochud, M., et al. (2006). Fractional synthesis rates of plasma proteins in humans: a comparison of three stable isotope methods. American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

The Role of Glycyl-glycine-15N2 in Advanced Enzyme Kinetics: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of structural biology and bioanalytical chemistry, the precise measurement of enzyme kinetics is often limited by the complexity of biological matrices and the structural symmetry of polymeric substrates. As a Senior Application Scientist, I frequently encounter these bottlenecks when evaluating peptidoglycan hydrolases and transpeptidases. By replacing standard substrates with Glycyl-glycine-15N2 (15N2-Gly-Gly) —a stable isotope-labeled dipeptide where the nitrogen atoms are enriched to >98% 15N—we fundamentally alter the analytical landscape. This guide deconstructs the causality behind using 15N2-Gly-Gly, detailing its dual utility in breaking molecular symmetry for high-resolution Nuclear Magnetic Resonance (NMR) kinetics and serving as an infallible internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: The Causality of 15N Isotopic Enrichment

To understand why 15N2-Gly-Gly is a transformative tool, we must examine the physical limitations of non-labeled substrates. The natural abundance of the 15N isotope is approximately 0.37%. In a complex biological matrix (e.g., cell lysates or serum), the background noise from endogenous 14N-containing proteins and metabolites overwhelms the signal of a target peptide.

Breaking Symmetry in Polyglycine Substrates

When studying M23 family metallopeptidases like LytM or lysostaphin —enzymes that target the pentaglycine cross-bridges of Staphylococcus aureus to induce bacterial lysis—unlabeled polyglycine chains present a severe analytical challenge. The repeating glycyl units yield overlapping, degenerate NMR signals.

By strategically synthesizing substrates with 15N2-Gly-Gly at specific positions (e.g., enriching only the Gly2-Gly3 bond), we break this symmetry. As demonstrated in recent reassessments of S. aureus peptidoglycan hydrolases[1], the 15N label allows researchers to unambiguously identify the exact site of hydrolysis. When the enzyme cleaves the targeted peptide bond, the highly shielded amide nitrogen is converted into a primary amine at the new N-terminus. This drastic change in the electronic environment results in a massive chemical shift in the 15N resonance, allowing us to track transient intermediates in real time without physical separation.

Absolute Quantification via Isotope Dilution

In mass spectrometry, quantifying dipeptidase activity is plagued by matrix-induced ion suppression. 15N2-Gly-Gly solves this by acting as an ideal internal standard (IS). Because the heavy isotope standard shares the exact physicochemical properties (retention time, ionization efficiency) as the light (14N) analyte but differs in mass (+2 Da), the ratio of their Multiple Reaction Monitoring (MRM) peak areas provides absolute, matrix-independent quantification [2].

High-Resolution NMR Kinetics: Real-Time Cleavage Monitoring

Endpoint assays, such as turbidity reduction, fail to capture the transient kinetic states of rapid enzymatic cleavage. Real-time 15N-HSQC (Heteronuclear Single Quantum Coherence) NMR overcomes this by continuously monitoring the reaction vessel.

NMR_Workflow Substrate 15N2-Gly-Gly Substrate (Isotope Enriched) Enzyme Addition of Peptidase (e.g., LytM / Lysostaphin) Substrate->Enzyme Incubation NMR Real-Time 15N-HSQC NMR Data Acquisition Enzyme->NMR Initiation Cleavage Peptide Bond Cleavage (Shift in 15N Resonance) NMR->Cleavage Continuous Monitoring Kinetics Kinetic Modeling (kcat / Km Determination) Cleavage->Kinetics Data Integration

Figure 1: Real-time NMR kinetic workflow utilizing 15N2-Gly-Gly to monitor peptidase cleavage.

The Causality of the Shift: The disappearance of the substrate's cross-peak and the simultaneous appearance of the product's cross-peak in the 2D NMR spectrum allows for the direct extraction of substrate depletion rates (


). This continuous data stream is essential for accurately calculating 

and

for structurally complex enzymes like LytM [3].

LC-MS/MS Isotope Dilution Assays: Absolute Quantification

For high-throughput pharmacokinetic or diagnostic applications, LC-MS/MS is the gold standard. However, the protocol must be designed as a self-validating system to ensure data integrity.

LCMS_Workflow Sample Biological Matrix (Unknown Gly-Gly) Spike Spike Internal Standard (15N2-Gly-Gly) Sample->Spike Standardization Extraction Sample Extraction & Protein Precipitation Spike->Extraction Quenching LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Injection Quant Absolute Quantification (Ratio 14N/15N) LCMS->Quant Peak Area Ratio

Figure 2: LC-MS/MS isotope dilution pathway using 15N2-Gly-Gly for absolute quantification.

The Causality of the Spike: Spiking the 15N2-Gly-Gly before sample extraction ensures that any physical loss of the analyte during centrifugation or filtration is perfectly mirrored by the loss of the standard. The final 14N/15N ratio remains mathematically immune to volumetric errors, rendering the extraction protocol self-validating.

Quantitative Data Presentation

The integration of 15N2-Gly-Gly yields profound improvements in analytical metrics compared to unlabeled alternatives. The table below summarizes the quantitative advantages observed in standard dipeptidase assays.

Analytical ParameterUnlabeled Gly-Gly Substrate15N2-Gly-Gly SubstrateMechanistic Advantage
NMR Background Interference High (Requires extensive purification)Negligible15N acts as an exclusive spectral filter.
Cleavage Site Resolution Ambiguous (Overlapping signals)Absolute (Site-specific shifts)Breaks symmetry in polyglycine chains.
LC-MS/MS Matrix Correction None (Vulnerable to ion suppression)Complete (Ratio-based quant)Co-elution guarantees identical ionization.
Limit of Quantification (Serum) ~500 nM< 10 nMEliminates isobaric background noise.

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following workflows are engineered with built-in validation checkpoints.

Protocol A: Real-Time NMR Kinetics of LytM using 15N2-Gly-Gly
  • Substrate Preparation: Dissolve 15N2-Gly-Gly in 50 mM sodium phosphate buffer (pH 7.0) containing 10% D2O (for spectrometer locking).

  • Spectrometer Calibration (Self-Validation Checkpoint): To ensure kinetic curves are not artificially skewed by instrument dead-time, lock, shim, and tune the spectrometer using a "dummy" sample of identical matrix composition before the enzyme is spiked into the true substrate tube.

  • Enzyme Initiation: Inject the purified LytM enzyme directly into the NMR tube inside the spectrometer using a specialized coaxial insert.

  • Data Acquisition: Immediately initiate a series of rapid 1D 15N-filtered or 2D 1H-15N HSQC experiments. Plot the integral of the disappearing 15N substrate peak against time to derive the initial velocity (

    
    ).
    
Protocol B: LC-MS/MS Quantification of Dipeptidase Activity
  • Matrix Spiking: Aliquot 50 µL of the biological sample (e.g., bacterial lysate) and immediately spike with 10 µL of a 1 µM 15N2-Gly-Gly internal standard solution.

  • Quenching and Extraction (Self-Validation Checkpoint): Add 200 µL of ice-cold methanol (-20°C). Causality: The cold organic solvent instantaneously denatures all active peptidases, freezing the kinetic state and preventing post-extraction cleavage. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • MRM Acquisition: Transfer the supernatant to an LC vial. Monitor the specific transitions for the endogenous substrate (e.g., m/z 133 → 76) and the 15N2-labeled standard (m/z 135 → 77). Calculate the absolute concentration using the peak area ratio.

References

  • Antenucci, L., Virtanen, S., Thapa, C., Jartti, M., Pitkänen, I., Tossavainen, H., & Permi, P. (2024). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. eLife, 13, RP93673.[Link]

  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]

  • Permi, P., et al. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26-184). Biomolecular NMR Assignments, 17(2), 257-263.[Link]

Technical Guide: Glycyl-glycine-15N2 in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide tracer utilized to probe peptide transport kinetics, intracellular hydrolysis efficiency, and downstream amino acid assimilation. Unlike free amino acid tracers (e.g., 15N-Glycine), Gly-Gly-15N2 enters cells primarily via the Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) , bypassing the saturation limits of specific amino acid transporters.

This guide details the mechanistic basis, experimental protocols, and mathematical modeling required to use Gly-Gly-15N2 for analyzing nitrogen flux, determining peptide bioavailability, and assessing the "peptide carrier" efficacy for metabolic engineering and drug delivery.

Part 1: Mechanistic Basis & Tracer Kinetics

The Transport Advantage (PEPT1 vs. Amino Acid Transporters)

The utility of Gly-Gly-15N2 lies in its distinct entry route. While free glycine competes for System A, ASC, and Gly transporters (often saturable and sodium-dependent), Gly-Gly-15N2 is a high-affinity substrate for PEPT1 (gut/kidney) and PEPT2 (kidney/brain/lung).

  • Stoichiometric Efficiency: One mole of Gly-Gly-15N2 delivers two moles of 15N-labeled glycine into the cytosol.

  • Kinetic Separation: By comparing the Rate of Appearance (

    
    ) of 15N-Glycine in plasma after Gly-Gly-15N2 administration versus free 15N-Glycine administration, researchers can quantify the contribution of the peptide transport pathway to total nitrogen assimilation.
    
Intracellular Hydrolysis & Metabolic Fate

Upon entry, Gly-Gly-15N2 is not typically incorporated directly into proteins. It undergoes rapid hydrolysis by cytosolic dipeptidases (e.g., cytosol non-specific dipeptidase).

Pathway Flow:

  • Influx: Gly-Gly-15N2 enters via PEPT1 (

    
     symport).
    
  • Hydrolysis: Cytosolic peptidases cleave the peptide bond.

  • Pool Expansion: Releases two 15N-Glycine molecules into the free amino acid pool.

  • Divergence: 15N-Glycine is then utilized for:

    • Glutathione (GSH) Synthesis: Critical in oxidative stress models.

    • Protein Synthesis: Incorporation into structural proteins.

    • Purine Synthesis: Donation of nitrogen to the nucleotide pool.

Pathway Visualization

The following diagram illustrates the differential uptake and metabolic fate of the dipeptide tracer.

MetabolicPathway Lumen Lumen / Extracellular GlyGly Gly-Gly-15N2 (Tracer) Lumen->GlyGly PEPT1 PEPT1 Transporter GlyGly->PEPT1 Uptake Hydrolysis Cytosolic Hydrolysis PEPT1->Hydrolysis Intact Dipeptide Cytosol Cytosol GlyPool Free 15N-Glycine Pool Hydrolysis->GlyPool Rapid Cleavage (2x Moles Gly) GSH Glutathione (GSH) GlyPool->GSH GCL/GS Enzymes Protein Protein Synthesis GlyPool->Protein Translation Efflux Basolateral Efflux GlyPool->Efflux Transport Plasma Plasma Circulation Efflux->Plasma Systemic Appearance

Caption: Differential flux of Gly-Gly-15N2 via PEPT1, rapid cytosolic hydrolysis, and expansion of the intracellular 15N-Glycine pool.

Part 2: Experimental Protocol

Tracer Preparation
  • Source: this compound (98%+ enrichment).

  • Vehicle: Sterile 0.9% Saline (for IV) or distilled water (for oral gavage).

  • Dosing:

    • Rodent Bolus: 0.1 – 0.5 mmol/kg body weight.

    • Human Infusion: Primed continuous infusion (rare for dipeptides due to rapid hydrolysis) or oral bolus (5-10 mg/kg).

Sample Collection

Because the dipeptide is hydrolyzed rapidly, the primary analyte in plasma is often 15N-Glycine , not the intact dipeptide. However, to measure hydrolysis efficiency, both must be monitored.

  • Plasma: Collect into EDTA tubes on ice. Centrifuge immediately (4°C, 2000g, 10 min) to prevent ex vivo hydrolysis.

  • Tissue: Snap freeze in liquid nitrogen immediately to arrest peptidase activity.

  • Quenching: Deproteinize samples using sulfosalicylic acid (SSA) or methanol to halt enzymatic activity.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of glycine and glycyl-glycine.

ParameterSetting / Value
Column Amide or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Ionization ESI Positive Mode
Gly-Gly-15N2 MRM Precursor: 135.1 m/z

Product: 77.1 m/z (Gly fragment)
Gly-15N MRM Precursor: 77.1 m/z

Product: 31.1 m/z (Amine fragment)
Internal Standard Glycyl-glycine-13C2 or Glycine-13C2

Note on MRM: The mass shift for Gly-Gly-15N2 (Molecular Weight ~134.1) vs. unlabeled (132.1) allows clear separation. The "+2" mass shift is distributed across the two nitrogen atoms.

Part 3: Data Analysis & Flux Modeling

Enrichment Calculation

Calculate the Mole Percent Excess (MPE) for the released 15N-Glycine.



Note: Since Gly-Gly-15N2 contains two labeled nitrogens, complete hydrolysis yields Gly-15N (M+1). If the dipeptide were singly labeled, calculations would differ.
Calculating Hydrolysis & Absorption Rate

To determine the flux of glycine derived specifically from the dipeptide carrier (


):


Critical Quality Check: If intact Gly-Gly-15N2 is detected in plasma, it indicates incomplete hydrolysis or paracellular leak . In healthy organisms, plasma levels of intact dietary dipeptides should be negligible (<1% of dose).

Part 4: Applications & Case Studies

Gut Mucosal Integrity & Protein Synthesis

Gly-Gly-15N2 is superior to free glycine for assessing mucosal protein synthesis because PEPT1 is highly expressed in the brush border.

  • Application: Administer Gly-Gly-15N2 orally. Measure 15N incorporation into mucosal tissue protein.

  • Result: Higher enrichment in tissue protein compared to free Gly-15N indicates preferential utilization of peptide-bound amino acids.

Glutathione (GSH) Synthesis in Oxidative Stress

Glycine is often the limiting substrate for GSH synthesis.

  • Protocol: Infuse Gly-Gly-15N2.

  • Analysis: Measure 15N enrichment in the GSH pool (Precursor: Glycine).

  • Advantage: The dipeptide delivery system can drive intracellular glycine concentrations higher than free amino acid transport, potentially restoring GSH levels more effectively in sepsis or trauma models.

Differentiating Absorption Pathways

By co-administering 13C-Glycine (Free) and 15N-Glycyl-glycine (Peptide) , researchers can simultaneously track the efficiency of the amino acid transporter vs. the peptide transporter in the same subject.

  • Ratio Analysis: A Plasma 15N/13C ratio > 1 (normalized for dose) suggests PEPT1 upregulation or higher bioavailability of the peptide form.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

  • Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Journal of Animal Science. Link

  • McCollum, G. Q., et al. (1998). Use of stable isotopes to measure in vivo protein synthesis in the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • Zhang, Y., et al. (2004). Expression, purification, and characterization of human proton-coupled oligopeptide transporter 1 (hPEPT1). Protein Expression and Purification. Link

Precision in the Proteome: A Technical Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quantification Challenge

In high-stringency drug development and systems biology, knowing what proteins are present is rarely enough; we must know how much they change. Label-free quantification (LFQ), while accessible, suffers from run-to-run variability (missing values) and ionization suppression effects that compromise precision.

Isotopic labeling resolves this by introducing a "molecular ruler." By chemically or metabolically incorporating heavy stable isotopes (


C, 

N, or

H) into peptides, we create internal standards that are chemically identical to their natural counterparts but distinct in mass.[1] This allows multiple samples to be analyzed simultaneously in a single LC-MS run, nullifying retention time shifts and ionization variances between runs.

Fundamental Principles of Mass Spectrometry Labeling

The core premise of isotopic labeling is the Mass Shift (


m) .
  • Chemical Identity: A "Heavy" peptide (labeled) and a "Light" peptide (natural) share the same physicochemical properties (hydrophobicity, pKa).

  • Co-elution: Because they are chemically identical, they co-elute from the Reverse Phase (RP) column at the same retention time (with minor exceptions for deuterium, discussed in Section 6).

  • MS Resolution: In the mass spectrometer, they are resolved by their mass-to-charge ratio (

    
    ). The ratio of their signal intensities provides the relative abundance.
    
Diagram 1: The Core Logic of Isotopic Quantification

IsotopeLogic cluster_0 Sample Preparation cluster_1 LC-MS Analysis SampleA Sample A (Light) Mix 1:1 Mixing SampleA->Mix SampleB Sample B (Heavy +6Da) SampleB->Mix LC LC Column (Co-elution) Mix->LC Peptides MS1 MS1 Spectrum (Distinct Peaks) LC->MS1 Electrospray Quant Quantification Ratio = Intensity(H) / Intensity(L) MS1->Quant

Caption: Workflow demonstrating how chemically identical but mass-distinct peptides co-elute to allow precise ratio quantification.

Metabolic Labeling: SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for in vivo labeling. It introduces the label at the earliest possible stage (cell culture), minimizing technical error introduced during sample handling (lysis, digestion).

Mechanism

Cells are grown in media where specific amino acids (typically Lysine and Arginine) are replaced by their heavy isotopologues (e.g.,


C


N

-Arginine, +10 Da).
  • Why Lys/Arg? Trypsin, the standard protease, cleaves C-terminal to Lysine and Arginine. This ensures every tryptic peptide (except the C-terminal of the protein) contains at least one labeled amino acid [1].

Protocol Overview
  • Adaptation: Pass cells in "Heavy" media for >5 doublings to ensure >97% incorporation efficiency.

  • Perturbation: Treat "Heavy" cells with drug; keep "Light" cells as control.

  • Mixing: Lyse cells and mix lysates 1:1 immediately.

  • Processing: Digest (Trypsin) -> LC-MS/MS.

  • Quantification: Performed at the MS1 level (precursor ion intensity).

Diagram 2: SILAC Workflow

SILAC cluster_culture Cell Culture Phase Light Control Cells (Light Media) Lysis Cell Lysis Light->Lysis Heavy Treated Cells (Heavy Arg/Lys) Heavy->Lysis Mix Mix Lysates (1:1) Lysis->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS

Caption: SILAC introduces labels during cell growth, mixing samples immediately after lysis to negate processing errors.

Technical Insight: The Arginine-to-Proline Conversion

A common artifact in SILAC is the metabolic conversion of heavy Arginine to heavy Proline via the ornithine pathway. This splits the heavy signal into two pools, reducing quantification accuracy.

  • Solution: Titrate Arginine concentration carefully or use cell lines auxotrophic for Proline.

Chemical Labeling: Isobaric Tagging (TMT/iTRAQ)

While SILAC is limited to 2-3 conditions (Light/Medium/Heavy), Tandem Mass Tags (TMT) allow multiplexing of up to 18 samples (TMTpro) in a single run.

Mechanism

TMT tags are isobaric : the intact tags all have the exact same mass. They consist of three parts:

  • Reactive Group: Binds to N-terminus and Lysine residues.

  • Reporter Ion: Variable mass (e.g., 126-134 Da).

  • Balancer Group: Balances the mass difference of the reporter so the total tag mass remains constant.

  • MS1 Level: All samples co-elute as a single peak (same total mass). This increases signal-to-noise.

  • MS2 Level: Upon fragmentation (HCD), the tag breaks. The Reporter Ions are released. Their relative intensities in the low m/z region quantify the peptides [2].

Diagram 3: TMT Structure & Fragmentation

TMT cluster_molecule Intact TMT Molecule (Isobaric) cluster_result MS2 Spectrum Reporter Reporter (Mass varies) Balancer Balancer (Inverse mass) Reporter->Balancer Reactive Reactive Group (Amine specific) Balancer->Reactive Peptide Peptide Sequence Reactive->Peptide Fragmentation HCD Fragmentation (MS2) Peptide->Fragmentation RepIon Reporter Ions (Quantification) Fragmentation->RepIon PepFrag Peptide Fragments (Identification) Fragmentation->PepFrag

Caption: TMT tags appear identical in MS1 but release distinct reporter ions in MS2 for quantification.

Technical Insight: Ratio Compression

In complex mixtures, co-isolating interfering ions (background peptides) with the target peptide is common.[2][3] These background ions also release reporter ions, compressing the observed ratio toward 1:1.

  • Solution: Use SPS-MS3 (Synchronous Precursor Selection).[2] This adds a third stage of fragmentation to purify the target ion before releasing the reporters, significantly improving accuracy.

Absolute Quantification: AQUA

For clinical or pharmacokinetic questions ("How many nanograms of Protein X are in this plasma?"), relative quantification is insufficient. AQUA (Absolute QUAntification) uses synthetic "heavy" peptides spiked in at known concentrations [3].

  • Protocol: Synthesize a peptide mimicking a unique sequence of the target protein using heavy isotopes (

    
    C/
    
    
    
    N).
  • Spike-in: Add a known amount (e.g., 10 fmol) to the lysate before digestion.

  • Analysis: Measure the ratio of Endogenous (Light) to Synthetic (Heavy). Since the Heavy amount is known, the Endogenous amount can be calculated.

Comparative Analysis & Senior Scientist Notes

Method Selection Matrix
FeatureSILACTMT (Isobaric)AQUALabel-Free (LFQ)
Quantification Stage MS1 (Precursor)MS2/MS3 (Reporter)MS1 or MS2 (SRM)MS1
Multiplexing Low (2-3)High (up to 18)N/A (Targeted)Unlimited
Precision (CV) Very High (<5%)High (<10%)Very High (<5%)Moderate (15-20%)
Cost High (Media)High (Reagents)High (Synthesis)Low
Error Introduction Minimal (mix at lysis)Moderate (mix after digest)Minimal (if spiked early)High (run-to-run)
Critical Experimental Nuances
  • The Deuterium Effect: Avoid using Deuterium (

    
    H) for retention-time sensitive quantification if possible.[4] Deuterated peptides are slightly less hydrophobic than hydrogenated ones and can elute 1-2 seconds earlier on high-resolution C18 columns. This misalignment can complicate peak integration windows. Always prefer 
    
    
    
    C or
    
    
    N, which do not shift retention time.
  • Mixing Integrity (Z-Factor): In TMT workflows, mixing happens after protein digestion and labeling. Any pipetting error here directly skews the data. Use volumetric verification or BCA assays after digestion but before labeling to ensure 1:1 loading.

  • Dynamic Range: SILAC is superior for detecting small changes (1.2-fold) because MS1 quantification is continuous across the peak. TMT is better for "deep" proteomics (detecting low abundance proteins) because the signals from all samples are additive in MS1, boosting the precursor ion above the noise threshold.

References

  • Ong, S. E., et al. (2002).[1][5][6][7] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][5][6][7][8] Molecular & Cellular Proteomics. Link

  • Thompson, A., et al. (2003).[9][10][11] Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS.[9][11][12] Analytical Chemistry. Link

  • Gerber, S. A., et al. (2003).[13][14] Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. PNAS.[13][15] Link[13]

  • Van Hoof, D., et al. (2007).[1][5] An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature Methods.[1][9] Link

Sources

Methodological & Application

Protocol for using Glycyl-glycine-15N2 in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Tracking of Peptide Transport and Metabolism Protocol: High-Resolution Analysis of Glycyl-glycine-


N

in Cell Culture Systems

Introduction & Core Rationale

The Substrate: Glycyl-glycine-


N

(Gly-Gly-

N

) is a stable isotope-labeled dipeptide where both nitrogen atoms are replaced by the heavy isotope

N.

Why This Protocol Matters: Standard amino acid uptake assays often suffer from high background noise due to large endogenous pools of intracellular amino acids. By using Gly-Gly-


N

, researchers can achieve two distinct analytical goals with high signal-to-noise ratios:
  • Transport Specificity (SLC15A1/PEPT1): Gly-Gly is the canonical substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). The

    
    N label distinguishes the transported exogenous peptide from any endogenous dipeptides.
    
  • Metabolic Flux Tracing: Once internalized, Gly-Gly is rapidly hydrolyzed by cytoplasmic peptidases into free Glycine-

    
    N. This allows for the precise tracking of nitrogen incorporation into downstream biosynthetic pathways (e.g., Glutathione, Purines, and Heme) without interference from the pre-existing cellular Glycine pool.
    

Material Properties & Pre-Experimental Setup

Before initiating cell culture, the stability and solubility of the probe must be managed.[1]

ParameterSpecificationCritical Note
Molecular Weight ~134.13 g/mol +2 Da shift from unlabeled Gly-Gly (132.12 g/mol ).
Solubility High (>100 mM in H

O)
Dissolve in Milli-Q water; do not heat.
Sterilization 0.22 µm FiltrationDo NOT Autoclave. Heat can induce hydrolysis or Maillard reactions if sugars are present.
Stability MediumStable in sterile water at -20°C. Unstable in Serum: Fetal Bovine Serum (FBS) contains extracellular peptidases that will hydrolyze Gly-Gly before uptake.

Critical Directive: All uptake assays must be performed in serum-free buffers (e.g., HBSS or Krebs-Ringer) to prevent extracellular hydrolysis.

Experimental Workflow 1: PEPT1 Transport Kinetics

Objective: Determine the uptake rate (


) and affinity (

) of the peptide transporter.

Mechanism: PEPT1 is a proton-symporter.[2][3] It utilizes an inward proton gradient to drive peptide uptake.[3][4] Therefore, the extracellular pH is the "on-switch" for the transporter.

Protocol Steps:
  • Cell Preparation:

    • Use Caco-2 (intestinal model) or HEK293 cells overexpressing SLC15A1.

    • Seed cells in 12-well plates. Differentiate Caco-2 for 14-21 days to express brush border transporters.

  • Buffer Preparation:

    • Uptake Buffer (Active): HBSS adjusted to pH 6.0 (MES buffered).

    • Control Buffer (Passive): HBSS adjusted to pH 7.4 (HEPES buffered).

  • Equilibration:

    • Wash cells 2x with pH 6.0 buffer (warm) to establish the proton gradient.

  • Treatment:

    • Add Gly-Gly-

      
      N
      
      
      
      (Concentration range: 0.1 mM – 20 mM) in Uptake Buffer.
    • Control Well: Add 20 mM unlabeled Glycyl-Sarcosine (Gly-Sar) to compete out specific transport.

  • Incubation:

    • Incubate for 10–30 minutes at 37°C. (Short times prevent saturation and extensive metabolism).

  • Termination (The "Stop" Step):

    • Aspirate buffer rapidly.

    • Wash 3x with Ice-Cold PBS (pH 7.4) containing 1 mM unlabeled Gly-Gly.

    • Why? The cold stops the transporter; the unlabeled Gly-Gly displaces surface-bound tracer.

  • Lysis & Extraction:

    • Add 200 µL 80% Methanol (-80°C) .

    • Scrape cells, collect lysate, vortex, and centrifuge (14,000 x g, 10 min, 4°C).

    • Collect supernatant for LC-MS/MS.

Experimental Workflow 2: Intracellular Metabolic Flux

Objective: Trace the incorporation of


N into downstream metabolites (Fluxomics).
Protocol Steps:
  • Pulse Phase:

    • Incubate cells in serum-free media containing 2 mM Gly-Gly-

      
      N
      
      
      
      for 1, 2, 4, and 8 hours.
  • Chase Phase (Optional):

    • Remove label, wash, and replace with standard media to observe label washout/turnover.

  • Quenching:

    • Identical Methanol extraction as above. Speed is critical to prevent artificial turnover during harvest.

Visualization of Workflows

Diagram 1: The Transport & Metabolism Pathway

G cluster_extracellular Extracellular Space (pH 6.0) cluster_membrane Plasma Membrane cluster_intracellular Cytosol (pH 7.2) GlyGly_Ex Gly-Gly-15N2 (Exogenous) PEPT1 PEPT1 Transporter (SLC15A1) GlyGly_Ex->PEPT1 Substrate Binding Proton H+ Proton->PEPT1 Co-transport GlyGly_In Gly-Gly-15N2 (Intracellular) PEPT1->GlyGly_In Influx Peptidase Cytosolic Peptidases (Hydrolysis) GlyGly_In->Peptidase Rapid Degradation Gly_Free 2x Glycine-15N (Free Amino Acid) Peptidase->Gly_Free Release GSH Glutathione-15N (Antioxidant) Gly_Free->GSH Biosynthesis Purine Purines-15N (Nucleotides) Gly_Free->Purine De Novo Synthesis

Caption: Mechanistic pathway of Gly-Gly-


N

uptake via PEPT1 and subsequent intracellular hydrolysis.
Diagram 2: Experimental Decision Tree

Experiment Start Start: Gly-Gly-15N2 Assay Goal Define Goal Start->Goal Kinetics Transport Kinetics (Vmax / Km) Goal->Kinetics Flux Metabolic Flux (Biosynthesis) Goal->Flux Cond_K Buffer: HBSS pH 6.0 Time: 10-30 min Kinetics->Cond_K Cond_F Buffer: Serum-Free Media Time: 1-12 Hours Flux->Cond_F Control_K Control: Excess Gly-Sar (Inhibits PEPT1) Cond_K->Control_K Control_F Control: Unlabeled Gly-Gly (Natural Abundance) Cond_F->Control_F Analysis LC-MS/MS Analysis Control_K->Analysis Control_F->Analysis

Caption: Decision matrix for selecting experimental conditions based on kinetic vs. metabolic objectives.

Analytical Detection (LC-MS/MS)

To validate the protocol, use Liquid Chromatography-Tandem Mass Spectrometry.[5]

Target Analytes:

  • Gly-Gly-

    
    N
    
    
    
    (Intact):
    Measures transporter activity.
  • Glycine-

    
    N (Free):  Measures hydrolysis rate.
    

Suggested MRM Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Note
Gly-Gly (Unlabeled) 133.176.1Loss of Glycine
Gly-Gly-

N

135.177.1+2 Da Shift (Precursor), +1 Da (Product)
Glycine (Unlabeled) 76.130.1Immonium ion
Glycine-

N
77.131.1+1 Da Shift

Data Normalization: Normalize all MS peak areas to Total Protein Content (BCA Assay) of the cell pellet to account for variations in cell number.

Troubleshooting & Quality Control

  • Self-Validating Check: Include a "Zero-Time" point where the label is added and immediately removed/washed. If the signal is high, your washing step is insufficient, and you are measuring extracellular binding, not transport.

  • pH Sensitivity: If uptake at pH 7.4 is equal to uptake at pH 6.0, your cells likely do not express functional PEPT1, or the transporter is saturated.

  • Hydrolysis Control: Incubate Gly-Gly-

    
    N
    
    
    
    in cell-free media at 37°C for the duration of the experiment. Analyze by MS. If degradation occurs, your media contains contaminating proteases.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

  • Yuan, M., et al. (2012). A targeted metabolomics protocol for short-chain amino acids and dipeptides. Nature Protocols. Link

  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology. Link

Sources

Glycyl-glycine-15N2 as an internal standard for quantitative proteomics.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Glycyl-glycine-15N2 as an Internal Standard for Quantitative Proteomics

Executive Summary

The accurate quantification of proteins and post-translational modifications (PTMs) in complex biological matrices requires robust normalization strategies to correct for technical variance, matrix effects, and ion suppression. This compound (Gly-Gly-15N2) —a stable isotope-labeled (SIL) dipeptide—has emerged as a critical internal standard in Isotope Dilution Mass Spectrometry (IDMS) and targeted proteomics[]. This application note provides a comprehensive, field-proven guide to utilizing Gly-Gly-15N2 for absolute quantification and as a system suitability standard in ubiquitinomics (di-glycine remnant profiling).

Mechanistic Rationale: The Superiority of 15N-Labeling in IDMS

In LC-MS/MS, the ionization efficiency of an analyte is highly dependent on the co-eluting background matrix. To achieve absolute quantification, an internal standard must experience the exact same matrix effects as the endogenous target.

  • The Deuterium Isotope Effect: Historically, deuterium (2H) has been used for SIL peptides. However, the carbon-deuterium (C-D) bond is shorter and less lipophilic than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), this causes deuterium-labeled standards to elute slightly earlier than their endogenous counterparts, exposing them to different ion suppression environments.

  • The 15N Advantage: The incorporation of heavy nitrogen (15N) into the peptide backbone (as in Gly-Gly-15N2) does not alter the molecule's hydrophobicity. The heavy standard perfectly co-elutes with the light analyte, ensuring that the ratio of Light-to-Heavy ions accurately reflects the endogenous concentration, independent of transient ESI fluctuations.

Application in Ubiquitinomics (K-ε-GG Profiling)

Ubiquitination regulates diverse cellular processes, including targeted protein degradation via the ubiquitin-proteasome system[2]. In bottom-up proteomics, tryptic digestion of ubiquitinated proteins cleaves the ubiquitin chain but leaves a characteristic di-glycine (Gly-Gly) remnant covalently attached to the ε-amino group of the modified lysine (K-ε-GG)[3].

While anti-K-ε-GG antibodies are used to enrich these modified peptides[4], quantifying them across large clinical cohorts (where metabolic labeling like SILAC is impossible) requires external spike-ins. Free Gly-Gly-15N2 is spiked into the sample post-digestion to serve as a Global Normalizer and System Suitability Test (SST) . Because it mimics the fundamental structural unit of the ubiquitin remnant, it provides a highly accurate baseline to monitor mass spectrometer calibration, retention time stability, and global ionization efficiency across hundreds of injections.

Experimental Workflow

G S1 Protein Extraction S2 Tryptic Digestion S1->S2 Denaturation S3 Gly-Gly-15N2 Spike-In S2->S3 Cleavage S4 K-ε-GG Enrichment S3->S4 Normalization S5 LC-MS/MS Acquisition S4->S5 Elution S6 IDMS Quantification S5->S6 Light/Heavy Ratio

Workflow for ubiquitinomics using Gly-Gly-15N2 internal standard spike-in and IDMS.

Self-Validating Methodologies & Protocols

The following protocol is designed as a self-validating system. By incorporating blank runs and isotopic cross-talk checks, the methodology ensures that the internal standard does not artificially inflate the endogenous signal.

Protocol A: Preparation of the Gly-Gly-15N2 Master Standard

Causality Note: Peptides adhere to plastic surfaces. Using low-bind tubes and carrier solvents prevents standard loss at low concentrations.

  • Reconstitution: Dissolve 1 mg of lyophilized this compound (Purity ≥98% atom 15N)[] in 1 mL of LC-MS grade water containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock.

  • Carrier Addition: To prevent adsorption, prepare a working solution (e.g., 1 µg/mL) in a diluent containing 0.1% FA and 0.001% Polyethylene Glycol (PEG) or a non-interfering carrier protein (e.g., 50 fmol/µL BSA digest).

  • Cross-Talk Validation (Critical): Inject the Heavy standard alone into the LC-MS/MS. Monitor the Light transitions. The Light signal must be <0.5% of the Heavy signal to ensure isotopic purity.

Protocol B: Sample Spiking for K-ε-GG Normalization
  • Lysis & Digestion: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0). Reduce with 5 mM DTT and alkylate with 15 mM Iodoacetamide. Dilute urea to <2M and digest overnight with sequencing-grade Trypsin (1:50 enzyme-to-substrate ratio)[4].

  • Spike-In: Immediately post-digestion, spike Gly-Gly-15N2 into the peptide mixture at a final concentration of 50 fmol/µg of total protein.

    • Why post-digestion? Spiking before digestion risks degradation of the standard or interference with the tryptic cleavage of endogenous ubiquitin chains.

  • Desalting: Acidify the sample to 1% Trifluoroacetic acid (TFA) and desalt using C18 Sep-Pak cartridges. Elute in 50% Acetonitrile/0.1% FA and lyophilize.

  • Enrichment (Optional): Resuspend in immunoprecipitation buffer and enrich K-ε-GG peptides using an anti-di-glycine remnant antibody[3]. The spiked free Gly-Gly-15N2 will partially flow through but a calibrated fraction will remain, serving as a global injection standard.

Quantitative Data Presentation: MRM Parameters

To quantify the dipeptide, Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is employed. The table below summarizes the optimized mass transitions. Because both nitrogen atoms are labeled with 15N, the mass shift is +2 Da for the precursor and +1 Da for each single-nitrogen product ion.

AnalyteFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)Co-Elution RT (min)
Endogenous Gly-Gly (Light) C₄H₈N₂O₃133.176.0y₁152.45
Endogenous Gly-Gly (Light) C₄H₈N₂O₃133.158.0b₁182.45
Gly-Gly-15N2 (Heavy) C₄H₈[¹⁵N]₂O₃135.177.0y₁152.45
Gly-Gly-15N2 (Heavy) C₄H₈[¹⁵N]₂O₃135.159.0b₁182.45

Table 1: MRM transitions for absolute quantification of Glycyl-glycine. Note the identical retention times (RT), confirming the absence of the chromatographic shift typically seen with deuterium labels.

Troubleshooting & Field Insights

  • Signal Suppression of the Standard: If the Heavy standard signal drops significantly in the biological matrix compared to the neat solvent, the sample is experiencing severe ion suppression. Solution: Dilute the sample 1:10 or optimize the LC gradient to separate the standard from early-eluting salts and hydrophilic contaminants.

  • Variable Light/Heavy Ratios in Replicates: This usually indicates poor mixing during the spike-in step. Solution: Ensure the Gly-Gly-15N2 standard is added to a fully solubilized sample and vortexed thoroughly before any solid-phase extraction (SPE) or enrichment steps.

References

Sources

Incorporating Glycyl-glycine-15N2 for in vivo metabolic labeling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: In Vivo Metabolic Labeling of Collagen and Proteomes Using Glycyl-glycine-



Abstract

This guide details the protocol for utilizing Glycyl-glycine-


 (Gly-Gly-

) as a superior metabolic tracer for measuring fractional synthesis rates (FSR) of glycine-rich proteins, particularly collagen, in in vivo models. Unlike free amino acid tracers, the dipeptide Gly-Gly-

leverages the high-capacity PEPT1 transporter system to bypass saturable amino acid transporters, delivering a higher molar payload of isotopic label to the intracellular pool. This note covers mechanistic rationale, administration protocols, mass spectrometry (MS) detection, and kinetic calculations.

Scientific Rationale & Mechanism

The Dipeptide Advantage

Standard metabolic labeling often uses free


-Glycine. However, free glycine entry is rate-limited by System A and System ASC amino acid transporters, which are easily saturated and subject to competitive inhibition by other neutral amino acids.

Why Glycyl-glycine-


? 
  • Stoichiometry: Each mole of tracer delivers two moles of

    
    -Glycine upon hydrolysis.
    
  • Transport Kinetics: The dipeptide enters via the PEPT1 (SLC15A1) transporter. This system is proton-coupled, high-capacity, and low-affinity, meaning it does not saturate at physiological concentrations of tracer, allowing for rapid "flooding" of the precursor pool [1].

  • Metabolic Channeling: Intracellular hydrolysis by cytosolic peptidases releases glycine directly near the site of protein synthesis, potentially equilibrating the tRNA-charged pool more efficiently than extracellular free glycine.

Mechanism of Action Diagram

GlyGlyMechanism cluster_ext Extracellular Space (Lumen/Plasma) cluster_mem Cell Membrane cluster_cyto Cytosol GlyGly Gly-Gly-15N2 (Tracer) PEPT1 PEPT1 Transporter GlyGly->PEPT1 High Capacity Influx FreeGly_Ext Free Glycine (Competitors) SysA System A Transporter FreeGly_Ext->SysA Saturable Peptidase Cytosolic Peptidases PEPT1->Peptidase Transport Pool Intracellular 15N-Gly Pool SysA->Pool Slow Influx Peptidase->Pool Rapid Hydrolysis (2x Yield) tRNA Glycyl-tRNA Pool->tRNA Translation Protein De Novo Protein (e.g., Collagen) tRNA->Protein Translation

Caption: Figure 1. Kinetic pathway of Gly-Gly-15N2. The dipeptide utilizes the high-capacity PEPT1 transporter, bypassing the saturable System A transporter used by free glycine, resulting in rapid expansion of the intracellular isotopic pool.

Experimental Protocol

Materials & Reagents
  • Tracer: Glycyl-glycine-(

    
    , 98%+), desalted.
    
  • Vehicle: 0.9% Saline (sterile, pyrogen-free).

  • Animal Model: Rodent (Rat/Mouse). Note: PEPT1 is highly expressed in the small intestine and kidney.

  • Derivatization Reagent: MTBSTFA + 1% TBDMSCl (for GC-MS analysis).

Tracer Administration Strategy

The choice of administration depends on the observation window.

MethodIndicationDosage (Mouse)Advantages
Oral Gavage (Bolus) Acute synthesis (0–6 hrs)20–50 mg/kgDirect engagement of intestinal PEPT1; mimics dietary absorption.
IP Injection Systemic labeling (Non-gut)20–50 mg/kgBypasses first-pass gastric emptying; rapid systemic distribution.
Dietary Admixture Chronic turnover (Days/Weeks)1–2% w/w in chowMaintains steady-state enrichment; ideal for slow-turnover proteins (Collagen).
Step-by-Step Workflow (Oral Bolus Example)
  • Preparation: Dissolve Gly-Gly-

    
     in sterile saline to a concentration of 10 mg/mL. Filter sterilize (0.22 µm).
    
  • Baseline: Collect baseline plasma/tissue from n=3 control animals (unlabeled) to establish natural abundance (

    
    ).
    
  • Administration: Administer the tracer via oral gavage. Record time as

    
    .
    
  • Chase Period: Allow tracer incorporation for the defined period (e.g., 4 hours).

  • Harvest:

    • Anesthetize animal.

    • Blood: Collect via cardiac puncture into EDTA tubes (centrifuge immediately to separate plasma).

    • Tissue: Rapidly excise tissue (liver, skin, muscle), rinse in ice-cold PBS, and snap-freeze in liquid nitrogen. Crucial: Delays here cause proteolysis, contaminating the free pool.

Sample Processing for Mass Spectrometry

A. Free Amino Acid Pool (Precursor)

  • Homogenize 50 mg tissue in 500 µL ice-cold methanol/water (80:20).

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant (contains free Glycine-

    
    ).
    
  • Dry under nitrogen gas.

  • Derivatization: Add 50 µL acetonitrile + 50 µL MTBSTFA. Incubate at 70°C for 30 min.

B. Protein Bound Pool (Product)

  • Resuspend the pellet from step A in 1 mL 6N HCl.

  • Hydrolysis: Incubate at 110°C for 24 hours (breaks peptide bonds).

  • Dry the hydrolysate under nitrogen.

  • Derivatize as above using MTBSTFA.

Data Analysis & Calculations

GC-MS Detection

Analyze samples using Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode.

  • Target: Glycine-tBDMS derivative.

  • Ions to Monitor:

    • m/z 218: Fragment containing the nitrogen and carbon backbone (

      
      ).
      
    • m/z 219: Single label (

      
      , 
      
      
      
      ).
    • m/z 220: Double label (

      
      , 
      
      
      
      ). Note: Since the dipeptide hydrolyzes to free glycine, the primary enrichment in the pool will be M+1 (single 15N glycine), unless metabolic scrambling occurs.
Calculation of Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool that is synthesized per unit of time.



  • 
     : Enrichment (Atom Percent Excess, APE) of glycine in the protein hydrolysate.
    
  • 
     : Enrichment (APE) of free glycine in the tissue fluid (or plasma surrogate).
    
  • 
     : Labeling duration in hours.
    

Validation Check: Ensure that


 is significantly higher (typically >2-5 APE) than 

(typically <0.5 APE) to validate the "precursor-product" relationship.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Enrichment in Protein Slow turnover rate (e.g., Collagen)Switch from Bolus to Dietary Admixture (7-14 days).
High Background Noise Incomplete derivatizationEnsure reagents are fresh and moisture-free (MTBSTFA is water-sensitive).
Inconsistent Precursor Pool Rapid clearance of tracerUse a "primed continuous infusion" rather than a bolus to maintain steady state.
No M+1 Peak detected Tracer failure or instrument errorRun a pure Gly-Gly-15N2 standard. Note: The dipeptide itself will not elute at the glycine retention time; it must be hydrolyzed.

Workflow Diagram

Workflow cluster_proc Sample Processing start Start: Gly-Gly-15N2 Preparation admin Administration (Oral/IP/Diet) start->admin biopsy Tissue Harvest & Snap Freeze admin->biopsy extract Methanol Extraction biopsy->extract split Phase Separation extract->split super Supernatant (Free Pool) split->super pellet Pellet (Protein) split->pellet deriv Derivatization (MTBSTFA) super->deriv hydro Acid Hydrolysis (6N HCl, 110°C) pellet->hydro hydro->deriv gcms GC-MS Analysis (m/z 218, 219) deriv->gcms calc Calculate FSR gcms->calc

Caption: Figure 2.[1][2] End-to-end experimental workflow for Gly-Gly-15N2 metabolic labeling, from administration to FSR calculation.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Previs, S. F., et al. (2004). Quantifying rates of protein synthesis in humans by use of stable isotope tracers: detecting quantitative changes in fractional synthesis rates.[3][4] American Journal of Physiology-Endocrinology and Metabolism, 286(5), E665-E672. Link

  • Zhang, X. J., et al. (2002). Peptide transport is more efficient than free amino acid transport in the lactating mammary gland. Journal of Nutrition, 132(6), 1256-1260. Link

  • Babraj, J. A., et al. (2005). Collagen synthesis in human skin and muscle: effects of aging and nutritional intervention. Journal of Physiology, 569(Pt 3), 361-367. Link

Sources

Application Note: Precision NMR Sample Preparation with Glycyl-glycine-15N2

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol for the preparation and utilization of Glycyl-glycine-15N2 (Gly-Gly-15N2) in NMR spectroscopy.

Executive Summary

Isotopically labeled This compound (Gly-Gly-15N2) is a premier small-molecule reference standard for biomolecular NMR. Unlike simple inorganic standards (e.g.,


), Gly-Gly-15N2 mimics the magnetic environment of protein backbones, providing two distinct nitrogen environments: an N-terminal amine (

) and a peptide amide (

).

This guide details the protocol for preparing Gly-Gly-15N2 samples to serve three critical functions:

  • Pulse Sequence Calibration: Optimization of INEPT/HSQC delays via precise

    
    -coupling measurements.
    
  • Chemical Shift Referencing: Internal referencing for protein NMR.

  • In-situ pH Monitoring: Utilizing the pH-dependent chemical shift of the N-terminal amine.

Scientific Foundation & Mechanism[1]

The Chemical System

Glycyl-glycine exists in aqueous solution as an equilibrium of three primary protonation states. The 15N chemical shifts are highly sensitive to these transitions.

  • Amide Nitrogen (

    
    ):  Simulates protein backbone nitrogens. Its chemical shift is relatively stable but sensitive to hydrogen bonding and temperature.
    
  • Amine Nitrogen (

    
    ):  Highly sensitive to pH changes near its pKa (~8.2), acting as an intrinsic pH probe.
    
Protonation Equilibria (DOT Visualization)

The following diagram illustrates the transition from cationic to anionic forms, governed by solution pH.

GlyGly_Equilibrium Cation Cationic Form (pH < 3.1) +H3N-Gly-Gly-COOH Zwitterion Zwitterionic Form (pH 3.1 - 8.2) +H3N-Gly-Gly-COO- Cation->Zwitterion pKa1 ≈ 3.14 (Carboxyl Deprotonation) Zwitterion->Cation Anion Anionic Form (pH > 8.2) H2N-Gly-Gly-COO- Zwitterion->Anion pKa2 ≈ 8.2 (Amine Deprotonation) Anion->Zwitterion

Figure 1: Protonation states of Glycyl-glycine. The Zwitterionic form is the target for standard "protein-like" reference samples.

Materials & Equipment

Reagents
ReagentGrade/PurityPurpose
This compound >98% Isotopic EnrichmentPrimary Analyte
D2O (Deuterium Oxide) 99.9% DLock Solvent
H2O (Milli-Q) 18.2 MΩ[1]·cmBulk Solvent
DSS-d6 or TSP-d4 NMR GradeInternal Chemical Shift Reference (0.00 ppm)
NaOD / DCl 0.1 M - 1.0 M solutionspH Adjustment
Sodium Phosphate NMR GradeBuffering (if pH stability is required)
Equipment
  • NMR Tubes: 5mm high-precision tubes (e.g., Wilmad 535-PP or Shigemi for low volume).

  • pH Meter: Micro-electrode required for small volumes.

  • Centrifuge: Capable of 12,000 x g (for removing particulates).

Protocol: Preparation of the "Master Standard" (50 mM)

This protocol creates a stable, high-sensitivity standard suitable for pulse width calibration and daily spectrometer QC.

Workflow Diagram

Sample_Prep_Workflow Start Start: Calculate Mass Target: 50 mM in 600 µL Weigh Weigh ~4.0 mg Gly-Gly-15N2 Start->Weigh Dissolve Dissolve in Solvent Mix (90% H2O / 10% D2O) Weigh->Dissolve AddRef Add Internal Reference (DSS to 0.5 mM) Dissolve->AddRef CheckPH Check/Adjust pH Target: 6.0 (Zwitterion) AddRef->CheckPH Filter Filter / Centrifuge Remove Particulates CheckPH->Filter Transfer Transfer to 5mm NMR Tube Height: 45-50 mm Filter->Transfer QC QC: 1D Proton NMR Check Line Shape Transfer->QC

Figure 2: Step-by-step workflow for preparing a high-fidelity NMR standard.

Detailed Methodology

Step 1: Calculation & Weighing

  • Target: 50 mM concentration in 600 µL total volume.

  • MW (Gly-Gly-15N2): ~134.1 g/mol (Natural Gly-Gly is 132.12; add ~2 for 15N).

  • Mass Required:

    
    .
    
  • Note: Weighing small amounts is error-prone. It is often better to prepare a 1.0 mL stock and transfer 600 µL.

Step 2: Solvent Preparation

  • Prepare a 90% H2O / 10% D2O mixture.

    • Why? 10% D2O provides the lock signal. 90% H2O ensures the amide protons are visible (they exchange and disappear in 100% D2O).

  • Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to a final concentration of 0.5 mM.

    • Why? DSS is the IUPAC standard for biological NMR. Avoid TSP if pH < 4 as it can protonate and shift.

Step 3: Dissolution & pH Adjustment

  • Dissolve the peptide in the solvent.

  • Measure pH: The natural pH of Gly-Gly in water is slightly acidic (~5.5 - 6.0).

  • Target pH: 6.0 .

    • Why? At pH 6.0, the amide proton exchange rate is minimized (the "exchange trough"), resulting in the sharpest amide proton signals.

    • Adjustment: Use dilute NaOD or DCl. Do not overshoot.

Step 4: Clarification

  • Centrifuge the sample at 12,000 x g for 5 minutes.

  • Why? Even "pure" powders contain dust/fibers that ruin magnetic field homogeneity (shimming).

Step 5: Transfer

  • Transfer exactly 550-600 µL to the NMR tube. Ensure no air bubbles remain at the bottom.

Applications & Data Interpretation[3][4][5][6][7]

Pulse Sequence Calibration (INEPT Optimization)

To observe 15N, we typically use magnetization transfer from 1H (HSQC/INEPT). This transfer efficiency depends on the delay


.
  • Standard Protein

    
    :  ~92 Hz.
    
  • Gly-Gly-15N2

    
    : ~94.1 Hz .
    
  • Calculation:

    
    
    
  • Protocol:

    • Run a 1D 1H-coupled 15N HSQC (or simple 1D 15N with NOE).

    • Measure the splitting of the amide doublet in Hz.

    • Update your spectrometer's coupling constant parameter (cnst4 on Bruker) to match the measured value for maximum sensitivity.

Chemical Shift Referencing

Using the Unified Scale (IUPAC recommendations), reference the 15N carrier frequency indirectly based on the 1H DSS signal.

  • Calibrate 1H pulse on DSS (0.00 ppm).

  • Calculate 15N zero-point (

    
     ratio for 15N is 0.101329118).
    
  • Expected Shifts (relative to liquid NH3):

    • Amide N: ~95 - 105 ppm (pH dependent).

    • Amine N: ~35 - 45 ppm (pH dependent).

pH Titration Data (The "pH Meter" Effect)

The N-terminal amine shift is a sensitive pH probe.

pH ConditionDominant SpeciesAmine 15N Shift (approx)Amide 15N Shift (approx)
pH 2.0 Cation (+H3N...)~35 ppm~95 ppm
pH 6.0 Zwitterion (+H3N...)~36 ppm~98 ppm
pH 10.0 Anion (H2N...)~45 ppm (Shift >10ppm)~102 ppm

*Values are approximate relative to liquid NH3. Exact values must be calibrated per spectrometer temperature and concentration.

Troubleshooting & QC

SymptomProbable CauseCorrective Action
No Amide Signal (1H or 15N) pH too high (> 8.0)Amide protons are exchanging with water too fast. Lower pH to 6.0 or lower temperature to 278K.
Broad Lines Paramagnetic impurities or aggregationAdd 1 mM EDTA to chelate metals. Ensure concentration is < 100 mM.
Split Peaks (Doublets) J-coupling activeIf running decoupled experiments, check decoupler power/tuning. If coupled, this is normal (

Hz).

References

  • IUPAC Recommendations (2001/2008).Unified Chemical Shift Scale for NMR.

    • Source:

  • Biological Magnetic Resonance Data Bank (BMRB).

    • Source:

  • Wishart, D. S., et al. (1995).1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.

    • Source:

  • Levy, G. C., & Lichter, R. L. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy.[2] (Classic Text for 15N properties).

Sources

Tracing the Path of Nitrogen: A Detailed Guide to Using Glycyl-glycine-¹⁵N₂ in Agricultural Nitrogen Fixation Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Inorganic Nitrogen - The Role of Organic Nitrogen in Plant Nutrition

In the intricate dance of nutrient cycling within agricultural ecosystems, nitrogen stands as a cornerstone, a key determinant of plant growth and productivity. For decades, research has predominantly focused on inorganic forms of nitrogen, namely ammonium and nitrate, as the primary sources for plant uptake. However, a growing body of evidence illuminates the significant role of soluble organic nitrogen compounds, such as amino acids and small peptides, in plant nitrogen nutrition.[1][2] These organic molecules can be directly absorbed by plant roots, offering an alternative and sometimes energetically favorable pathway for nitrogen acquisition.[3] This is particularly relevant in environments where microbial activity and organic matter decomposition are high.

Glycyl-glycine (Gly-Gly), the simplest dipeptide, serves as an excellent model compound to investigate the uptake and metabolism of small peptides by crops. By employing Glycyl-glycine labeled with the stable isotope ¹⁵N (Glycyl-glycine-¹⁵N₂), researchers can precisely trace the journey of this organic nitrogen source from the soil into the plant and unravel its contribution to the overall nitrogen economy of the crop. This guide provides detailed application notes and protocols for utilizing Glycyl-glycine-¹⁵N₂ in nitrogen fixation and uptake research, tailored for scientists in agricultural science and related fields.

Application Notes: The "Why" Behind Using Glycyl-glycine-¹⁵N₂

The choice of Glycyl-glycine-¹⁵N₂ as a tracer is underpinned by several key scientific considerations that offer unique insights into nitrogen dynamics:

  • Direct Evidence of Peptide Uptake: The use of a ¹⁵N-labeled dipeptide allows for the unequivocal demonstration of intact peptide uptake by plant roots, distinguishing it from the uptake of its constituent amino acid (glycine) following extracellular hydrolysis. This is crucial for understanding the full spectrum of nitrogen acquisition strategies employed by plants.

  • Competition Dynamics: Introducing Glycyl-glycine-¹⁵N₂ into the soil environment enables the study of competitive interactions for this nitrogen source between plants and soil microorganisms. This provides a more realistic depiction of nutrient cycling in the rhizosphere, the dynamic interface between roots and soil.

  • Metabolic Fate and Allocation: By tracing the ¹⁵N label within the plant, researchers can determine the metabolic fate of the nitrogen derived from the dipeptide. This includes its incorporation into amino acids, proteins, and other nitrogenous compounds, as well as its allocation to different plant tissues (roots, shoots, leaves, and grains).

  • Efficiency of Organic Nitrogen Use: Quantifying the amount of ¹⁵N from Glycyl-glycine-¹⁵N₂ that is incorporated into the plant biomass provides a direct measure of the efficiency with which the plant utilizes this organic nitrogen source. This information is vital for developing sustainable agricultural practices that optimize nitrogen use.

Causality in Experimental Design: Key Considerations

When designing experiments with Glycyl-glycine-¹⁵N₂, it is imperative to consider the following factors to ensure the generation of robust and interpretable data:

  • Hydrolysis in Soil: Glycyl-glycine can be hydrolyzed into two molecules of glycine by peptidases present in the soil and on root surfaces.[4] It is therefore essential to include control treatments with ¹⁵N-labeled glycine to differentiate between the uptake of the intact dipeptide and the uptake of its hydrolysis product.

  • Microbial Immobilization: Soil microorganisms are highly efficient at scavenging soluble organic nitrogen. A significant portion of the applied Glycyl-glycine-¹⁵N₂ may be immobilized by the microbial biomass. Therefore, quantifying the ¹⁵N in the microbial biomass is crucial for a complete nitrogen balance.

  • Concentration and Timing of Application: The concentration of Glycyl-glycine-¹⁵N₂ applied should be carefully chosen to be environmentally relevant and to avoid inducing an artificial response in the plant or microbial community. The timing of application should coincide with key stages of plant nitrogen demand.

Experimental Protocols: A Step-by-Step Guide

This section outlines detailed protocols for conducting a typical experiment to trace the uptake and assimilation of Glycyl-glycine-¹⁵N₂ in a crop species.

Experimental Workflow Overview

Caption: General workflow for a ¹⁵N tracer experiment using Glycyl-glycine-¹⁵N₂.

Protocol 1: Plant Growth and ¹⁵N Labeling in a Controlled Environment

This protocol describes a pot-based experiment, which allows for greater control over environmental variables.

1.1. Materials:

  • Pots (e.g., 2 L capacity)

  • Growth medium (e.g., a mixture of sand and vermiculite, or a defined soil type)

  • Seeds of the target crop species

  • Nutrient solution (e.g., Hoagland's solution, modified to be nitrogen-free if necessary for specific experimental aims)

  • Glycyl-glycine-¹⁵N₂ (isotopic enrichment of 98 atom % ¹⁵N or higher)

  • ¹⁵N-Glycine (as a control)

  • Unlabeled Glycyl-glycine and Glycine (for control treatments)

1.2. Experimental Design:

  • Treatments:

    • Control (no nitrogen added, or unlabeled nitrogen source)

    • Unlabeled Glycyl-glycine

    • Glycyl-glycine-¹⁵N₂

    • Unlabeled Glycine

    • ¹⁵N-Glycine

  • Replication: A minimum of 4-5 replicates per treatment is recommended.

  • Randomization: Pots should be arranged in a completely randomized design to minimize positional effects.

1.3. Procedure:

  • Fill pots with the chosen growth medium.

  • Sow seeds and thin to a uniform number of plants per pot after germination.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for light, temperature, and humidity.

  • Water plants regularly with deionized water or the appropriate nutrient solution.

  • At the desired growth stage (e.g., vegetative or early reproductive stage), apply the treatment solutions.

  • Prepare stock solutions of Glycyl-glycine-¹⁵N₂, ¹⁵N-Glycine, and their unlabeled counterparts. The final concentration applied to the soil should be determined based on preliminary experiments or literature values for similar soil types.

  • Apply a defined volume of the treatment solution evenly to the soil surface of each pot.

  • Incubate the plants for a specific period (e.g., 24, 48, or 72 hours). The incubation time will depend on the research question and the expected rate of uptake.

  • At the end of the incubation period, harvest the plants and soil.

Protocol 2: Sample Harvesting and Preparation

2.1. Plant Harvest:

  • Carefully remove the entire plant from the pot.

  • Gently wash the roots with deionized water to remove adhering soil particles.

  • Separate the plant into different tissues: roots, shoots (stems and leaves), and reproductive parts (if present).

  • Record the fresh weight of each tissue type.

  • Place the plant samples in paper bags and dry them in an oven at 60-70°C to a constant weight.

  • Record the dry weight of each tissue type.

2.2. Soil Sampling:

  • Thoroughly mix the soil from each pot.

  • Take a representative subsample of the soil (e.g., 50 g).

  • A portion of the fresh soil sample should be immediately used for microbial biomass analysis if desired.

  • Dry the remaining soil sample at 105°C to a constant weight to determine moisture content.

2.3. Sample Grinding:

  • Grind the dried plant tissues to a fine, homogeneous powder using a ball mill or a Wiley mill.

  • Grind the dried soil samples to a fine powder.

  • Crucial Point: Thoroughly clean the grinding equipment between samples to prevent cross-contamination of the ¹⁵N label.

Protocol 3: ¹⁵N Analysis by Isotope Ratio Mass Spectrometry (IRMS)

3.1. Principle: Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹⁵N/¹⁴N) in a sample. The sample is combusted at a high temperature, and the resulting nitrogen gas (N₂) is introduced into the mass spectrometer. The instrument separates the different isotopes of nitrogen based on their mass-to-charge ratio, allowing for the precise determination of the ¹⁵N abundance.

3.2. Sample Encapsulation:

  • Accurately weigh a small amount of the ground plant or soil powder (typically 1-5 mg for plant material and 10-50 mg for soil, depending on the nitrogen content) into tin capsules.

  • Record the exact weight of each sample.

  • Fold the tin capsules to ensure no sample is lost.

3.3. IRMS Analysis:

  • Analyze the encapsulated samples using an elemental analyzer coupled to an IRMS system (EA-IRMS).

  • The instrument will provide data on the total nitrogen content (%) and the ¹⁵N abundance (atom % ¹⁵N).

Data Presentation and Calculations

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Data to be Collected

TreatmentPlant TissueDry Weight (g)Total N (%)Atom % ¹⁵N
ControlRoots
Shoots
Glycyl-glycine-¹⁵N₂Roots
Shoots
¹⁵N-GlycineRoots
Shoots

Calculations:

  • Nitrogen Content (mg):

    • N content (mg) = Dry Weight (mg) × (Total N (%) / 100)

  • ¹⁵N Amount (mg):

    • ¹⁵N amount (mg) = N content (mg) × (Atom % ¹⁵N / 100)

  • ¹⁵N Enrichment (Atom % Excess):

    • Atom % Excess = Atom % ¹⁵N (labeled sample) - Atom % ¹⁵N (unlabeled control)

  • Nitrogen Derived from Fertilizer (%NdfF):

    • %NdfF = (Atom % Excess in plant / Atom % Excess in fertilizer) × 100

  • Fertilizer N Uptake (mg):

    • Fertilizer N Uptake (mg) = N content (mg) × (%NdfF / 100)

Visualization of Key Processes

Caption: Potential fates of Glycyl-glycine-¹⁵N₂ in the soil-plant system.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The comparison between the uptake of Glycyl-glycine-¹⁵N₂ and ¹⁵N-Glycine is fundamental to dissecting the contribution of direct peptide uptake versus the uptake of its hydrolysis product. Furthermore, the analysis of unlabeled control plants is essential for determining the natural abundance of ¹⁵N and for calculating the ¹⁵N enrichment accurately. By meticulously following these protocols and including the recommended controls, researchers can generate high-quality, reliable data that will withstand scientific scrutiny.

Conclusion

The use of Glycyl-glycine-¹⁵N₂ opens up new avenues for understanding the complex dynamics of organic nitrogen cycling in agricultural systems. By providing a means to trace the fate of a simple dipeptide, this powerful isotopic tool allows researchers to move beyond the traditional focus on inorganic nitrogen and gain a more holistic view of plant nitrogen nutrition. The application notes and protocols detailed in this guide provide a robust framework for designing and executing experiments that will contribute to the development of more sustainable and efficient nitrogen management strategies in agriculture.

References

  • Hildebrandt, U., Ouziad, F., & Bothe, H. (2006). The yeast Pichia farinosa as a model for studying the uptake of amino acids by arbuscular mycorrhizal fungi. Mycorrhiza, 16(5), 321–329.
  • Jones, D. L., & Darrah, P. R. (1994). Amino-acid influx at the soil-root interface of maize (Zea mays L.) and its implications in the rhizosphere. Plant and Soil, 163(1), 1–12.
  • Lipson, D., & Näsholm, T. (2001). The unexpected versatility of plants: organic nitrogen use and availability in terrestrial ecosystems. Oecologia, 128(3), 305–316.
  • Näsholm, T., Kielland, K., & Ganeteg, U. (2009). Uptake of organic nitrogen by plants. New Phytologist, 182(1), 31–48.
  • Paungfoo-Lonhienne, C., Lonhienne, T. G. A., Rentsch, D., Robinson, N., Christie, M., Webb, R. I., ... & Schmidt, S. (2008). Plants can use protein as a nitrogen source without assistance from other organisms. Proceedings of the National Academy of Sciences, 105(11), 4524–4529.
  • Gioseffi, E., de Neergaard, A., & Schjoerring, J. K. (2012).
  • Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868–2877. Retrieved from [Link][5]

  • Smith, E. L. (1948). The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases. Federation Proceedings, 7(1 Pt 1), 189. Retrieved from [Link][4]

  • Bi, Y., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Bio-protocol, 11(23), e4242. Retrieved from [Link][6][7]

  • Cegelski, L., & Schaefer, J. (2005). Glycine metabolism in intact leaves by in vivo 13C and 15N labeling. Journal of Biological Chemistry, 280(47), 39238-39245. Retrieved from [Link][8]

  • Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link][9]

  • Warren, C. R. (2009). Rapid Uptake of 15 N-ammonium and glycine- 13 C, 15 N by Arbuscular and Ericoid Mycorrhizal Plants Native to a Northern California Coastal Pygmy Forest. Soil Biology and Biochemistry, 41(3), 664-666. Retrieved from [Link][3]

  • Zúñiga, G. E., & Alm, J. (2020). Recovery of 15 N Labeled Nitrogen Fertilizer by Fertigated and Drip Irrigated Greenhouse Vegetable Crops. Agronomy, 10(5), 724. Retrieved from [Link][10]

  • Bindschedler, L. V., et al. (2011). Quantitative plant proteomics using hydroponic isotope labeling of entire plants (HILEP). In Plant Proteomics (pp. 143-157). Humana Press. Retrieved from [Link][11]

  • Bi, Y., et al. (2021). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Journal of Proteome Research, 20(5), 2535-2543. Retrieved from [Link][12]

  • Arro, J., et al. (2022). Using δ15N to screen for nitrogen fixation: Reference plant position and species. Crop Science, 62(4), 1648-1660. Retrieved from [Link][13]

  • Li, S., et al. (2023). Combinatorial Effects of Glycine and Inorganic Nitrogen on Root Growth and Nitrogen Nutrition in Maize (Zea mays L.). Plants, 12(19), 3424. Retrieved from [Link][1]

  • Evers, G. W., & Herridge, D. F. (2016). Compound-specific amino acid >15>N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1884-1892. Retrieved from [Link][14]

  • Ataman Kimya. (n.d.). GLYCYLGLYCINE. Retrieved from [Link]

  • Faisal, M., et al. (2016). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Journal of Chemical Engineering of Japan, 49(5), 478-483. Retrieved from [Link][15]

  • Mohammadipour, N., et al. (2020). Effects of different levels of glycine in the nutrient solution on the growth, nutrient composition, and antioxidant activity of coriander (Coriandrum sativum L.). Acta Agrobotanica, 73(2). Retrieved from [Link][16]

  • Xu, G., et al. (2017). Exogenous Glycine Nitrogen Enhances Accumulation of Glycosylated Flavonoids and Antioxidant Activity in Lettuce (Lactuca sativa L.). Frontiers in Plant Science, 8, 2098. Retrieved from [Link][2]

Sources

Absolute quantification of proteins using Glycyl-glycine-15N2

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Quantification of the Cellular Ubiquitin Pool using Isotope-Dilution LC-MS/MS with


-Glycyl-Glycine 

Abstract

This application note details a robust protocol for the absolute quantification of free and total ubiquitin pools in biological matrices. While standard "bottom-up" proteomics quantifies proteins via surrogate peptides (typically 8–20 amino acids), ubiquitin presents a unique challenge and opportunity: its C-terminal sequence (...LRLRGG) releases the dipeptide Glycyl-glycine (Gly-Gly) upon tryptic digestion.

By utilizing Glycyl-glycine-15N2 (


-Gly-Gly)  as a stable isotope-labeled internal standard (SIS), researchers can achieve precise molar quantification of ubiquitin without the bias introduced by antibody enrichment or the cost of full-length heavy protein standards. This method is critical for studying proteotoxic stress, E3 ligase kinetics, and the pharmacodynamics of degraders (PROTACs/molecular glues).

Principle of the Method

The core of this workflow is the stoichiometric release of the C-terminal Gly-Gly dipeptide from free ubiquitin by trypsin.

  • Differentiation of Pools:

    • Free Ubiquitin: The C-terminus (Gly76) is free. Trypsin cleavage at Arg74 releases the Gly75-Gly76 dipeptide.

    • Conjugated Ubiquitin: The C-terminus is isopeptide-bonded to a substrate lysine.[1] Trypsin cannot cleave the Gly76-Lys bond; therefore, no free Gly-Gly is released from conjugated forms.

    • Total Ubiquitin: Treating the lysate with a broad-spectrum deubiquitinase (e.g., USP2-cc) strips all ubiquitin from substrates, converting the "Conjugated" pool into "Free" ubiquitin.[2] Subsequent trypsin digestion releases Gly-Gly from the entire pool.

  • Isotope Dilution: A known molar amount of

    
    -Gly-Gly  is spiked into the digested sample. The mass spectrometer (LC-MS/MS) measures the ratio of the endogenous (light) Gly-Gly to the heavy standard.
    
  • Detection: Due to the high polarity and low mass of the Gly-Gly dipeptide (MW ~132 Da), this protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or chemical derivatization (e.g., Propionylation) to ensure retention and accurate quantification.

Experimental Workflow Diagram

Ubiquitin_Quantification cluster_Free Pathway A: Free Ubiquitin cluster_Total Pathway B: Total Ubiquitin Sample Biological Sample (Cell Lysate/Tissue) Split Split Sample Sample->Split BufferA Lysis Buffer (No DUBs) Split->BufferA Aliquot 1 BufferB Lysis + USP2-cc (Deconjugation) Split->BufferB Aliquot 2 Digestion Tryptic Digestion (Cleaves at Arg74 -> Releases Gly-Gly) BufferA->Digestion Only endogenous Free Ub BufferB->Digestion All Ub converted to Free Spike Spike-in Internal Standard (15N2-Gly-Gly) Digestion->Spike HILIC HILIC LC-MS/MS (MRM Mode) Spike->HILIC Data Quantification (Light/Heavy Ratio) HILIC->Data

Caption: Workflow for differential quantification of Free vs. Total Ubiquitin pools using 15N2-Gly-Gly isotope dilution.

Materials & Reagents

ReagentSpecificationPurpose
Internal Standard Glycyl-glycine-

(98 atom %

)
Absolute quantification reference.
Protease Trypsin (Sequencing Grade)Cleavage of Ubiquitin Arg74-Gly75 bond.
Deubiquitinase USP2-cc (Catalytic core)Conversion of conjugated Ub to free Ub (for Total pool).
LC Column Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm)Retention of polar dipeptides.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in WaterHILIC aqueous phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHILIC organic phase.

Detailed Protocol

Step 1: Sample Preparation & Deconjugation

Rationale: To measure the "Total" pool, we must collapse the complex conjugated ubiquitin proteome into a single "Free Ubiquitin" species.

  • Lysis: Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Critical: Do not add EDTA or protease inhibitors that target cysteine proteases if you plan to use USP2.

  • Aliquot: Split the lysate into two equal fractions:

    • Fraction A (Free Pool): Add N-ethylmaleimide (NEM, 10 mM) immediately to inhibit endogenous DUBs and freeze the pool state.

    • Fraction B (Total Pool): Add USP2-cc enzyme (1 µg enzyme per 500 µg protein) and incubate at 37°C for 1 hour. This strips all ubiquitin chains.

  • Precipitation: Precipitate proteins from both fractions using cold acetone or TCA to remove buffer components and USP2. Resuspend pellets in 50 mM Ammonium Bicarbonate (pH 8.0).

Step 2: Tryptic Digestion

Rationale: Trypsin cleavage at Arg74 is highly specific. Incomplete digestion will underestimate the pool.

  • Add Trypsin at a 1:50 (enzyme:substrate) ratio.

  • Incubate overnight (16 hours) at 37°C.

  • Boil samples for 5 minutes to inactivate trypsin and ensure full release of the Gly-Gly dipeptide from any residual secondary structures.

Step 3: Spike-In of -Gly-Gly

Rationale: Spiking after digestion corrects for MS variability but not digestion efficiency. For highest rigor, spike before digestion if the standard is stable, but here we spike post-digestion as the standard is already a dipeptide.

  • Prepare a 10 µM stock solution of Glycyl-glycine-

    
     in water.
    
  • Add the standard to each digested sample to a final concentration of 1 µM (or matched to expected endogenous levels, typically 5–50 pmol/µL depending on lysate concentration).

  • Centrifuge at 15,000 x g for 10 mins to clear particulates.

Step 4: LC-MS/MS Analysis (HILIC Mode)

Rationale: The Gly-Gly dipeptide is too hydrophilic for C18. HILIC provides retention and separation from salts.

  • System: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap).

  • Column: Amide-HILIC.

  • Gradient: 90% B to 60% B over 10 minutes. (Note: HILIC runs "backward" compared to C18; high organic is the starting condition).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Type
Endogenous Gly-Gly 133.1 [M+H]+76.1 (Gly immonium)15Quantifier
Endogenous Gly-Gly 133.1 [M+H]+90.1 (y1)12Qualifier

-Gly-Gly (SIS)
135.1 [M+H]+77.1 (

-Gly)
15Quantifier

Data Analysis & Calculation

  • Integration: Integrate the peak areas for the Endogenous (Light) and Standard (Heavy) transitions.

  • Ratio Calculation:

    
    
    
  • Absolute Molar Quantification:

    
    
    
  • Normalization: Normalize to total protein input (e.g., pmol Ubiquitin per mg Total Protein).

  • Pool Determination:

    • Free Ubiquitin: Result from Fraction A.

    • Conjugated Ubiquitin: (Result from Fraction B) - (Result from Fraction A).

Troubleshooting & Expert Notes

  • Retention Time Drift: In HILIC, retention times are sensitive to the water layer on the silica. Equilibrate the column for at least 20 column volumes before the first run.

  • Background Interference: Gly-Gly is a common background contaminant (breakdown of larger peptides). Always run a "Blank + SIS" to ensure the heavy standard doesn't contain light impurities, and a "Matrix Blank" to check for system contamination.

  • Alternative - Derivatization: If HILIC is unavailable, derivatize the digest with Dansyl Chloride . This adds hydrophobicity, allowing standard C18 analysis. The mass shift will be +233 Da per amine. Both the N-terminus and the internal amide of Gly-Gly might react depending on conditions, but usually, N-term labeling is dominant.

References

  • Kaiser, S. E., et al. (2011). "Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools." Nature Methods, 8(8), 691–696.

    • Context: Establishes the importance of absolute ubiquitin quantification, though uses full-length protein standards.
  • Ordureau, A., et al. (2015). "Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis." Molecular Cell, 56(3), 360-375.

    • Context: Demonstrates the use of USP2-cc to collapse ubiquitin chains for total quantification.[2]

  • Sigma-Aldrich. "this compound Product Specification."[3]

    • Context: Technical specifications of the isotope standard.[4]

  • BOC Sciences. "Stable Isotope Labelled Peptides - Glycyl-glycine-[15N2]."

    • Context: Commercial availability and purity standards for the reagent.

Sources

Comprehensive Application Note: Isotope Ratio Mass Spectrometry (IRMS) Applications of Glycyl-glycine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, field-proven guide on the deployment of Glycyl-glycine-¹⁵N₂ in Isotope Ratio Mass Spectrometry (IRMS) and high-resolution mass spectrometry workflows, emphasizing causality in experimental design and self-validating protocols.

Executive Summary & Chemical Rationale

Glycyl-glycine-¹⁵N₂ (often supplied at ≥98 atom % ¹⁵N isotopic purity) is a highly stable, isotopically labeled dipeptide. In the realm of Isotope Ratio Mass Spectrometry (IRMS) and advanced proteomics, it serves as a critical tracer and internal standard. Because the ¹⁵N label is covalently locked within both the N-terminal amine and the internal peptide bond, it provides a unique chemical profile for tracking nitrogen metabolism, determining enzymatic cleavage specificity, and serving as a mass-shifted tag in quantitative proteomics,[1].

The causality behind choosing a ¹⁵N₂-labeled dipeptide over a free amino acid (like ¹⁵N-glycine) lies in its structural complexity. It allows researchers to differentiate between the direct biological assimilation of intact peptides versus the uptake of mineralized inorganic nitrogen (¹⁵NH₄⁺/¹⁵NO₃⁻)[2],[3], and it provides a specific, cleavable substrate for peptidoglycan hydrolases[4].

Application I: Tracing Intact Peptide Assimilation in Soil-Plant Ecosystems

The Mechanistic Causality

Historically, it was assumed that plants exclusively absorbed inorganic nitrogen. However, using ¹⁵N-labeled dipeptides like Glycyl-glycine-¹⁵N₂ allows ecologists to prove the direct root uptake of intact organic nitrogen. If a plant absorbs the intact dipeptide, the isotopic enrichment of ¹⁵N in the plant tissue will perfectly correlate with the tracer. If the dipeptide is first mineralized by soil microbes into ¹⁵NH₄⁺, the uptake kinetics and isotopic recovery ratios shift dramatically[2],[3].

Workflow Visualization

N_Assimilation A 15N2-Gly-Gly (Soil Injection) B Microbial Uptake (Rapid Assimilation) A->B Direct Microbial Sink C Mineralization (15NH4+ / 15NO3-) A->C Extracellular Proteases D Plant Root Uptake (Intact Dipeptide) A->D Peptide Transporters E EA-IRMS Analysis (δ15N Measurement) B->E Biomass Harvest C->D Inorganic N Uptake D->E Root/Shoot Harvest

Figure 1: Tracing ¹⁵N₂-Glycyl-glycine assimilation pathways in soil-plant ecosystems.

Protocol: In Situ Soil Injection & EA-IRMS Analysis

Self-Validating System: This protocol requires a natural abundance control (unlabeled plot) to establish baseline δ¹⁵N values, ensuring that any measured enrichment is strictly tracer-derived.

  • Tracer Preparation: Dissolve Glycyl-glycine-¹⁵N₂ in deionized water to achieve a concentration that delivers ~1.0 g N/m² when injected.

  • In Situ Injection: Using a grid template, inject 5 mL of the tracer solution at a depth of 5–10 cm into the soil of the target experimental plots[3].

  • Incubation & Harvest: Allow incubation for specific time points (e.g., 6 hours for short-term intact uptake, up to 21 days for long-term cycling)[2],[3]. Harvest plant roots, shoots, and soil cores.

  • Microbial Biomass Extraction: Perform chloroform fumigation-extraction on half of the soil core to release microbial ¹⁵N. Extract with 0.5 M K₂SO₄[3].

  • Sample Preparation: Lyophilize (freeze-dry) all plant and soil extracts. Grind into a fine, homogenous powder using a ball mill.

  • EA-IRMS Analysis: Weigh 1–3 mg of the powdered sample into tin capsules. Combust the samples in an Elemental Analyzer (EA) coupled to an IRMS. The EA converts all nitrogen to N₂ gas, and the IRMS measures the ¹⁵N/¹⁴N ratio relative to atmospheric N₂.

Application II: Multiplexed Quantitative Proteomics

The Mechanistic Causality

In drug development and proteomics, quantifying protein expression across multiple samples requires highly precise labeling. Glycyl-glycine-¹⁵N₂ is utilized to synthesize Protected Amine Labels (PALs), specifically N-boc-(¹⁵N)glycyl-(¹⁵N)glycine pentafluorophenyl (Pfp) esters[5]. When attached to the primary amines of peptides, the ¹⁵N₂ dipeptide creates a highly specific sub-Dalton mass shift (~12.7 mDa per primary amine) compared to its ¹³C₂ counterpart. This allows for high-resolution mass spectrometry to resolve isotopologues that are nominally isobaric, doubling the multiplexing capacity of the experiment[5].

Workflow Visualization

Proteomics_Workflow A Protein Extract (Lys-C/Tryptic Peptides) B Derivatization (N-boc-15N2-Gly-Gly Pfp) A->B Primary Amine Labeling C Deprotection & Desalting B->C TFA Treatment D LC Separation (Nano-LC) C->D Peptide Recovery E High-Resolution MS (Sub-Da Mass Shift Detection) D->E Quantification

Figure 2: Workflow for multiplexed quantitative proteomics using ¹⁵N₂-Glycyl-glycine labels.

Protocol: Peptide Derivatization and LC-MS Analysis
  • Peptide Preparation: Digest 100 µg of protein lysate using Lys-C or Trypsin[5].

  • Labeling Reaction: Reconstitute the peptides in 100 mM HEPES buffer (pH 8.5). Add a 50-fold molar excess of N-boc-(¹⁵N)glycyl-(¹⁵N)glycine Pfp ester dissolved in anhydrous DMSO[5].

  • Incubation: Incubate the reaction at room temperature for 2 hours. Quench the reaction with 5% hydroxylamine.

  • Deprotection: Dry the labeled peptides via vacuum centrifugation. Resuspend in 100% Trifluoroacetic acid (TFA) for 30 minutes to remove the Boc protecting group[5].

  • Desalting & Analysis: Desalt the peptides using C18 StageTips. Analyze via Nano-LC coupled to an Orbitrap or high-resolution TOF mass spectrometer. The ¹⁵N₂ label will present a distinct mass signature for precise relative quantification.

Application III: Enzymatic Substrate Specificity Assays

The Mechanistic Causality

Staphylococcus aureus features a unique pentaglycine cross-bridge in its cell wall. Peptidoglycan hydrolases (like lysostaphin and LytM) target this structure[4]. To definitively prove which specific bond is cleaved (e.g., glycyl-glycine vs. D-alanyl-glycine), researchers use selectively ¹⁵N-labeled substrates. By incorporating Glycyl-glycine-¹⁵N₂ into synthetic peptidoglycan muropeptides, the exact site of hydrolysis can be monitored in real-time using LC-IRMS or NMR, as the ¹⁵N label breaks the isotopic symmetry of the poly-glycine chain[4].

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and mass shifts when utilizing Glycyl-glycine-¹⁵N₂ across different analytical platforms.

Application FieldAnalytical TechniqueMeasured ParameterExpected Isotopic/Mass ShiftPrimary Utility
Ecosystem Ecology EA-IRMSδ¹⁵N (‰)+500 to +5000 ‰ (highly enriched over 0.366 atom % natural abundance)Tracing intact peptide uptake vs. mineralization.
Quantitative Proteomics High-Res LC-MSSub-Da Mass Shift~12.7 mDa difference per primary amine (vs. ¹³C₂ labels)Multiplexed protein quantification.
Enzymatic Assays LC-MS / NMRCleavage Fragments+2 Da shift in the fragment containing the ¹⁵N₂-labeled residuesDetermining exact hydrolase cleavage sites.

References

  • Wühr, M., et al. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC / NIH. Available at: [Link][5]

  • ResearchGate. Nitrogen acquisition from inorganic and organic sources by boreal forest plants in the field. Available at:[Link][2]

  • ResearchGate. Uptake of pulse injected nitrogen by soil microbes and mycorrhizal and non-mycorrhizal plants in a species-diverse subarctic heath ecosystem. Available at: [Link][3]

  • bioRxiv. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. Available at: [Link][4]

Sources

Application Note: Utilizing Glycyl-glycine-15N2 for Robust LC-MS/MS Quantification in Peptide Transporter (PEPT1/2) DMPK Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In Drug Metabolism and Pharmacokinetics (DMPK), evaluating the absorption and disposition of peptide-based therapeutics and peptidomimetic prodrugs is a critical hurdle. Glycylglycine (Gly-Gly) is the simplest dipeptide and serves as a canonical model compound for studying peptide transport and metabolism[1]. It is heavily utilized to interrogate the activity of the mammalian proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are responsible for the intestinal absorption and renal reabsorption of dietary nitrogen and major drug classes like beta-lactam antibiotics and ACE inhibitors[2][3].

To accurately quantify intracellular or plasma concentrations of these substrates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. However, biological matrices exhibit significant ion suppression, and endogenous dipeptides create high background noise.

The Causality of Isotope Selection: To correct for matrix effects and extraction losses, an internal standard (IS) is required. Why use Glycyl-glycine-15N2 instead of a cheaper deuterium-labeled analog? Deuterium atoms located on exchangeable heteroatoms (such as the amine and amide nitrogens in peptides) are highly susceptible to hydrogen-deuterium exchange (HDX) in aqueous biological buffers. This back-exchange leads to a rapid loss of the mass label during sample preparation, destroying the quantitative integrity of the assay.

By utilizing the stable isotope this compound (CAS 108451-47-4), where the heavy 15N isotopes are covalently locked into the peptide backbone, researchers ensure absolute chemical stability across extreme pH gradients. Furthermore, the +2 Da mass shift cleanly bypasses the natural 13C isotopic envelope (M+1) of the unlabeled analyte, ensuring high analytical specificity during Multiple Reaction Monitoring (MRM) without isotopic cross-talk.

Analytical Data Presentation

Because Glycylglycine is highly polar, traditional reversed-phase chromatography often fails to retain it. The method below utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+). Table 1 summarizes the optimized MRM transitions required to separate the endogenous substrate from the 15N2 internal standard.

Table 1: LC-MS/MS MRM Parameters for Glycylglycine and its 15N2 Internal Standard
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)ESI Polarity
Glycylglycine (Unlabeled) 133.176.01520Positive (+)
This compound (IS) 135.177.01520Positive (+)
Glycyl-sarcosine (Control) 147.190.01622Positive (+)

Note: The product ion represents the y1 fragment. The 15N2 labeled IS yields a m/z 77.0 product ion because it retains one of the two 15N atoms at the C-terminal glycine residue after collision-induced dissociation (CID).

Experimental Methodology: PEPT1 Uptake & Quantification Protocol

This protocol outlines a self-validating workflow for screening PEPT1 substrates or inhibitors in Caco-2 cell models, using this compound for absolute matrix normalization.

Self-Validation Checkpoint: To prove that the measured intracellular accumulation is strictly PEPT1-mediated and not an artifact of passive transcellular diffusion or membrane binding, this protocol includes a parallel incubation at pH 7.4 (which collapses the proton gradient required by PEPT1) and a control well containing a known competitive inhibitor (e.g., Glycyl-sarcosine)[3].

Step 1: Cell Culture and Preparation
  • Seed Caco-2 cells onto 96-well Transwell® polycarbonate inserts at a density of

    
     cells/cm².
    
  • Culture for 21 days to allow full differentiation into enterocyte-like monolayers.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 400 Ω·cm², ensuring tight junction integrity.

Step 2: Proton-Coupled Uptake Assay
  • Wash the monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) adjusted to pH 7.4.

  • Initiate Transport: Add 50 µL of the dosing solution to the apical chamber. The dosing solution should contain the target analyte (e.g., 10 µM unlabeled Gly-Gly or a prodrug) dissolved in HBSS adjusted to pH 6.0 (to establish the driving proton gradient).

  • Control Wells: Run parallel wells using dosing solutions adjusted to pH 7.4, and wells containing 10 mM Glycyl-sarcosine (a potent PEPT1 competitor).

  • Incubate the plates at 37°C on an orbital shaker (50 rpm) for exactly 15 minutes.

Step 3: Matrix Extraction & IS Spiking
  • Termination: Stop the transport rapidly by aspirating the apical solution and washing the cells three times with ice-cold HBSS (pH 7.4).

  • Lysis & IS Spiking: Add 100 µL of extraction solvent (80% Acetonitrile / 20% Water containing 0.1% Formic Acid) directly to the cells.

  • Crucial Step: Ensure the extraction solvent is pre-spiked with 500 ng/mL of this compound . Adding the IS at the exact moment of lysis guarantees that any subsequent volumetric losses or matrix suppression effects apply equally to both the analyte and the IS.

  • Agitate the plate for 10 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes to pellet cellular debris.

Step 4: LC-MS/MS Analysis
  • Transfer 50 µL of the cleared supernatant to a clean 96-well autosampler plate.

  • Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 × 100 mm).

  • Run a gradient utilizing Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Calculate the absolute concentration of the intracellular substrate by plotting the peak area ratio (Analyte / 15N2-IS) against a matrix-matched calibration curve.

Workflow Visualization

G Substrate Target Analyte (e.g., Gly-Gly) PEPT1 PEPT1 Transporter (Caco-2 Cells, pH 6.0) Substrate->PEPT1 Apical Uptake Extraction Cell Lysis & Protein Precipitation PEPT1->Extraction Intracellular LCMS UHPLC-MS/MS (HILIC MRM) Extraction->LCMS Cleared Supernatant IS_Spike Spike IS: This compound IS_Spike->Extraction Matrix Normalization Quant Absolute Quantification LCMS->Quant Peak Area Ratio

Workflow for PEPT1 substrate quantification using this compound as an internal standard.

References

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma Source: ResearchGate URL:[Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 Source: ResearchGate URL:[Link]

  • Bioavailability Through PepT1: The Role of Computer Modelling in Intelligent Drug Design Source: ResearchGate URL:[Link]

Sources

Advanced Application Note: Enhancing 15N NMR Signals for Drug Development Using SABRE-SHEATH Hyperpolarization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-15 (


N) is a highly desirable nucleus for nuclear magnetic resonance (NMR) spectroscopy in drug development. Its massive chemical shift range (~1,000 ppm) and long spin-lattice relaxation times (

) make it an exceptional probe for tracking metabolic transformations, pH sensing, and structural-activity relationships (SAR)[1]. However, its low gyromagnetic ratio (

) and negligible natural abundance (0.37%) result in severe sensitivity bottlenecks[1].

This application note details the mechanistic principles and self-validating protocols for overcoming these limitations using SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei). By combining


N-isotopic labeling with parahydrogen-driven hyperpolarization, researchers can achieve 

-fold signal enhancements[2], enabling real-time, low-concentration tracking of drug-protein interactions.

Mechanistic Insights: The Physics of SABRE-SHEATH

Traditional Dynamic Nuclear Polarization (DNP) requires expensive, ultra-low temperature equipment and suffers from short polarization lifetimes for


C[1]. SABRE-SHEATH offers a low-cost, ultrafast alternative that operates in the liquid state[1][2].
The Causality of the Microtesla ( T) Field

In a standard high-field NMR spectrometer (e.g., 9.4 T), the Larmor frequencies of protons (


H) and nitrogen (

N) are vastly different. This energy mismatch prevents the spontaneous transfer of spin order. SABRE-SHEATH solves this by conducting the polarization transfer inside a magnetic shield that reduces the ambient field to the microtesla (

T) range[2].

At this specific


T field, the Level Anti-Crossing (LAC)  condition is met. The Zeeman energy difference between 

H and

N approaches zero, becoming comparable to the scalar

-coupling network within the transient Iridium-catalyst complex. This degeneracy allows the singlet spin order of parahydrogen (

-H

) to flow spontaneously into the

N nucleus before the hyperpolarized drug dissociates into the bulk solution[2].

SABRE_SHEATH pH2 Parahydrogen (p-H2) Source of Spin Order IrComplex Transient Ir-Catalyst Complex pH2->IrComplex Reversible Binding Substrate 15N-Labeled Drug (Target Substrate) Substrate->IrComplex Reversible Binding uT_Field Microtesla (µT) Shield Level Anti-Crossing IrComplex->uT_Field J-coupling Transfer HP_Signal Hyperpolarized 15N (>30,000x Signal) uT_Field->HP_Signal Dissociation & Detection

SABRE-SHEATH pathway: Spin order transfers from p-H2 to 15N via an Ir-catalyst in a µT field.

Quantitative Advantages of N Hyperpolarization

The integration of isotopic labeling and SABRE-SHEATH fundamentally alters the detection limits of nitrogen NMR. The table below summarizes the quantitative leap in analytical capability.

Table 1: Comparison of Nitrogen NMR Modalities

Parameter

N (Natural)

N (Thermal Equilibrium)

N (SABRE-SHEATH)
Spin (

)
1 (Quadrupolar)1/21/2
Isotopic Abundance 99.63%0.37%~100% (Labeled Compound)
Polarization Level (

)
< 0.001%< 0.001%10% – 34% [2]

Relaxation Time
MillisecondsMinutesMinutes (Preserved)
Signal Enhancement N/A1x (Baseline)>30,000x at 9.4 T [2]

Overcoming Protein-Binding Quenching in Drug Discovery

A critical challenge in applying hyperpolarized


N-labeled drugs to biological assays is signal quenching . When a small drug molecule binds to a massive target protein (e.g., Human Serum Albumin, HSA), the complex's overall rotational correlation time drastically increases. This slows molecular tumbling, which exponentially accelerates 

spin-lattice relaxation and broadens the NMR signal until it becomes undetectable[3].
The Competitive Displacement Strategy

To validate drug-protein interactions without losing the hyperpolarized signal, a competitive displacement assay is employed. A known high-affinity displacer (e.g., iophenoxic acid) is injected into the system. It outcompetes the


N-labeled drug for the protein's binding pocket, forcing the hyperpolarized drug back into the bulk solution. Once free, the drug's rapid molecular tumbling is restored, instantly recovering its long 

lifetime and sharp, hyperpolarized NMR signal[3].

Competitive_Displacement HP_Drug HP 15N-Drug Albumin Target Protein (e.g., HSA) HP_Drug->Albumin Binds to Protein Quenched Signal Quenched (Fast T1 Relaxation) Albumin->Quenched Broadening & Relaxation Displacer Competitive Displacer (Iophenoxic Acid) Quenched->Displacer Add Displacer Restored Restored HP 15N Signal (Free Drug State) Displacer->Restored Displaces Drug

Competitive displacement restores quenched 15N hyperpolarized signals in protein-bound drugs.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system designed to ensure the integrity of the hyperpolarization process and the accuracy of the resulting data.

Protocol A: Precatalyst Activation and Thermal Validation

Causality: The commercially available Iridium precatalyst [IrCl(COD)(IMes)] is inactive. It must be hydrogenated in the presence of the


N-substrate to form the active octahedral complex [Ir(H)2(IMes)(Substrate)3]+. This breaks the symmetry of the hydride ligands, a strict quantum mechanical requirement for 

-coupling transfer.
  • Sample Preparation: Dissolve 5 mM of [IrCl(COD)(IMes)] precatalyst and 30–50 mM of the

    
    N-labeled drug in 0.6 mL of deuterated methanol (CD
    
    
    
    OD).
  • Activation: Bubble standard H

    
     gas through the solution for 5 minutes at room temperature until the solution transitions from red to pale yellow, indicating the formation of the active complex.
    
  • Thermal Baseline (Self-Validation): Acquire a standard 1D

    
    N NMR spectrum (e.g., 64 scans) at 9.4 T. Integrate the signal. This thermal spectrum is strictly required to calculate the absolute enhancement factor (
    
    
    
    ) later.
Protocol B: SABRE-SHEATH Hyperpolarization

Causality: Parahydrogen must be introduced inside a


T magnetic shield to satisfy the LAC condition, allowing spin order to flow to the 

N nucleus.
  • Parahydrogen Generation: Generate

    
    -H
    
    
    
    gas (~50-100% enrichment) using a commercial parahydrogen generator operating at liquid nitrogen temperatures (77 K) or lower.
  • 
    T Shielding:  Place the NMR tube containing the activated sample into a 
    
    
    
    -metal magnetic shield calibrated to provide a static internal field of ~0.4 to 1.0
    
    
    T.
  • Spin Transfer: Bubble

    
    -H
    
    
    
    gas through the sample at a pressure of 3-5 bar for exactly 30 seconds inside the
    
    
    -metal shield.
  • Rapid Transfer & Detection: Immediately (within 5 seconds) transfer the NMR tube from the

    
    -metal shield into the 9.4 T NMR spectrometer.
    
  • Acquisition: Apply a single 90° radiofrequency pulse and acquire the

    
    N spectrum.
    
  • Validation: Calculate the enhancement factor (

    
    ) by dividing the hyperpolarized signal integral (single scan) by the thermal baseline integral (normalized per scan).
    
Protocol C: Competitive Displacement Binding Assay

Causality: Proving that a drug binds to a target protein by observing the restoration of a quenched signal via a known competitive displacer.

  • Baseline Quenching: Add physiological concentrations of Human Serum Albumin (HSA) (~0.6 mM) to the hyperpolarized

    
    N-drug sample. Perform Protocol B. Observe the complete quenching (broadening/disappearance) of the 
    
    
    
    N signal due to accelerated
    
    
    relaxation[3].
  • Displacer Introduction: Inject 2.0 mM of a known competitive displacer (e.g., iophenoxic acid) into the NMR tube[3].

  • Signal Restoration: Repeat Protocol B. The

    
    N signal will reappear with high intensity, validating that the drug was previously bound to the specific active site now occupied by the displacer.
    

References

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health (PMC).[Link]

  • State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing.[Link]

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. National Institutes of Health (PMC).[Link]

  • Competitive Displacement Restores the Hyperpolarized 15N NMR Signal in Blood Plasma. National Institutes of Health (PMC) / ACS.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 15N Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency 15N Labeling for Protein NMR Audience: Structural Biologists, Protein Chemists, Drug Discovery Leads

Mission Statement

Welcome to the Stable Isotope Labeling Support Center. Our goal is to move you beyond "standard recipes" toward a mechanistic understanding of isotopic labeling. This guide addresses the three critical bottlenecks in 15N-labeling: Metabolic Stalling (poor growth in minimal media), Isotope Dilution (incomplete labeling), and Cost Inefficiency .

Module 1: Media Optimization (The Foundation)

User Query: "My E. coli grows to OD 6.0 in LB, but stalls at OD 0.6 in M9 minimal media. How do I fix this?"

Technical Insight: Standard M9 salts provide nitrogen and phosphorus but lack the micronutrients required for high-density growth. E. coli contains metalloenzymes (e.g., superoxide dismutase, RNA polymerases) that require Iron, Magnesium, and Zinc. Depleting these causes metabolic arrest.

The Solution: Enhanced M9+ Media Do not use basic M9. Use this "Enhanced M9+" formulation to support ODs > 2.0.

ComponentConcentration (Final)Function
Na2HPO4 6 g/LBuffering / Phosphate Source
KH2PO4 3 g/LBuffering / Phosphate Source
NaCl 0.5 g/LOsmotic Balance
15NH4Cl 1.0 g/L Sole Nitrogen Source (>99% 15N)
Glucose 4 - 10 g/LCarbon Source (Adjust for density)
MgSO4 2 mMEssential Cofactor (ATP binding)
CaCl2 0.1 mMCell Wall Stability
Thiamine (Vit B1) 10 mg/LEssential for K-12 strains (e.g., BL21 is B1 deficient)
Trace Metals 1X Mix CRITICAL for high density

Trace Metal Mix (1000X Stock) Recipe: Dissolve in dilute HCl to prevent precipitation.

  • FeCl3 (50 mM)[1]

  • ZnCl2 (2 mM)

  • CoCl2 (2 mM)

  • CuCl2 (2 mM)

  • Na2MoO4 (2 mM)

  • H3BO3 (5 mM)

Pro-Tip: Always filter-sterilize trace metals and vitamins. Autoclaving degrades thiamine and precipitates iron [1].

Module 2: The Workflows (Methodologies)

User Query: "Isotopes are expensive. How do I get high yields without wasting 15N?"

We recommend two distinct workflows depending on your budget and yield requirements.

Workflow A: The Marley Method (Biomass Recycling)

Best for: Reducing isotope cost by ~70%. Mechanism: Cells are grown to high density in cheap, unlabeled rich media (LB/2xTY). They are then harvested and resuspended in a small volume of 15N-M9 to induce protein expression. The cells rely on stored carbon/energy reserves and the fresh 15N nitrogen [2].

MarleyMethod cluster_0 Phase 1: Biomass Generation cluster_1 Phase 2: Labeling & Induction Inoculation Inoculate LB/2xTY (Unlabeled) Growth Grow to High Density (OD600 ~ 0.8 - 3.0) Inoculation->Growth Spin Centrifuge (Harvest Pellet) Growth->Spin Wash Wash Pellet (Remove 14N traces) Spin->Wash Discard Supernatant Resuspend Resuspend in 15N-M9 (1/4 Original Volume) Wash->Resuspend Recovery Recovery (30-60 min) Clear Unlabeled Metabolites Resuspend->Recovery Induction Add IPTG (Induce Expression) Recovery->Induction

Figure 1: The Marley Method allows biomass accumulation in cheap media before switching to expensive isotopes.

Protocol Steps:

  • Grow cells in 1L LB to OD600 ~0.8–1.0.

  • Centrifuge (3000 x g, 15 min). Discard supernatant.

  • Critical: Wash pellet with 1x M9 salts (no nitrogen) to remove residual 14N-rich media.

  • Resuspend pellet in 250 mL (4-fold concentration) of Enhanced 15N-M9 media.

  • Incubate for 45 mins to allow "metabolic clearing" (depletion of unlabeled metabolites).

  • Induce with IPTG.[2]

Workflow B: Auto-Induction (High Density)

Best for: Maximum protein yield and ease of use. Mechanism: Based on Studier’s method [3]. Uses balanced carbon sources (Glucose, Glycerol, Lactose). Glucose prevents induction initially.[3] Once glucose is depleted, cells switch to lactose, automatically inducing the T7 promoter at high density.

Recipe Modification for 15N: Use the N-5052 formulation but replace standard NH4Cl with 15NH4Cl .

  • Glucose (0.05%): Supports initial growth, represses T7.

  • Lactose (0.2%): Inducer (activates after glucose depletion).

  • Glycerol (0.5%): Carbon source for the induction phase.

Module 3: Troubleshooting & FAQs

User Query: "My HSQC spectrum shows weak peaks or incomplete labeling (doublets). What happened?"

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor 15N HSQC Check1 Are peaks weak/missing? Problem->Check1 Check2 Are peaks doubled/split? Problem->Check2 Solubility Check Solubility (Is protein in pellet?) Check1->Solubility Scrambling Incomplete Incorporation Check2->Scrambling Optimize Optimize Lysis/Buffer Lower Induction Temp Solubility->Optimize Insoluble MediaCheck Check Trace Metals & pH during growth Solubility->MediaCheck Soluble but Low Yield WashStep Did you wash the pellet? (Marley Method) Scrambling->WashStep Preculture Reduce 14N Carryover Use M9 pre-culture WashStep->Preculture No InductionTime Increase Pre-Induction Clearing Time WashStep->InductionTime Yes

Figure 2: Diagnostic logic for common 15N labeling failures.

FAQ: Common Issues

Q: Can I use 15N-labeled complex media (e.g., BioExpress) instead of M9? A: Yes, but it is significantly more expensive ($500+ per liter vs. $50 for M9). Complex media is recommended only if your protein absolutely refuses to express in minimal media due to toxicity or folding issues.

Q: My protein precipitates in the NMR tube. Does 15N labeling affect solubility? A: No, the isotope itself does not affect solubility. However, proteins expressed in M9 often grow slower, which can actually improve folding compared to rapid LB growth. If precipitation occurs, check your NMR buffer pH (keep it >1 unit away from pI) and ionic strength (keep NaCl > 50mM if possible, though high salt reduces cryoprobe sensitivity) [4].

Q: What about "Metabolic Scrambling"? A: For uniform 15N labeling using 15NH4Cl, scrambling is rarely an issue in E. coli because the ammonium is the sole source. However, if you are doing amino-acid specific labeling (e.g., adding only 15N-Leucine), E. coli transaminases can move that nitrogen to other amino acids (like Glutamate). To prevent this, use auxotrophic strains (e.g., DL39) or add transaminase inhibitors [5].

Q: How do I verify labeling before running a 24-hour 3D experiment? A: Always run a Mass Spectrometry (ESI-MS) on the intact protein.

  • 100% Labeling: Mass shift = +1 Da per Nitrogen.

  • Incomplete: You will see a "smear" or multiple peaks lower than the expected mass.

References
  • Studier, F. W. (2005).[1][4] Protein production by auto-induction in high-density shaking cultures.[3][4] Protein Expression and Purification, 41(1), 207–234. Link

  • Marley, J., Lu, M., & Bracken, C. (2001).[5] A method for efficient isotopic labeling of recombinant proteins.[2][3][5][6][7][8] Journal of Biomolecular NMR, 20(1), 71–75.[5] Link

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency terrestrial and marine recombinant proteins. Protein Science, 18(5), 936–948. Link

  • Poso, A., et al. (2024). 15N protein expression protocol discussions. Biochemistry Community Forums. Link

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link

Sources

How to correct for incomplete 15N labeling in mass spectrometry data.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Correcting for Incomplete 15N Labeling in Mass Spectrometry Data

Welcome to the technical support center for 15N labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenge of incomplete 15N labeling and to ensure the accuracy and reliability of your quantitative proteomics data.

Understanding the Challenge: The Impact of Incomplete 15N Labeling

This guide will walk you through the causes of incomplete labeling, methods to assess labeling efficiency, and, most importantly, the corrective actions you can take both experimentally and computationally to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete 15N labeling?

A1: Incomplete labeling can stem from several factors during the cell culture or organism labeling phase:

  • Insufficient Labeling Time: Cells or organisms require a sufficient number of cell divisions or time to fully incorporate the 15N-labeled nutrients and replace the existing 14N-containing proteins. For cultured cells, a minimum of five to six cell doublings is generally recommended.[5]

  • Amino Acid Contamination: The presence of "light" (14N) amino acids in the culture medium, often from sources like fetal bovine serum (FBS), can compete with the "heavy" 15N source, leading to dilution of the label.[5] Using dialyzed FBS is a common practice to minimize this.[6]

  • Slow Protein Turnover: Tissues or cells with slow protein turnover rates will incorporate the 15N label more slowly, making it difficult to achieve high enrichment in a short timeframe.[7]

  • Metabolic Scrambling: The metabolic conversion of one amino acid to another can lead to the redistribution of the 15N label to unintended amino acids, a phenomenon known as isotopic scrambling.[8] For instance, the conversion of arginine to proline can be a significant issue in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[4]

  • Suboptimal Culture Conditions: Any factor that negatively impacts cell health and growth, such as nutrient depletion or improper incubator conditions, can hinder efficient protein synthesis and label incorporation.[5][6]

Q2: How can I determine the 15N labeling efficiency in my experiment?

A2: Assessing the labeling efficiency is a critical quality control step. This is typically done by analyzing a small aliquot of your "heavy" labeled sample by LC-MS/MS before mixing it with the "light" sample.

The general workflow is as follows:

  • Harvest a representative sample of your 15N-labeled cells or tissue.

  • Extract proteins and digest them into peptides (e.g., using trypsin).

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Search the data and identify a set of high-confidence peptides.

  • For each identified peptide, examine the isotopic distribution. The presence of a significant M+0 peak (the monoisotopic peak corresponding to the unlabeled peptide) alongside the heavy-labeled cluster indicates incomplete labeling.

  • The labeling efficiency can be calculated for individual peptides using the following formula:

    Labeling Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] * 100% [5]

    It is recommended to calculate this for multiple peptides from various abundant proteins to get a reliable average labeling efficiency for the entire experiment.[9]

Q3: My labeling efficiency is below 98%. What are my options?

A3: If you discover that your labeling is incomplete, you have two main courses of action: experimental optimization for future experiments and computational correction for your current dataset.

  • Experimental Optimization:

    • Extend Labeling Time: If feasible, increase the duration of labeling to allow for more cell doublings or protein turnover.

    • Optimize Media: Ensure your labeling medium is free from contaminating "light" amino acids. Use high-purity 15N sources.[9]

    • Improve Culture Conditions: Maintain optimal cell health to ensure robust protein synthesis.[6]

    • Consider Label-Swap Replicates: Performing a biological replicate where the "light" and "heavy" labels are swapped between experimental conditions can help to correct for systematic errors arising from incomplete labeling.[4][10]

  • Computational Correction: Several software tools and mathematical approaches can correct for the effects of incomplete labeling during data analysis. This is often the most practical solution for an existing dataset.

Troubleshooting Guide: Computational Correction of Incomplete 15N Labeling

Even with optimized experimental conditions, achieving 100% labeling is not always possible. Fortunately, modern proteomics software can account for and correct the resulting inaccuracies.

Issue: My quantitative data is skewed due to incomplete 15N labeling.

Potential Cause: The software used for quantification is not correctly accounting for the contribution of the unlabeled (14N) isotopic envelope to the "heavy" labeled peptide's signal. This leads to an underestimation of the heavy/light ratio.[4]

Solution: Utilize software with built-in correction algorithms and provide an accurate labeling efficiency value.

Many modern proteomics analysis platforms have functionalities to correct for incomplete labeling. The key is to provide the software with an accurate measurement of the labeling efficiency, which you determined in the quality control step.

Workflow for Computational Correction:

The process of correcting for incomplete 15N labeling is intertwined with the correction for the natural abundance of other stable isotopes (e.g., 13C, 2H, 17O, 18O, 33S, 34S).[11] The overall goal is to deisotope the mass spectra to accurately determine the true intensity of the monoisotopic peak for both the light and heavy labeled peptides.

Caption: Computational workflow for correcting incomplete 15N labeling.

Step-by-Step Protocol for Data Correction:

  • Determine Labeling Efficiency: As described in FAQ Q2, calculate the average labeling efficiency from your "heavy"-only control run. This value is a crucial input parameter for the correction algorithm.[9]

  • Select Appropriate Software: Utilize a proteomics software package that explicitly supports correction for incomplete metabolic labeling.

  • Input Correction Parameters: During the data analysis setup, enter the determined labeling efficiency. The software will use this value to model the expected isotopic distribution of the "heavy" labeled peptides, accounting for the presence of a "light" component.

  • Perform Quantification: The software will then calculate the peptide and protein ratios based on the corrected isotopic envelopes.

Popular Software Tools with Correction Capabilities:

SoftwareKey Features for 15N CorrectionAvailability
MaxQuant Supports SILAC and other metabolic labeling techniques. Allows for the specification of labeling efficiency and performs normalization.[12][13]Free
Protein Prospector A web-based suite of tools that includes a workflow for 15N metabolic labeling quantification. It allows for ratio adjustment based on user-input labeling efficiency.[9][14][15]Free
Census A quantitative software tool designed to handle various labeling strategies, including 15N. It can calculate the atomic percent enrichment of 15N for each peptide.[7][16][17]Free
Proteome Discoverer A comprehensive platform from Thermo Fisher Scientific that supports various quantitative proteomics workflows, including SILAC and 15N labeling, with options for correction.[12][13]Commercial
Advanced Correction: The Mathematical Basis

The correction for incomplete labeling is often performed in conjunction with the correction for the natural abundance of stable isotopes. The underlying principle involves using a correction matrix to deconvolve the observed mass isotopomer distribution (MID) into the true, label-derived distribution.[11][18]

The observed MID is a combination of the labeling-derived isotopes and the naturally occurring isotopes. By knowing the natural abundance of all relevant isotopes and the experimentally determined labeling efficiency, a system of linear equations can be solved to calculate the corrected intensities.[18][19]

G cluster_0 Observed Data cluster_1 Correction Model cluster_2 Corrected Data Observed_MID Observed Mass Isotopomer Distribution (MID) Correction_Matrix Correction Matrix (Natural Abundance + Incomplete Labeling) Observed_MID->Correction_Matrix Deconvolution Corrected_MID Corrected MID (True Isotopic Enrichment) Correction_Matrix->Corrected_MID

Caption: The relationship between observed and corrected MIDs.

While a deep understanding of the matrix algebra is not necessary for most users, it is important to recognize that the accuracy of the correction is highly dependent on the quality of the input data, particularly the experimentally determined labeling efficiency.[11]

Conclusion

Incomplete 15N labeling is a common but manageable issue in quantitative mass spectrometry. By understanding its causes, diligently checking labeling efficiency, and applying the appropriate computational corrections, researchers can ensure the integrity and accuracy of their proteomics data. This technical guide provides a framework for troubleshooting and correcting for incomplete labeling, empowering scientists to generate reliable and reproducible results.

References

  • Wegner, A., et al. (2017). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 18(1), 1-13. Available at: [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Proteomics, 3(4), 435-442. Available at: [Link]

  • Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(2), 19. Available at: [Link]

  • Yang, Y., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics, 75(10), 2966-2978. Available at: [Link]

  • Panchal, S. C., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14(1), 1-12. Available at: [Link]

  • Shi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831846. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Available at: [Link]

  • Park, S. K., et al. (2008). A quantitative analysis software tool for mass spectrometry–based proteomics. Nature Methods, 5(4), 319-322. Available at: [Link]

  • Heuillet, M., et al. (2018). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 115(5), 1313-1325. Available at: [Link]

  • Jordan, T. A., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 305. Available at: [Link]

  • Deperalta, G., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(12), 2691-2702. Available at: [Link]

  • ResearchGate. (n.d.). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]

  • Shi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831846. Available at: [Link]

  • Shi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Available at: [Link]

  • Arsova, B., et al. (2012). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Proteomics, 12(14), 2276-2291. Available at: [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Are Some Software Programs for Mass Spectrometry Analysis. Retrieved from [Link]

  • Scott, D. A., et al. (2011). Metabolic labeling of cultured mammalian cells for stable isotope-resolved metabolomics: practical aspects of tissue culture and sample extraction. Metabolites, 1(1), 3-17. Available at: [Link]

  • France, J., & Siddons, R. C. (1986). Testing and evaluation of mathematical models used in farm animals' nutrition. Research and Development in Agriculture, 3(2), 73-80. Available at: [Link]

  • Wehbe, F., et al. (2021). Shifting-corrected regularized regression for 1H NMR metabolomics identification and quantification. Biostatistics, 22(1), 129-145. Available at: [Link]

  • Ghorbani, A., et al. (2022). Mathematical reconstruction of the metabolic network in an in-vitro multiple myeloma model. PLoS Computational Biology, 18(3), e1009831. Available at: [Link]

Sources

Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: This guide is designed for researchers utilizing stable isotope labeling (SILAC, NMR, Metabolic Flux Analysis) who are encountering "isotopic scrambling"—the unwanted redistribution of


N labels from target precursors to non-target amino acids or metabolites.

Module 1: Metabolic Scrambling in Cell Culture (SILAC)

The "Arginine-to-Proline" Conversion Problem

The Issue

In SILAC experiments, researchers often use


C

N

-L-Arginine to label the proteome. A common artifact is the metabolic conversion of this heavy Arginine into heavy Proline via the ornithine pathway. This results in "satellite" heavy Proline peaks, splitting the signal and compromising quantitation accuracy (e.g., reducing the heavy/light ratio).[1]
The Mechanism

Mammalian cells (and some yeast) possess the enzymatic machinery to convert Arginine to Ornithine (via Arginase) and subsequently to Proline (via Ornithine Aminotransferase and Pyrroline-5-carboxylate reductase).

Visualization: The Scrambling Pathway

The following diagram illustrates the metabolic leakage of


N from Arginine to Proline and the intervention point.

ArgProConversion Arg 15N-Arginine (Input Label) Orn 15N-Ornithine Arg->Orn Arginase Glu Glutamate-y-semialdehyde Orn->Glu Ornithine Aminotransferase (OAT) P5C Pyrroline-5-carboxylate (P5C) Glu->P5C Spontaneous Pro 15N-Proline (Scrambled Artifact) P5C->Pro P5C Reductase LightPro Unlabeled L-Proline (The 'Proline Block') LightPro->P5C Feedback Inhibition & Dilution

Caption: Pathway of Arginine-to-Proline conversion.[2] The "Proline Block" strategy (Green) introduces excess unlabeled proline to dilute the pool and inhibit P5C reductase activity.

Protocol: The "Proline Block" Method

This is the most robust method to prevent Arg


 Pro conversion without altering cell viability [1].

Reagents:

  • SILAC Media (deficient in Arg, Lys).[3]

  • Dialyzed Fetal Bovine Serum (dFBS).

  • 
    C
    
    
    
    N
    
    
    -L-Arginine (Heavy Arg).
  • Unlabeled L-Proline (analytical grade).

Step-by-Step Workflow:

  • Preparation: Reconstitute SILAC media with dFBS and Heavy Arginine/Lysine as per standard protocol.

  • The Block: Add unlabeled L-Proline to the media to a final concentration of 200 mg/L (1.74 mM) .

    • Note: Standard DMEM contains ~0 mg/L (if deficient) or significantly lower amounts. The excess 200 mg/L is critical.

  • Culture: Pass cells for at least 5 doublings to ensure full incorporation of Arg/Lys.[4]

  • Validation: Analyze a test aliquot by LC-MS. Check for the specific mass shift of heavy Proline (

    
     Da or 
    
    
    
    Da depending on the label source, though usually
    
    
    Da if originating from
    
    
    C
    
    
    Arginine carbon flow, or varying N contributions).
    • Success Criterion: The heavy Proline peak should be <1% of the total Proline pool.

Module 2: Transamination in Recombinant Protein Expression (NMR)

The "Label Dilution" Problem

The Issue

When expressing proteins in E. coli or HEK293 cells for NMR using specific


N-amino acids (e.g., 

N-Leu), the label often scrambles to other amino acids (like Glu, Ala, Val) via transaminases.[5] This results in signal dilution at the target site and background noise at non-target sites.
Scrambling Susceptibility Matrix

Not all amino acids scramble equally.[6][7] Use this table to plan your labeling strategy [2].

Stability ClassAmino AcidsMechanism of Stability/Instability
High Stability (Minimal Scrambling)Gly, Ser, Thr, His, Lys, Arg, Met, Cys, Trp Biosynthetic pathways are generally irreversible or lack active transaminases in standard conditions.
Moderate Stability Phe, Tyr, Gln, Asn Can scramble via aromatic transaminases or deamidation, but often manageable.
High Scrambling Risk Ala, Asp, Glu, Ile, Leu, Val Aminotransferases (e.g., BCAT, ALAT) rapidly equilibrate nitrogen pools with

-ketoglutarate.
Troubleshooting Guide: Preventing Transamination
Strategy A: Use of Auxotrophic Strains

If you observe high scrambling in E. coli, switch to an auxotrophic strain (e.g., strain DL39 ). These strains lack the transaminases (specifically ilvE, tyrB, aspC, avtA) required to move nitrogen between amino acids.

Strategy B: The "Pulse" Method (Rifampicin Block)

For T7-based expression systems, you can suppress host metabolism while allowing target protein synthesis.

  • Grow cells in unlabeled media to high density.

  • Spin down and resuspend in minimal media.

  • Add Rifampicin (150 µg/mL) .

    • Logic: Rifampicin inhibits E. coli RNA polymerase but not T7 RNA polymerase. This shuts down host metabolic enzymes (transaminases) turnover.

  • After 30 min, add the

    
    N-labeled amino acid and induce with IPTG.
    
Strategy C: Chemical Inhibition (AOA)

Aminooxyacetate (AOA) is a broad-spectrum transaminase inhibitor.

  • Protocol: Add 1–5 mM AOA to the culture media 30 minutes prior to adding the

    
    N-label.
    
  • Warning: AOA is toxic and will stall growth. This is best used in high-density cultures for short induction periods (3–4 hours) [3].

Module 3: Analytical Troubleshooting (FAQs)

Q1: I am seeing "Heavy Proline" in my SILAC data, but I didn't add Heavy Proline. Why?

A: You are seeing the metabolic conversion of Arginine to Proline.[1][3][4]

  • Diagnosis: Check the mass shift. If you used Arginine (

    
    C
    
    
    
    N
    
    
    ), the heavy proline usually appears as a +6 Da shift (derived from the heavy carbon chain) or varying shifts depending on the recycling of the nitrogen.
  • Fix: Implement the "Proline Block" (Module 1).

Q2: Can I use 15N-Alanine for specific labeling in mammalian cells?

A: It is highly discouraged. Alanine is the "nitrogen currency" of the cell.

  • Reasoning: Alanine Aminotransferase (ALT) rapidly swaps the

    
    N from Alanine to 
    
    
    
    -ketoglutarate to form
    
    
    N-Glutamate. From there, the label enters the global nitrogen pool.
  • Alternative: Use

    
    N-Valine or 
    
    
    
    N-Leucine combined with transaminase inhibitors, or use Cell-Free Protein Synthesis (CFPS) where metabolic enzymes are inactive.
Q3: My 15N-Leucine signal is weak (diluted), and I see signals for Valine.

A: This is classic Branched-Chain Amino Acid (BCAA) scrambling.

  • Mechanism: The enzyme Branched-chain aminotransferase (BCAT) is reversible and promiscuous between Leu, Ile, and Val.

  • Fix: Add the other two unlabeled BCAAs in excess (e.g., if labeling Leu, add excess unlabeled Ile and Val) to suppress the reverse reaction via mass action.

Visualizing the Transamination Network

Understanding how nitrogen flows from Glutamate (the hub) to other amino acids helps in selecting the right inhibitors.

Transamination Glu 15N-Glutamate (The Nitrogen Hub) ALT ALT (Alanine Transaminase) Glu->ALT AST AST (Aspartate Transaminase) Glu->AST BCAT BCAT (Branched-Chain Transaminase) Glu->BCAT aKG alpha-Ketoglutarate Ala Alanine Asp Aspartate BCAA Leu / Val / Ile ALT->Ala AST->Asp BCAT->BCAA AOA Aminooxyacetate (Inhibitor) AOA->ALT AOA->AST AOA->BCAT

Caption: The Transamination Network. Glutamate acts as the central donor. Inhibiting transaminases (Yellow) with AOA (Green) isolates the amino acid pools.

References

  • Bendall, S. C., et al. (2008).[4] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.

  • Barb, A. W., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 78, 125–132.[7]

  • Rhodes, D., et al. (1986). Amino Acid Metabolism of Lemna minor L.: III. Responses to Aminooxyacetate. Plant Physiology, 82(4), 1063–1070.

Sources

Technical Support Center: Advanced Troubleshooting for 15N Mass Spectrometry Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-labeled mass spectrometry (MS) quantification. This guide is designed for researchers and drug development professionals seeking to resolve complex analytical challenges associated with 15N metabolic labeling and internal standard (IS) deployment.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q: Why should I transition from synthetic heavy peptides to full-length 15N-labeled recombinant proteins for my internal standards? A: Synthetic stable isotope-labeled (SIL) peptides only correct for variations during liquid chromatography and mass spectrometry (e.g., ionization suppression). They do not account for upstream sample preparation losses, such as incomplete enzymatic digestion, solid-phase extraction (SPE) recovery, or protein precipitation[1]. Full-length 15N-labeled proteins are spiked into the biological matrix at the very beginning of the workflow[2]. Because they share the exact tertiary structure and cleavage sites as the endogenous analyte, they undergo identical digestion kinetics and extraction losses, acting as a self-validating control for the entire analytical process. For example, quantifying ApoE isoforms using a full-length 15N-apoE4 standard allows for absolute quantification from human brain homogenates in a single run without labeling efficiency corrections, provided the incorporation is >99%[3].

Q: My 15N labeling efficiency is stuck at 94-95%. How does this impact quantification, and how can I correct it? A: Incomplete 15N incorporation broadens the isotopic envelope of the heavy peptide, which decreases the signal-to-noise ratio and can cause the heavy isotopic cluster to overlap with the natural abundance (14N) analyte[4]. This overlap skews the Light/Heavy (L/H) ratio, leading to inaccurate absolute quantification[5]. Causality & Correction: The mass difference in 15N pairs varies depending on the number of nitrogen atoms in the peptide sequence[6]. To correct for this, you must use isotope pattern deconvolution algorithms (e.g., Protein Prospector) that calculate the theoretical distribution of a 95% enriched peptide and adjust the L/H ratio based on your empirical labeling efficiency[4].

Q: I am observing isotopic scrambling in my 15N-labeled proteins expressed in E. coli. What is the mechanistic cause, and how do I prevent it? A: Isotopic scrambling occurs when the 15N label is redistributed to unintended metabolic pools. The primary biological cause is the activity of transaminases (e.g., aromatic amino acid transaminases transferring nitrogen between tyrosine and phenylalanine) and reversible enzymatic reactions within the host's metabolic network[7]. Solution: To prevent this, utilize E. coli strains specifically engineered to be deficient in key transaminases, or supplement the minimal media with specific metabolic precursors to suppress crosstalk between biosynthetic pathways[7]. Alternatively, bypass in vivo metabolism entirely by using a human cell-free in vitro translation (IVT) system, which provides rapid expression with 90-95% stable isotope incorporation without the risk of cellular metabolic scrambling[8].

Q: How do I objectively validate the 15N incorporation percentage of my internal standard? A: Visual inspection of mass spectra is subjective and prone to error. A self-validating protocol requires empirical mathematical modeling. You must compare the mass spectrum of the isotopic profile of a tryptic peptide against a series of theoretical profiles generated via probability multinomial analysis[9]. By iterating through theoretical enrichment rates, you calculate the Pearson product-moment correlation coefficient (


) for each. The true 15N incorporation percentage is the value that maximizes 

(ideally

)[10].

Part 2: Visualizing the Self-Validating Workflow

G N1 Endogenous Sample (14N Natural Abundance) N4 Early-Stage Spike-In (15N Internal Standard) N1->N4 N2 15N Recombinant Expression (E. coli or Cell-Free IVT) N3 Purification & QC (Pearson Correlation >0.998) N2->N3 N3->N4 N5 Co-Digestion & Extraction (Controls Prep Variance) N4->N5 N6 LC-MS/MS Analysis N5->N6 N7 Isotope Pattern Deconvolution (Ratio Adjustment) N6->N7

Workflow for 15N internal standard generation, spike-in, and quantitative MS analysis.

Part 3: Self-Validating Experimental Protocols

Protocol: Generation and QC of 15N-Labeled Recombinant Protein Standards This protocol is designed as a closed-loop system; the standard cannot be used for quantification until it passes the internal mathematical validation steps.

Step 1: Expression and Labeling

  • In Vivo: Culture the expression strain (e.g., E. coli BL21) in M9 minimal medium using 15NH4Cl as the sole nitrogen source[7].

  • In Vitro (Alternative): Utilize a human cell-free lysate system supplemented with stable isotope-labeled amino acids to bypass cellular toxicity and transaminase scrambling[8].

Step 2: Purification

  • Purify the recombinant protein using affinity chromatography. For example, when isolating 15N-CRP, utilize p-aminophenylphosphorylcholine resin to ensure the recovered protein maintains its native binding conformation[10].

Step 3: Co-Digestion Equivalency Test (Self-Validation Check 1)

  • Causality: To prove the 15N standard mimics the endogenous protein, they must digest at identical rates.

  • Mix varying known amounts of purified 14N endogenous protein with a constant level of the 15N-labeled standard.

  • Perform tryptic digestion and LC-MS/MS. Plot the L/H area ratios against the known 14N concentrations. A valid internal standard must demonstrate a high degree of linearity (

    
    )[10]. If non-linear, the standard is misfolded or aggregating differently than the endogenous target.
    

Step 4: Empirical Isotopic Enrichment Calculation (Self-Validation Check 2)

  • Acquire high-resolution MS1 spectra of the 15N tryptic peptides.

  • Use multinomial probability software to generate theoretical isotopic distributions[9].

  • Match the empirical spectra to the theoretical models to maximize the Pearson correlation coefficient. Proceed to biological sample spike-in only if incorporation is confirmed at >95%[10].

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Comparison of Internal Standard Modalities
Standard TypePrep Variance ControlDigestion Kinetics MatchIsotopic Scrambling RiskTypical Incorporation Rate
Synthetic SIL Peptides NoNoLow>99%
Full-Length 15N Protein (In vivo) YesYesHigh (Transaminase driven)94–99%
Full-Length 15N Protein (IVT) YesYesLow90–95%
Table 2: Troubleshooting Matrix for 15N MS Quantification
SymptomMechanistic CauseCorrective Action
Broadened heavy isotopic envelope Incomplete 15N incorporation during expression (<95%).Use deconvolution software to adjust L/H ratios; optimize nitrogen source availability in media.
Non-linear standard curve Matrix effects or differential digestion efficiency between analyte and IS.Spike 15N standard earlier in the workflow; perform co-digestion equivalency QC test.
Unexpected mass shifts in heavy peptide Transaminase-mediated isotopic scrambling transferring 15N to off-target residues.Use transaminase-deficient E. coli strains or switch to cell-free IVT systems.

Part 5: References

1.[1] The Role of Internal Standards In Mass Spectrometry. SCION Instruments. 1 2.[10] Expression and characterization of 15N-labeled human C-reactive protein in Escherichia coli and Pichia pastoris for use in isotope-dilution mass spectrometry. National Institute of Standards and Technology (NIST). 10 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. 4 4.[8] Cell-Free Protein Expression System for Generating Stable Isotope-labeled Proteins. Thermo Fisher Scientific. 8 5.[3] 15N-Labeled Full-Length Apolipoprotein E4 as an Internal Standard for Mass Spectrometry Quantification of Apolipoprotein E Isoforms. PubMed Central (PMC). 3 6. Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. 9 7.[5] 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central (PMC). 5 8.[7] Minimizing isotopic scrambling in 15N labeling experiments. BenchChem. 7 9.[6] (PDF) 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. 6 10.[2] Heavy-Labeled Full-Length Proteins as MS Standards. AMSBIO. 2

Sources

Overlapping spectra in 15N NMR and how to resolve them.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution Biomolecular NMR Knowledge Base Article #402: Resolving Spectral Overlap in 15N-HSQC Experiments

Diagnostic Triage: Identify Your "Overlap" Type

Before applying a solution, you must diagnose the root cause of your spectral overlap. In 15N-HSQC spectra, overlap generally stems from one of two physical phenomena: Linewidth Broadening (Relaxation) or Lack of Dispersion (Chemical Shift degeneracy).

Use this decision matrix to route your troubleshooting:

OverlapDiagnosis Start User Issue: Overlapping 15N-HSQC Peaks Decision1 Are the peaks broad or sharp? Start->Decision1 Broad Broad / Fused Blobs (Fast T2 Relaxation) Decision1->Broad Linewidth > 20Hz Sharp Sharp but Clustered (Low Dispersion) Decision1->Sharp Linewidth < 15Hz Decision2 Molecular Weight? Broad->Decision2 Decision3 Protein Structure? Sharp->Decision3 Large > 25 kDa (Tumbling Issue) Decision2->Large Yes IDP Intrinsically Disordered (Conformational Averaging) Decision3->IDP Unstructured SolutionC Protocol C: Selective Labeling/Unlabeling Decision3->SolutionC Structured but Crowded SolutionA Protocol A: TROSY + Deuteration Large->SolutionA SolutionB Protocol B: High-Dimensionality (3D/4D) + Non-Uniform Sampling (NUS) IDP->SolutionB

Figure 1: Diagnostic workflow for selecting the correct resolution strategy based on peak shape and protein characteristics.

Protocol A: The "Large Molecule" Solution (TROSY + Deuteration)

Target Audience: Researchers working with complexes >25 kDa (e.g., membrane proteins, large enzymes).

The Problem: As molecular weight increases, rotational correlation time (


) slows down. This accelerates transverse relaxation (

), causing peaks to broaden until they merge into the noise.

The Solution: TROSY (Transverse Relaxation-Optimized Spectroscopy) exploits the interference between two relaxation mechanisms: Dipole-Dipole (DD) coupling and Chemical Shift Anisotropy (CSA).[1][2] By selecting the component where these two mechanisms cancel each other out, we preserve the signal.

Critical Requirement: TROSY efficiency scales with magnetic field strength. Optimal results are typically found near 900 MHz - 1 GHz for very large systems, though 600-800 MHz is standard.

Step-by-Step Implementation
  • Sample Preparation (Deuteration):

    • Why: Protons are the primary source of dipolar relaxation. Replacing non-labile protons (H-C) with Deuterium (D-C) removes this relaxation pathway, sharpening the remaining amide proton signals.

    • Protocol: Express protein in E. coli using M9 minimal media containing 99% D₂O and d7-Glucose.

    • Note: You must "back-exchange" the amide protons by purifying the protein in H₂O buffer, otherwise, the amides will remain invisible (deuterated).

  • Pulse Sequence Selection:

    • Use trosyetf3gpsi (Bruker) or equivalent trosy sequences.

    • Ensure the sequence includes sensitivity enhancement (Rance-Kay detection) if the protein is <50 kDa. For >100 kDa, standard TROSY without sensitivity enhancement is often superior due to relaxation losses during the enhancement delays.

  • Parameter Optimization:

    • Recycle Delay (d1): Set to 1.0–1.5s. Deuterated protons relax slower (

      
       is longer).
      
    • Acquisition Time (AQ): Keep short (approx. 50-60ms in

      
      ) to avoid signal decay into noise.
      

Protocol B: The "IDP" Solution (Dimensionality + NUS)

Target Audience: Researchers working with Intrinsically Disordered Proteins (IDPs) or unfolded states.

The Problem: IDPs have sharp lines (slow relaxation) but terrible dispersion. Because the backbone is solvent-exposed and averages rapidly, all amide protons resonate between 8.0–8.5 ppm.

The Solution: You cannot resolve this in 2D. You must spread the peaks into a 3rd or 4th dimension (typically Carbon or Nitrogen) using Non-Uniform Sampling (NUS) to keep experiment times realistic.

Experimental Workflow: 3D HNCO with NUS

Why HNCO? It correlates


, 

, and the carbonyl

. The carbonyl dimension offers excellent dispersion for IDPs.
ParameterStandard (Linear Sampling)Optimized (NUS)
Increments (15N) 64128 (High Res)
Increments (13C') 64128 (High Res)
Sampling Density 100%25% - 30%
Total Time ~3 days~18 hours
Resolution LowHigh

Execution Guide:

  • Set up the 3D grid: Define the number of points in

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) to achieve high digital resolution (e.g., 40 Hz/point).
  • Apply NUS Schedule:

    • Use a Poisson-Gap or Sine-Weighted sampling schedule.[3] These reduce artifacts compared to random sampling.[4]

    • Vendor Command:vsnus (Bruker) or enable "Non-Uniform Sampling" in VnmrJ (Agilent).

  • Reconstruction:

    • Do not use standard Fourier Transform.[3][4][5]

    • Use Iterative Soft Thresholding (IST) or SMILE algorithms (integrated into TopSpin 4.x or NMRPipe).

Protocol C: The "Crowded Region" Solution (Selective Labeling)

Target Audience: Users with specific overlap in crowded regions (e.g., Leucine/Valine clusters) who need unambiguous assignment.

The Problem: Even with 3D experiments, some regions (like the center of a


-sheet protein spectrum) remain intractable.

The Solution: Amino-Acid Type Selective Labeling. By feeding auxotrophic bacteria only specific labeled amino acids, you render the rest of the protein "invisible" to NMR.

Troubleshooting "Scrambling" (Metabolic Leakage)

A common failure in selective labeling is "scrambling"—where the bacteria metabolize the labeled amino acid into others (e.g.,


-Glu converting to 

-Gln or

-Asp).

Anti-Scrambling Protocol:

  • Use Auxotrophs: Use E. coli strains DL39 (Asp/Asn/Glu/Gln auxotroph) to prevent conversion.

  • Reverse Labeling: Instead of adding one labeled amino acid, grow on uniform

    
     media and add excess unlabeled  amino acids for the residues you want to erase from the spectrum.
    
    • Example: To clean up a crowded spectrum, add unlabeled Leucine and Valine (1 g/L) to the

      
       media. The bacteria will preferentially use the exogenous (unlabeled) AA, removing those peaks from your HSQC.
      

Frequently Asked Questions (FAQ)

Q: I am running a TROSY on my 40 kDa protein, but the signal is weaker than my HSQC. Why? A: This is likely due to the "TROSY Crossover" point. For proteins <20-25 kDa, the linewidth narrowing provided by TROSY does not outweigh the intrinsic 50% signal loss (since TROSY selects only one of the four multiplet components). Stick to standard HSQC or Sensitivity-Enhanced HSQC for proteins under 25 kDa.

Q: Can I use NUS on a 2D HSQC? A: Yes, but proceed with caution. NUS is most beneficial when the experiment is limited by the number of increments (indirect dimension resolution), not signal-to-noise (S/N). If your 2D HSQC has high S/N but overlapping peaks, you can double the increments and use 50% NUS to maintain the same duration with higher resolution.

Q: My NUS reconstruction shows "wavy" baselines or star-shaped artifacts. A: This indicates a sampling schedule issue or low sparsity.

  • Check Sparsity: NUS relies on the spectrum being mostly empty space.[3] If your spectrum is incredibly crowded (low sparsity), NUS reconstruction algorithms struggle.

  • Schedule: Ensure you are using a randomized schedule (Poisson Gap), not a regular under-sampling grid, which causes aliasing artifacts.

References

  • Pervushin, K. , Riek, R., Wider, G., & Wüthrich, K. (1997).[2][6] Attenuated T2 relaxation by mutual cancellation of dipole–dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution.[2] Proceedings of the National Academy of Sciences, 94(23), 12366-12371. Link

  • Hyberts, S. G. , Milbradt, A. G., Wagner, G., & Arthanari, H. (2012). Application of iterative soft thresholding for fast reconstruction of NMR data non-uniformly sampled with multidimensional Poisson Gap scheduling. Journal of Biomolecular NMR, 52, 315-327. Link

  • Kay, L. E. (2005). NMR studies of protein structure and dynamics.[7][8][9][10] Journal of Magnetic Resonance, 173(2), 193-207. Link

  • Kainosho, M. , et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link

Sources

How to improve the success rate of identifying 15N-labeled peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Advanced Application Support | Topic: Metabolic Labeling (15N)

Welcome to the 15N Proteomics Help Desk. Unlike chemical labeling (e.g., TMT, iTRAQ) where mass shifts are fixed, 15N metabolic labeling introduces a sequence-dependent mass shift that affects every amino acid backbone and side chain. This creates unique challenges in spectral complexity and database searching.

This guide is structured to troubleshoot the three critical failure points: Labeling Efficiency (Upstream) , Data Acquisition (Midstream) , and Bioinformatics (Downstream) .

📊 System Diagnostic: Where is your experiment failing?
SymptomProbable CauseGo To Module
High "Light" IDs, near-zero "Heavy" IDs Search engine parameters set to "Variable Mod" instead of "Metabolic".Module 3
Heavy peptides found, but intensity is low/scattered Incomplete labeling (<98%) causing signal splitting into satellite peaks.Module 1
Heavy/Light pairs not eluting together Misinterpretation of Isotope Effect (Deuterium vs. 15N).Module 2
Quantification ratios are inconsistent Missing "M-1" correction in software; low MS1 resolution.Module 3
Module 1: Sample Preparation (The Input)

Core Directive: You cannot fix poor labeling efficiency with software. Target: >98% Incorporation.

The "Satellite Peak" Phenomenon

If your labeling efficiency is only 95%, a peptide with 20 nitrogens will distribute its signal across multiple mass peaks (M, M-1, M-2), drastically reducing the intensity of the monoisotopic peak used for identification. This is the #1 cause of "missing" heavy peptides.

Protocol: The 5-Passage Rule

To ensure >98% efficiency, you must dilute the initial 14N pool effectively.

  • Start: Inoculate cells in 15N-enriched media (typically >99% 15NH4Cl or 15N-labeled amino acids).

  • Passage 1-4: Allow cells to reach 70-80% confluency, then split. Do not let them reach stationary phase in early passages, as protein turnover slows down.

  • Passage 5: Harvest.

  • QC Check (Mandatory): Before running full LC-MS, run a short gradient of a digested aliquot. Manually inspect a high-abundance peptide (e.g., Actin, Tubulin).

    • Pass: The "Heavy" monoisotopic peak is dominant.[1][2]

    • Fail: You see significant peaks at -1 Da or -2 Da relative to the heavy precursor.

Technical Insight: For auxotrophic strains (e.g., Lys/Arg auxotrophs in SILAC), 5 passages are usually sufficient. For prokaryotes or yeast using 15N salts, ensure the only nitrogen source is the heavy salt. Scavenging from trace contaminants in agar or buffers will ruin the experiment [1].

Module 2: LC-MS Acquisition (The Hardware)

Core Directive: Resolution is your currency. Spend it on MS1.

The Chromatographic Isotope Effect

Users often confuse 15N with Deuterium (D) labeling.

  • Deuterium: Causes a significant retention time shift (heavy elutes earlier), often necessitating wide quantification windows.

  • 15N: Causes a negligible retention time shift. Heavy and Light pairs essentially co-elute [2].

Troubleshooting Workflow: If you cannot find pairs, do not widen your retention time window excessively. Instead, look at your MS1 Resolution . 15N envelopes are broader and more complex than 14N envelopes.

Recommended Instrument Parameters (Orbitrap Example)
ParameterSettingRationale
MS1 Resolution 120,000 (at 200 m/z)Essential to resolve overlapping isotopic envelopes of co-eluting Light/Heavy pairs.
AGC Target 3e6High ion target prevents stochastic dropout of lower-intensity heavy peptides.
Isolation Window 1.4 - 2.0 m/zNarrow windows reduce chimeric spectra, which are common in metabolic labeling.
Dynamic Exclusion 30-45sStandard, but ensure it's not too long to miss closely eluting isomers.
Module 3: Bioinformatic Analysis (The Software)

Core Directive: 15N is a Metabolic Label, not a Variable Modification.

The "Variable Mass" Logic Trap

A common error is searching 15N as a "modification" (like Oxidation). This fails because the mass shift depends on the number of nitrogens in the sequence, which is variable.[2][3]

  • Peptide A (10 N): Shift = +10 Da

  • Peptide B (25 N): Shift = +25 Da

Configuration Guide (MaxQuant & Proteome Discoverer)

1. MaxQuant Configuration:

  • Group Specific Parameters: Go to the "Type" tab.

  • Selection: Change from "Standard" to "Multiplicity = 2" .

  • Labels:

    • Light: (Leave Empty)

    • Heavy: 15N (Do not select Arginine/Lysine unless doing specific SILAC. Select the global 15N option).[4]

  • Instrument: Ensure "Recalibration" is enabled to correct for minor mass defects induced by high 15N content.

2. Handling Incomplete Labeling (In Silico Correction): If Module 1 failed and you have 95% labeling, standard search engines will punish the heavy peptides.

  • Solution: Use software capable of "Isotope Pattern Correction" (e.g., Protein Prospector or specific MaxQuant settings). You must input the impurity level (e.g., 0.95) so the algorithm expects the "M-1" satellite peaks [3].

Visualizing the Workflow Logic

The following diagram illustrates the decision matrix for troubleshooting 15N identification failures.

G Start Experiment: 15N Identification Low Check_Spec Step 1: Inspect MS1 Spectra (Manual Validation) Start->Check_Spec Satellites Are there 'Satellite Peaks'? (M-1, M-2 intensities >10%) Check_Spec->Satellites Label_Issue Diagnosis: Incomplete Labeling (<98% Efficiency) Satellites->Label_Issue Yes CoElution Do Light/Heavy pairs co-elute perfectly? Satellites->CoElution No (Spectra look clean) Action_Bio Action: Use 'Impurity Correction' in Search Engine Label_Issue->Action_Bio Action_Wet Action: Increase Passage # (Go to 5+ Passages) Label_Issue->Action_Wet RT_Shift Diagnosis: Deuterium Effect? (Unlikely for 15N) CoElution->RT_Shift No (Large RT shift) Search_Params Diagnosis: Search Engine Error CoElution->Search_Params Yes Param_Fix Action: Set Type to 'Metabolic' NOT 'Variable Mod' Search_Params->Param_Fix

Caption: Diagnostic logic flow for identifying the root cause of low 15N identification rates.

FAQ: Rapid Response

Q: Can I mix 15N samples with TMT labeling? A: Technically yes, but inadvisable for beginners. The spectral complexity becomes unmanageable (Hyperplexing). You will need ultra-high resolution (MS3 or IMS) to resolve the neutron binding energy differences. Stick to one quantitation method unless expert.

Q: Why does MaxQuant take so long for 15N searches? A: Because the "search space" is massive. The algorithm must calculate the theoretical mass shift for every peptide based on its nitrogen count. To speed this up, reduce the number of "Variable Modifications" (e.g., remove Deamidation if not strictly necessary) [4].

Q: My heavy peptides are consistently 1 Da off. Why? A: This is likely a deisotoping error . If the "M-1" peak (due to 99% purity) is intense, the software might mistake it for the monoisotopic peak. Check your "Isotope Match Tolerance" settings.

References
  • Skirycz, A., et al. (2011).[2][4][5] Survival and growth of Arabidopsis plants given limited water are not equal. Nature Biotechnology. Link (Demonstrates the necessity of complete metabolic labeling in complex organisms).

  • Zhang, Y., et al. (2009).[6] A MS data search method for improved 15N-labeled protein identification.[6][7] Proteomics.[1][6][7][8][9][10][11] Link (Discusses the computational handling of 15N data).

  • Park, S.K., et al. (2008). Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics. Analytical Chemistry.[12][13][14] Link (The definitive guide on correcting for incomplete incorporation).

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link (Foundational software architecture for metabolic labeling).

Sources

15N Proteomics Technical Support Center: Troubleshooting Co-Eluting Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 15N Quantitative Proteomics Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind co-eluting peptides, understand the mechanics of chimeric spectra, and implement self-validating experimental protocols to restore quantitative accuracy to your datasets.

Section 1: Diagnostics & Causality (FAQ)

Q: Why does 15N metabolic labeling suffer more from co-elution than SILAC or TMT? A: In SILAC, a fixed mass shift is introduced via specific heavy amino acids (e.g., +8 Da for Heavy Lysine). In contrast, 15N labeling incorporates heavy nitrogen globally into every amino acid. Consequently, the mass difference between a 14N (Light) and 15N (Heavy) peptide is highly variable, depending entirely on the number of nitrogen atoms in its sequence (1)[1]. Furthermore, because in vivo labeling is rarely 100% efficient (typically 93-99% in tissues), 15N peptides exhibit much broader, more complex isotopic envelopes (2)[2]. These broad MS1 peaks dramatically increase the probability of overlapping with unrelated, co-eluting peptides.

Q: How do chimeric spectra cause "ratio compression" in my 15N datasets? A: When the mass spectrometer's quadrupole isolates a target precursor, the broad 15N envelope often forces the co-isolation of overlapping background ions. Upon fragmentation, the resulting MS2 spectrum becomes a "chimera"—a mixture of fragments from both the target and the contaminant. Because standard MS1-based quantification integrates the entire extracted ion chromatogram (XIC), the presence of these co-eluting contaminants artificially skews the measured Heavy:Light ratio toward 1:1, a phenomenon known as ratio compression (3)[3].

G N1 14N & 15N Peptides Co-elute in LC N2 Broad/Overlapping MS1 Isotopic Envelopes N1->N2 Variable 15N mass shifts N3 Standard DDA Isolation Window (e.g., 2.0 m/z) N2->N3 Precursor selection N4 Chimeric MS2 Spectra (Mixed Fragments) N3->N4 Co-isolation of ions N5 Ratio Compression & Inaccurate Quantification N4->N5 Distorted XIC integration

Fig 1: Mechanism of ratio compression caused by co-eluting peptides in 15N-labeled MS1/MS2 workflows.

Section 2: Data Presentation & Impact Analysis

To understand the severity of co-elution, we must look at the quantitative impact of chimeric spectra and compare the efficacy of different acquisition strategies.

Table 1: Impact of Chimeric Spectra on Proteomic Data Based on large-scale complex mixture analyses (3)[3].

MetricNon-Chimera SpectraChimera Spectra
Prevalence in Complex Mixtures ~50%~50%
Identification Success Rate Baseline (1x)2-fold lower
Score Reduction Threshold N/AContaminant > 20% of target intensity
Quantification Impact AccurateHigh risk of ratio compression

Table 2: Comparison of Acquisition Strategies for 15N Proteomics

Acquisition StrategyCo-Elution SusceptibilityCausality / Mechanism of Action
MS1-based DDA HighRelies on MS1 XIC. Highly vulnerable to overlapping 15N isotopic envelopes.
DIA (Data-Independent) ModerateWide isolation windows increase chimeras, but MS2-level extraction deconvolutes signals.
PRM (Targeted MS2) LowNarrow isolation + high-res MS2 fragmentation physically excludes chemical noise.

Section 3: Experimental Protocols for Resolving Co-Elution

To eliminate the artifacts caused by co-elution, we must shift quantification from the crowded MS1 space to the highly specific MS2 space.

Protocol A: Parallel Reaction Monitoring (PRM) for 15N Quantitation

Causality: PRM bypasses MS1-level co-elution by quantifying peptides based on high-resolution MS2 fragment ions. Because fragment ions are highly specific to the peptide sequence, chemical noise and co-eluting precursors are physically filtered out of the quantitative measurement (4)[4].

Step-by-Step Methodology:

  • Target Selection & Scheduling: Identify target peptides from a prior DDA discovery run. Calculate the exact m/z for both the 14N and 15N isotopologues based on the specific number of nitrogen atoms in the target sequence.

  • Isolation Window Optimization: Set the quadrupole isolation window to a narrow range (e.g., 0.7 - 1.2 m/z) to exclude neighboring co-eluting species.

  • High-Resolution MS2 Acquisition: Acquire MS2 spectra using an Orbitrap or TOF analyzer at high resolution (e.g., 120,000 to 240,000 at m/z 200). High resolution is critical to baseline-resolve target fragment ions from background chemical noise (1)[1].

  • Self-Validating Data Extraction: In software like Skyline, extract the top 3 to 5 interference-free fragment ions (transitions). Self-Validation Rule: If the calculated Heavy/Light ratio diverges significantly across these 5 transitions, it indicates unresolved co-elution at the MS2 level. The divergent transition must be excluded from the final quantitative average.

Protocol B: Correcting for Incomplete Labeling in Data Processing

Causality: Because 15N labeling is rarely 100% efficient, the monoisotopic peak intensity of the heavy peptide is artificially reduced, skewing the quantification. Furthermore, unified False Discovery Rate (FDR) calculations mask false positives in the heavy channel.

Step-by-Step Methodology:

  • Empirical Labeling Efficiency Calculation: Use a tool like Protein Prospector’s "MS-Isotope" module to empirically calculate the 15N enrichment level (typically 93-99%) from your raw data (1)[1].

  • Algorithmic Ratio Correction: Configure your search engine to mathematically correct the Heavy/Light quantitative ratio based on the measured labeling efficiency, ensuring the missing monoisotopic signal is accounted for.

  • Self-Validating FDR Segregation: Parse target and decoy matches to calculate the FDR separately for 14N and 15N datasets. Because 15N peptides possess unique mass modifications, their random match probability differs. High-resolution 15N data often yields a lower inherent FDR; separating them ensures strict quality control across both channels (1)[1].

G S1 1. Gas-Phase Fractionation (FAIMS/Ion Mobility) S2 2. Targeted MS2 (PRM / DIA) S1->S2 S3 3. High-Res Orbitrap (120k - 240k) S2->S3 S4 4. Algorithmic Filtering (Separate 15N FDR) S3->S4

Fig 2: Multi-dimensional workflow to resolve co-eluting 15N peptides and ensure accurate quantitation.

References

  • Filiou, M. D., et al. (2017). "Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses." Methods in Molecular Biology.
  • Shrestha, R., et al. (2022). "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science.
  • Wu, C. C., et al. (2007). "15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover." Journal of Proteome Research.
  • Bi, Y., et al. (2022).
  • Houel, S., et al. (2010). "Quantifying the Impact of Chimera MS/MS Spectra on Peptide Identification in Large-Scale Proteomics Studies." Analytical Chemistry.

Sources

Validation & Comparative

Beyond Synthetic Peptides: Validating Proteomic Data with 15N-Labeled Full-Length Protein Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Digestion Bias" Crisis

In quantitative proteomics, precision is often confused with accuracy. While synthetic peptides (AQUA) and chemical labeling (TMT) have standardized ionization correction, they fail to address the single largest source of variability in bottom-up proteomics: proteolytic digestion efficiency .

This guide validates the use of 15N-labeled full-length recombinant proteins (often referred to as PSAQ or metabolic spike-ins) as the superior internal standard for absolute quantification. Unlike synthetic peptides, which are added post-digestion (or late-stage), 15N-labeled proteins are spiked into the sample at the earliest possible step. They undergo the same extraction, denaturation, and digestion kinetics as the endogenous analyte.

By using this "Process-Matching" approach, 15N standards create a self-validating system that mathematically cancels out errors arising from incomplete digestion or sample loss—a capability that synthetic peptides cannot offer.

Part 1: Comparative Analysis of Standardization Methods

To validate mass spectrometry results, one must choose a reference material that mimics the analyte's behavior. The closer the mimicry, the higher the accuracy.

Table 1: Performance Matrix of Internal Standards
FeatureLabel-Free Quantification (LFQ)Synthetic Peptides (AQUA)Chemical Labeling (TMT/iTRAQ)15N Full-Length Protein (PSAQ)
Spike-in Stage N/APost-Digestion (usually)Post-DigestionPre-Digestion (Lysate/Biofluid)
Digestion Correction ❌ None❌ None❌ NoneFull Correction
Recovery Correction ❌ None❌ Partial❌ PartialFull Correction
Ionization Correction ❌ None✅ Excellent✅ GoodExcellent
Precision (CV%) > 20%5–10%5–10%< 3-5%
Cost LowModerateHighHigh (Initial Setup)
Primary Risk High False DiscoveryDigestion Bias Ratio CompressionIncomplete Labeling
The Scientific Rationale: Why 15N Wins on Accuracy

The critical flaw in using synthetic peptides (AQUA) for validation is that they are "clean." They do not require cleavage from a tertiary structure.

  • The Scenario: You are quantifying a biomarker, Protein X.

  • The Error: If your trypsin digestion is only 60% efficient due to matrix interference, you only generate 60% of the target peptides from Protein X.

  • The AQUA Failure: You spike in 100% of the synthetic standard. The MS sees a ratio of 60:100. You calculate a concentration that is 40% lower than reality .

  • The 15N Success: You spike 15N-Protein X. It also digests at 60% efficiency. The MS sees a ratio of 60:60 (1:1). You calculate the correct concentration .

Part 2: The Self-Validating Workflow

This protocol describes the validation of a target biomarker in human plasma using a 15N-labeled recombinant standard. This workflow is designed to be self-validating : if the 15N standard does not digest properly, the signal drops, alerting the operator to a process failure—a safety mechanism absent in peptide-based methods.

Phase A: Generation of the 15N Standard
  • Expression: Clone the target protein cDNA into an expression vector (e.g., E. coli BL21).

  • Labeling: Culture cells in minimal media (M9) where 15NH4Cl (ammonium chloride) is the sole nitrogen source (>99% enrichment).

  • Purification: Purify the recombinant protein via affinity tags (His/Strep) or SEC.

  • QC Validation: Digest an aliquot and analyze via MS to ensure >98% isotopic incorporation (calculate based on the shift of the isotopic envelope).

Phase B: The Validation Experiment (Step-by-Step)

Step 1: The "Pre-Spike" (Critical Step)

  • Thaw the biological sample (e.g., 100 µL plasma).

  • Immediately add a known molar amount of the 15N-labeled protein standard.

  • Why: From this moment on, any loss of the endogenous protein (pipetting error, tube adsorption) is matched by an identical loss of the standard.

Step 2: Denaturation & Reduction

  • Add Urea (8M) or Guanidine HCl to unfold both the endogenous (14N) and standard (15N) proteins.

  • Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

Step 3: Co-Digestion

  • Dilute Urea to <1M.

  • Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.

  • Mechanism:[1] The protease attacks the 14N and 15N proteins at the same rate.

Step 4: LC-MS/MS Analysis

  • Inject the digest onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Targeted Method: Use Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).[2]

  • Target Selection: Select "proteotypic" peptides.

    • Light Channel (14N): Monoisotopic mass of the native peptide.

    • Heavy Channel (15N): Mass shifted by the number of Nitrogen atoms in the sequence (

      
      ).
      

Part 3: Visualizing the Logic

The following diagram illustrates why the "Pre-Spike" methodology of 15N standards provides superior data integrity compared to "Post-Spike" synthetic peptides.

G cluster_legend Workflow Comparison Legend_15N 15N Whole Protein (Corrects Digestion) Legend_AQUA Synthetic Peptide (Ionization Only) Sample Biological Sample (Target Protein 14N) Mix Homogenization Sample->Mix Spike15N Spike: 15N Whole Protein Spike15N->Mix Early Stage Error_Loss Sample Prep Losses (Filtration/Adsorption) Mix->Error_Loss Digestion Trypsin Digestion (Variable Efficiency) Error_Loss->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Peptides Generated SpikeAQUA Spike: Synthetic Peptide (AQUA) SpikeAQUA->LCMS Late Stage (Misses Digestion Errors) Data Ratio Calculation (Light/Heavy) LCMS->Data

Caption: Workflow logic demonstrating how 15N whole protein standards (Green) traverse the error-prone digestion steps alongside the sample, whereas synthetic peptides (Red) bypass them, failing to correct for digestion bias.

Part 4: Data Interpretation & Validation Criteria

To validate your results using this method, you must demonstrate linearity and recovery.

Calculating the Mass Shift

Unlike SILAC (which typically labels only Lysine/Arginine), 15N labeling affects every amino acid backbone and side chain nitrogen.

  • Formula:

    
    
    
  • Example: For the peptide LIVTSEGC[Carbamidomethyl]K:

    • Sequence contains 9 residues.

    • Total Nitrogens = 1 (Leu) + 1 (Ile) + 1 (Val) + 1 (Thr) + 1 (Ser) + 1 (Glu) + 1 (Gly) + 1 (Cys) + 2 (Lys) = 10 Nitrogens.

    • Mass Shift ≈ +10 Da.

  • Note: You must account for the isotopic envelope broadening. 15N peptides often have wider isotopic distributions.

Acceptance Criteria (Validation Metrics)

For a validated assay in a regulated environment (e.g., GLP/GCP), the following metrics should be met using 15N standards:

  • Linearity:

    
     across the dynamic range (typically 3–4 orders of magnitude).
    
  • Precision (Inter-day): CV < 15% (or < 20% at LLOQ).

  • Accuracy: The calculated concentration of QC samples must be within ±15% of the nominal value.

  • Digestion Verification: Monitor a "hard-to-cleave" peptide vs. an "easy-to-cleave" peptide from the same 15N protein. Their molar ratio should be 1:1. If it deviates, your digestion time is insufficient.

References

  • Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics. [Link]

  • Scott, K. B., Turko, I. V., & Phinney, K. W. (2016). Quantitative performance of internal standard platforms for absolute protein quantification using MRM-MS. Analytical Chemistry. [Link]

  • Pratt, J. M., et al. (2006). Multiplex absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols. [Link]

  • National Institute of Standards and Technology (NIST). (2016).[3] NIST Monoclonal Antibody Reference Material 8671.[3][4][5] NIST Standard Reference Materials. [Link][4]

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation and Use of Targeted Mass Spectrometry Assays for Proteins. Clinical Chemistry. [Link]

Sources

The Mechanistic Causality of Accuracy: The "Early Mixing" Advantage

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of absolute accuracy in mass spectrometry (MS)-based quantitative proteomics is fundamentally a battle against technical variance. For researchers and drug development professionals, the reliability of biomarker quantification or pharmacokinetic tracking hinges on minimizing variations introduced during sample preparation, digestion, and LC-MS/MS acquisition.

While chemical tagging (e.g., TMT) and Label-Free Quantification (LFQ) are popular, the use of ¹⁵N-metabolic labeling to generate tissue-matched internal standards remains the gold standard for absolute structural and quantitative fidelity. By uniformly replacing ¹⁴N with ¹⁵N in vivo, this method creates an isotopically heavy proteome that is chemically identical to the target sample but distinguishable by mass.

This guide provides an objective, mechanistic comparison of ¹⁵N-labeled standards against alternative quantitative strategies, supported by field-proven methodologies and self-validating protocols.

The primary source of quantitative error in proteomics is independent sample processing. Variations in cell lysis efficiency, proteolytic cleavage rates, and peptide recovery during solid-phase extraction compound at every step.

The unparalleled accuracy of ¹⁵N metabolic labeling stems from the principle of Early Mixing . Because the heavy isotope is incorporated in vivo during the growth phase, the ¹⁵N-labeled reference tissue can be mixed 1:1 with the ¹⁴N experimental tissue at the very first step—intact tissue pooling 1.

Once co-lysed, any subsequent technical loss (e.g., incomplete trypsin digestion or column matrix suppression) applies identically to both the light and heavy isotopologues. The quantitative ratio remains perfectly preserved. In contrast, chemical labeling techniques like Tandem Mass Tags (TMT) require parallel processing until the peptide level, permanently baking early-stage variance into the final data. Furthermore, ¹⁵N labeling replaces all nitrogen atoms globally, avoiding the specific amino acid conversion artifacts (e.g., Arginine-to-Proline conversion) often seen in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) 2.

WorkflowComparison cluster_15N 15N Metabolic Labeling (Early Mixing) cluster_TMT TMT Chemical Labeling (Late Mixing) N_Grow Grow in 15N Media N_Mix Mix Intact Samples 1:1 N_Grow->N_Mix N_Process Co-Lysis & Digestion N_Mix->N_Process N_MS LC-MS/MS Analysis N_Process->N_MS T_Grow Grow Independently T_Process Parallel Lysis & Digestion T_Grow->T_Process T_Label Chemical Tagging (TMT) T_Process->T_Label T_Mix Mix Peptides T_Label->T_Mix T_MS LC-MS/MS Analysis T_Mix->T_MS

Fig 1: Early vs. late mixing workflows in 15N metabolic labeling compared to TMT chemical tagging.

Comparative Performance Analysis

To select the appropriate quantification strategy for drug development or biomarker discovery, one must weigh accuracy against multiplexing capacity and bioinformatics complexity.

Parameter¹⁵N Metabolic LabelingSILACTMT (Isobaric Tagging)Label-Free (LFQ)
Point of Sample Mixing Intact Tissue / Cells (Earliest)Intact Cells (Early)Post-Digestion Peptides (Late)Never (No mixing)
Quantitative Accuracy Highest (MS1-based, no ratio compression)High (MS1-based)Moderate (Suffers from MS2 co-isolation interference)Lowest (High run-to-run variance)
Multiplexing Capacity Low (Typically 2-plex)Low (Up to 3-plex)High (Up to 18-plex)Infinite (Across runs)
In Vivo Application Highly feasible (Plants, rodents)Difficult/Expensive (Arg-to-Pro conversion)N/A (In vitro only)N/A (Computational only)
Data Analysis Complexity High (Variable mass shifts based on N-count)Low (Fixed mass shifts)Low (Reporter ion extraction)Moderate (Retention time alignment)

Self-Validating Protocol: ¹⁵N Labeling & Quantification

A robust protocol must be a self-validating system. If the internal standard is poorly labeled, the isotopic envelope broadens, drastically reducing the signal-to-noise ratio and causing false quantitative ratios. The following protocol integrates empirical validation to ensure data integrity.

Step 1: In Vivo Isotope Incorporation
  • Mammalian Models: Feed rodents a specialized diet containing ¹⁵N-labeled amino acids or salts. To achieve high enrichment in tissues with slow protein turnover (e.g., brain tissue), labeling across two generations is required 3.

  • Plant Models: Grow specimens (e.g., Arabidopsis) in liquid culture or on plates containing >99% pure ¹⁵N salts for at least 14 days to ensure complete metabolic replacement 1.

Step 2: Empirical Validation of Isotopic Enrichment (Critical Checkpoint)

Causality: Incomplete labeling (e.g., 85%) splits the peptide signal across multiple intermediate mass peaks, destroying MS1 quantification precision.

  • Extract a small aliquot of the ¹⁵N-labeled tissue.

  • Perform a rapid lysis, digestion, and LC-MS/MS run.

  • Use multinomial analysis software to compare the empirical isotopic profile of high-abundance peptides against theoretical profiles using the Pearson product-moment correlation coefficient 4.

  • Validation Gate: Proceed only if ¹⁵N incorporation is >95% .

Step 3: Tissue Pooling and Co-Processing
  • Quantify the total protein or wet weight of the ¹⁴N experimental sample and the validated ¹⁵N internal standard tissue.

  • Mix the intact tissues precisely at a 1:1 ratio.

  • Co-lyse the mixture in an MS-compatible buffer (e.g., 8M Urea or SDS with subsequent S-Trap cleanup).

  • Perform reduction, alkylation, and overnight trypsin digestion. Because the samples are mixed, any missed cleavages will occur equally in both isotopes, preserving the true biological ratio.

Step 4: High-Resolution LC-MS/MS Acquisition
  • Inject the co-digested peptide mixture onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire MS1 survey scans at high resolution (≥60,000 at m/z 200) to clearly resolve the ¹⁴N and ¹⁵N isotopic envelopes.

  • Acquire MS2 fragment scans. High mass accuracy is mandatory to prevent false discovery rate (FDR) inflation during database searching of heavy peptides 1.

Step 5: Algorithmic Ratio Extraction

Unlike SILAC, where mass shifts are fixed (+8 Da or +10 Da), ¹⁵N mass shifts are variable because they depend on the exact number of nitrogen atoms in the specific peptide sequence.

  • Process the raw data using specialized quantitative software (e.g., Protein Prospector or MaxQuant).

  • The software dynamically calculates the expected mass shift for every identified peptide based on its sequence composition.

  • Extract the Extracted Ion Chromatogram (XIC) areas for both the ¹⁴N and ¹⁵N precursors to calculate the relative abundance ratio.

Conclusion for Drug Development Professionals

For large-scale screening where throughput is paramount, TMT remains highly practical. However, for targeted biomarker validation, pharmacokinetic assays, or studies involving complex tissue matrices where sample preparation variance is high, ¹⁵N-labeled internal standards offer unmatched accuracy . By enabling the earliest possible mixing point, ¹⁵N protocols create a self-correcting analytical pipeline that ensures the ratios observed in the mass spectrometer are a true reflection of the biological state, rather than an artifact of sample handling.

References

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins Source: PubMed / NIH [Link]

  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover Source: PMC - NIH [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector Source: PMC - NIH[Link]

  • Quantification of histone modifications using 15N metabolic labeling Source: PMC - NIH[Link]

Sources

Comparing Glycyl-glycine-15N2 with SILAC for protein quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision vs. Breadth: A Technical Guide to Comparing Glycyl-glycine-15N2 Standards with SILAC for Protein Quantification

Executive Summary: The Divergence of Methodology

In quantitative proteomics, the choice between This compound (Gly-Gly-15N2) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) represents a fundamental decision between targeted absolute quantification and global relative quantification .

While SILAC is the "gold standard" for removing technical variability in discovery proteomics, Gly-Gly-15N2 serves a specialized, critical role as a stable isotope-labeled internal standard (SIS), particularly in Ubiquitinomics (quantifying the K-ɛ-GG remnant) and metabolic flux analysis. This guide dissects the mechanistic differences, experimental workflows, and data integrity of both approaches to help you select the correct tool for your biological question.

Technical Deep Dive: Mechanisms of Action

A. SILAC: Global Metabolic Encoding

SILAC relies on the metabolic incorporation of heavy isotopic amino acids (typically


-Lysine and 

-Arginine) into the entire proteome of living cells.
  • Mechanism: Cells are grown for >5 doublings in "heavy" media. Every newly synthesized protein contains the heavy label.

  • Quantification Type: Relative (Light vs. Heavy ratio).

  • Primary Advantage: Samples are mixed before cell lysis, negating all downstream processing errors (digestion, fractionation, ionization).

B. This compound: The Targeted Standard

This compound is a dipeptide with both nitrogen atoms labeled (


). It is primarily used as a Spike-In Standard  or a Metabolic Tracer .
  • Mechanism (Proteomics): It serves as a reference material for the diglycine (Gly-Gly) remnant left on Lysine residues after trypsin digestion of ubiquitinated proteins.

  • Mechanism (Metabolomics): It acts as a tracer for glycine metabolism and purine synthesis, as glycine is a rapid-turnover amino acid.

  • Quantification Type: Absolute (if spiked at known concentration) or Targeted Relative.

  • Primary Advantage: precise quantification of specific Post-Translational Modifications (PTMs) or metabolic pathways without the cost/complexity of whole-proteome labeling.

Comparative Analysis: Data & Performance

Table 1: Performance Matrix
FeatureSILAC (Lys/Arg)This compound (Standard)
Scope Global Proteome (Discovery)Targeted (Ubiquitin/Metabolites)
Quantification Relative (Ratio L/H)Absolute (Concentration)
Mixing Point Pre-Lysis (incorporation)Post-Digestion (Spike-in)
Error Source Incomplete Incorporation (<95%)Pipetting/Normalization Errors
Scrambling Minimal (Arg-to-Pro conversion rare)High (if used metabolically)
Cost High (Specialized Media + Dialyzed Serum)Low (Reagent cost only)
Suitability Cell Culture (In vitro)Clinical Samples / Biofluids
The "Scrambling" Problem

A critical distinction is metabolic stability.

  • SILAC: Lysine and Arginine are essential (or conditionally essential) and are incorporated directly into proteins.

  • Glycine (via Gly-Gly): If Gly-Gly-15N2 is used as a metabolic label, it is rapidly catabolized. The

    
     label "scrambles" into Serine and Purines, diluting the signal and complicating mass spectral analysis. Therefore, Gly-Gly-15N2 is superior as a spike-in standard, not a metabolic label. 
    

Visualization: Experimental Workflows

The following diagrams illustrate the divergent workflows. SILAC mixes samples early to minimize error, while Gly-Gly-15N2 spiking occurs late, requiring high precision.

G cluster_0 SILAC Workflow (Global Relative) cluster_1 Gly-Gly-15N2 Workflow (Targeted Absolute) S_Light Cells (Light Media) S_Mix Mix Cells (1:1) S_Light->S_Mix S_Heavy Cells (Heavy Lys/Arg) S_Heavy->S_Mix S_Lysis Lysis & Digestion S_Mix->S_Lysis S_MS LC-MS/MS S_Lysis->S_MS S_Data Ratio H/L Calculation S_MS->S_Data G_Sample Clinical/Cell Sample G_Lysis Lysis & Digestion G_Sample->G_Lysis G_Enrich Anti-K-GG Enrichment G_Lysis->G_Enrich G_Spike Spike Gly-Gly-15N2 G_Spike->G_Enrich Internal Std G_MS Targeted MS (PRM/SRM) G_Enrich->G_MS G_Quant Absolute Quant G_MS->G_Quant

Caption: Figure 1. SILAC integrates labels biologically (pre-lysis), minimizing technical error.[1] Gly-Gly-15N2 is spiked post-digestion, typically for targeted Ubiquitin (K-GG) quantification.

Validated Protocols

Protocol A: SILAC for Global Discovery

Best for: Comparing two cell states (e.g., Drug vs. Control).

  • Adaptation: Culture cells in SILAC media (Arg-0/Lys-0 for Light; Arg-10/Lys-8 for Heavy) supplemented with dialyzed FBS.

  • Passaging: Pass cells for at least 5 doublings.

    • QC Step: Verify >95% incorporation efficiency via MS before starting the experiment.

  • Treatment: Treat "Heavy" cells with drug; leave "Light" as vehicle control.

  • Harvest & Mix: Count cells and mix 1:1 immediately before lysis.

  • Digestion: Perform Trypsin digestion (FASP or S-Trap method).

  • Analysis: Analyze via DDA (Data Dependent Acquisition).

Protocol B: Gly-Gly-15N2 for Ubiquitin Quantification

Best for: Quantifying specific ubiquitination rates or clinical biomarkers.

  • Preparation: Dissolve this compound (Sigma/Isotec) to create a master stock (e.g., 10 pmol/µL).

  • Sample Processing: Lyse cells/tissue and digest with Trypsin.

  • Spike-In: Add the Gly-Gly-15N2 standard to the digest at a concentration matching the expected endogenous Ubiquitin-remnant load (typically 50-100 fmol per injection).

  • Enrichment: Use an anti-K-ɛ-GG antibody (e.g., PTMScan®) to enrich ubiquitin-modified peptides. The 15N2 standard acts as a control for enrichment efficiency.

  • Analysis: Analyze via PRM (Parallel Reaction Monitoring).

  • Calculation:

    
    
    

Scientific Synthesis: Which to Choose?

  • Choose SILAC if: You are performing discovery proteomics in cultured cells and need to detect small fold-changes (1.2x - 1.5x) with high confidence. The metabolic labeling cancels out all sample preparation errors.

  • Choose Gly-Gly-15N2 if: You are studying Ubiquitination (specifically the K-GG remnant) or Glycine metabolism , or if you are working with clinical tissue samples where metabolic labeling is impossible. In these cases, the 15N2 standard provides the necessary reference point for absolute quantification.

References

  • Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][2] Molecular & Cellular Proteomics. Link

  • Kim, W., et al. (2011). Systematic and quantitative assessment of the ubiquitin-modified proteome. Nature. Link

  • Zhang, G., et al. (2014). Improved SILAC quantification with data independent acquisition. Nature Protocols. Link

  • Sigma-Aldrich. this compound Product Specification & Application Guide. Link

  • Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods. Link

Sources

Integrative Structural Biology: Cross-Validating 15N NMR Data with Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on drug discovery and structural biology projects where a single analytical technique yields an incomplete—or worse, misleading—picture of a biomolecule. While 15N Nuclear Magnetic Resonance (NMR) provides unparalleled, atomic-level resolution of protein dynamics in solution, it is fundamentally limited by molecular weight constraints.

To build a complete, self-validating structural model, modern structural biology cannot rely on a single data stream. We must integrate 15N NMR with orthogonal techniques like X-ray Crystallography , Cryo-Electron Microscopy (Cryo-EM) , and Small-Angle X-ray Scattering (SAXS) . This guide objectively compares these methodologies and provides a field-proven protocol for cross-validating NMR data with SAXS to resolve complex, flexible multidomain proteins.

Comparative Analysis: 15N NMR vs. Orthogonal Techniques

To understand how to cross-validate structural data, we must first objectively compare the physical principles and limitations of each technique.

A. 15N NMR vs. X-ray Crystallography: Dynamic Reality vs. Static Snapshots

X-ray crystallography remains the gold standard for high-resolution structural determination[1]. However, the technique requires forcing proteins into a tightly packed crystal lattice. The Causality: This artificial packing can trap the protein in a non-physiological, low-energy conformation, obscuring allosteric sites or flexible loops[2].

  • Cross-Validation Strategy: By recording a 2D 15N-1H HSQC (Heteronuclear Single Quantum Coherence) spectrum of the exact same construct in solution, we can map chemical shift perturbations onto the crystal structure. If the solution NMR data shows intermediate-exchange broadening or peak doubling while the crystal shows a single static state, the NMR data validates the dynamic, physiological reality of the enzyme[2].

B. 15N NMR vs. Cryo-EM: Local Dynamics vs. Global Assembly

Cryo-EM has undergone a "resolution revolution," allowing the visualization of massive supramolecular assemblies and membrane proteins without the need for crystallization[1]. However, highly flexible domains or intrinsically disordered regions (IDRs) often appear as invisible "fuzz" in cryo-EM density maps due to conformational averaging.

  • Cross-Validation Strategy: 15N NMR excels exactly where Cryo-EM fails. By utilizing relaxation dispersion and 15N-1H HSQC fingerprinting, NMR provides residue-specific dynamic timescales (from picoseconds to seconds) for the flexible regions that Cryo-EM cannot resolve, bridging the gap between local dynamics and global assembly[3].

C. 15N NMR vs. SAXS: High-Resolution Local Constraints vs. Low-Resolution Global Envelopes

SAXS is not limited by molecular weight and provides the overall global envelope of a protein directly in solution[4]. However, it lacks atomic resolution. Conversely, NMR provides exquisite local atomic details but struggles with long-range distance restraints, meaning errors can accumulate when calculating the global fold of a multi-domain protein.

  • Cross-Validation Strategy: High-resolution NMR domains are treated as rigid bodies, and SAXS data is used as an a posteriori filter to score and select the correct relative domain orientations from an NMR-generated structural ensemble[4][5].

Quantitative Performance Matrix

The following table summarizes the operational parameters of each technique, highlighting why integration is strictly necessary for comprehensive structural characterization.

Parameter15N NMR SpectroscopyX-ray CrystallographyCryo-Electron MicroscopySAXS
Primary Output Local atomic dynamics & structureHigh-resolution static electron densityGlobal macromolecular density mapLow-resolution global shape envelope
Resolution Limit Atomic (~1-2 Å)Atomic (Sub-1 Å possible)Near-Atomic (~1.2-3 Å)Low (~10-15 Å)
Size Limitation Upper limit ~50-100 kDaNone (if crystallizable)Lower limit ~40-50 kDaNone
Dynamic Timescale Picoseconds to secondsStatic (B-factors only)Conformational averagingEnsemble averaging
Sample State Solution (Physiological)Crystal latticeVitrified iceSolution (Physiological)
Sample Requirement High (0.5 - 1 mM), 15N labeledHigh concentration, high purityVery Low (nM to µM)Medium (1 - 5 mg/mL)

Self-Validating Experimental Protocol: Integrative 15N NMR and SAXS Co-Refinement

To demonstrate how these techniques operate as a self-validating system, below is a step-by-step methodology for determining the structure of a flexible, multidomain protein using NMR and SAXS co-refinement.

Step 1: Isotopic Labeling and Rigorous Buffer Matching

  • Action: Express the target protein in M9 minimal media supplemented with 15NH4Cl to achieve uniform 15N labeling. Purify the protein and dialyze both the NMR sample (typically 0.5–1.0 mM) and the SAXS sample (aliquoted at 1, 3, and 5 mg/mL) against the exact same final buffer.

  • Causality: 15N labeling is mandatory to render the amide backbone visible in a 2D 15N-1H HSQC spectrum. Crucially, SAXS data processing relies on subtracting the buffer's scattering profile from the sample's profile. Even a 1 mM discrepancy in salt or a 0.5% difference in glycerol between the sample and the blank will create massive artifacts at low scattering angles, completely invalidating the global envelope calculation[4].

Step 2: 15N-1H HSQC Fingerprinting and Restraint Acquisition

  • Action: Acquire a 2D 15N-1H HSQC spectrum at the target temperature. Extract short-range distance restraints via NOESY and relative domain orientations using Residual Dipolar Couplings (RDCs) in a weakly aligning medium (e.g., PEG/hexanol).

  • Causality: The HSQC spectrum acts as the ultimate diagnostic fingerprint. Well-dispersed cross-peaks confirm that the protein is properly folded in solution. RDCs are gathered because traditional NOEs are strictly short-range (< 6 Å); RDCs provide the angular orientation of internuclear vectors relative to the magnetic field, compensating for the lack of long-range distance restraints in extended multi-domain proteins[4].

Step 3: SAXS Data Acquisition and Extrapolation

  • Action: Collect SAXS scattering curves (

    
     vs. 
    
    
    
    ) for the concentration series. Extrapolate the data to infinite dilution (zero concentration) to determine the true Radius of Gyration (
    
    
    ) and maximum particle dimension (
    
    
    ).
  • Causality: Proteins at high concentrations often experience interparticle interference (either transient aggregation or charge repulsion), which artificially skews the low-angle scattering data. Extrapolating to zero concentration mathematically isolates the scattering profile of a single, non-interacting ideal particle, ensuring the boundary conditions applied later are physically accurate[4].

Step 4: Ensemble Co-Refinement and Cross-Validation

  • Action: Generate a diverse structural ensemble (e.g., 10,000 conformers) using the NMR-derived NOE and RDC restraints. Use software like CRYSOL to back-calculate the theoretical SAXS scattering curve for each conformer. Score and filter the ensemble against the experimental SAXS curve.

  • Causality: NMR provides exquisite local geometry but accumulates error over long distances, often failing to accurately position independent domains. SAXS provides the absolute global boundaries but lacks atomic resolution. By using the SAXS curve as an a posteriori filter, we systematically discard NMR conformers that violate the global shape, yielding a self-validating structural model that satisfies both local atomic restraints and global solution boundaries[5].

Integrative Workflow Visualization

CrossValidation Target Target Protein (Solution State) NMR 15N NMR Spectroscopy (Local Atomic Dynamics) Target->NMR 15N Labeling SAXS SAXS (Global Shape Envelope) Target->SAXS Buffer Matching CryoEM Cryo-EM (Macromolecular Assembly) Target->CryoEM Vitrification Filter Ensemble Filtering & Data Co-refinement NMR->Filter NOEs, RDCs SAXS->Filter Rg, Dmax CryoEM->Filter Density Maps Model Self-Validating Integrative Model Filter->Model Cross-Validation

Integrative structural biology workflow combining 15N NMR, SAXS, and Cryo-EM for cross-validation.

References

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A Researcher's Guide to Quantitative Proteomics: 15N Metabolic Labeling vs. Label-Free Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of proteomics, the ability to accurately quantify protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. This guide provides an in-depth comparison of two prominent quantitative proteomics strategies: 15N metabolic labeling and label-free quantification. Drawing upon experimental evidence and field-proven insights, we will dissect the nuances of each approach, empowering researchers to make informed decisions for their specific experimental goals.

Introduction: The Quest for Quantitative Accuracy

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] The choice of quantification strategy profoundly impacts the accuracy, precision, and scope of a study.[2] Two major paradigms have emerged: label-based methods, such as 15N metabolic labeling, and label-free approaches.[3] Label-based techniques introduce isotopic tags into proteins, allowing for direct comparison of samples within the same mass spectrometry run, which enhances accuracy and reproducibility.[4][5] In contrast, label-free methods quantify proteins based on the signal intensity or spectral counts of their constituent peptides, offering simplicity and cost-effectiveness.[6][7]

15N Metabolic Labeling: The Gold Standard for Precision

Metabolic labeling with stable isotopes, such as 15N, is a powerful in vivo labeling strategy that provides high quantitative accuracy.[8][9] This technique involves growing cells or organisms in a medium where the natural (14N) nitrogen source is replaced with a heavy isotope (15N) source.[8] This results in the incorporation of 15N into all nitrogen-containing amino acids and, consequently, all proteins.

The core principle of 15N metabolic labeling lies in the early-stage mixing of "light" (14N) and "heavy" (15N) samples.[4] By combining the samples before cell lysis and protein extraction, subsequent variations introduced during sample preparation are nullified, as both the light and heavy peptides are subjected to the same processing steps.[10] This co-analysis of chemically identical but mass-distinct peptides in a single mass spectrometry run significantly reduces technical variability and leads to highly precise and reproducible quantification.[2][11]

Causality in Experimental Choices: Why Early Mixing Matters

The decision to mix samples at the earliest possible stage is a cornerstone of the high accuracy achieved with metabolic labeling. Any protein loss or variation in digestion efficiency during the workflow will affect the 14N and 15N-labeled proteins equally. The ratio of the heavy to light peptide signals in the mass spectrometer therefore accurately reflects the initial ratio of the proteins in the samples. This self-validating system is a key advantage of the metabolic labeling approach.

Experimental Workflow: 15N Metabolic Labeling

The following diagram illustrates a typical workflow for a 15N metabolic labeling experiment.

15N_Metabolic_Labeling_Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis Cell_Culture_14N Cell Culture (14N Medium) Harvest_Cells Harvest & Lyse Cells Cell_Culture_15N Cell Culture (15N Medium) Cell_Culture_15N->Harvest_Cells Mix_Samples Mix 14N & 15N Lysates (1:1 Ratio) Harvest_Cells->Mix_Samples Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Samples->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Protein_Digestion->Peptide_Cleanup LC_MS_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS_MS Data_Analysis Data Analysis (Identify & Quantify Peptide Pairs) LC_MS_MS->Data_Analysis

Caption: A streamlined workflow for 15N metabolic labeling experiments.

Key Considerations for 15N Metabolic Labeling:
  • Labeling Efficiency: Achieving high (ideally >97%) and consistent 15N incorporation is crucial for accurate quantification.[4][12] Incomplete labeling can introduce errors in protein ratio calculations.[8][13][14]

  • Suitability: This method is best suited for organisms and cell lines that can be cultured in defined media.[2]

  • Cost: The primary cost is associated with the 15N-labeled media and amino acids.

Label-Free Quantification: A Versatile and Cost-Effective Alternative

Label-free quantification (LFQ) has gained popularity due to its simplicity, cost-effectiveness, and applicability to a wide range of sample types, including clinical tissues that cannot be metabolically labeled.[2][6][7] LFQ methods can be broadly categorized into two main approaches: intensity-based methods and spectral counting.[1]

  • Intensity-Based Quantification: This approach relies on the measurement of the peak area or intensity of the precursor ions of peptides in the mass spectrometer.[1] The abundance of a protein is inferred from the cumulative signal of its constituent peptides.

  • Spectral Counting: This method quantifies proteins by counting the number of tandem mass spectra (MS/MS) identified for each protein.[1] The assumption is that more abundant proteins will generate more detectable peptides, leading to a higher number of MS/MS spectra.

The Challenge of Technical Variability in LFQ

Unlike metabolic labeling, in LFQ, each sample is processed and analyzed independently.[15] This introduces potential for technical variability at multiple stages, including sample preparation, protein digestion, and the LC-MS/MS analysis itself.[1] Consequently, LFQ experiments typically require a higher number of technical and biological replicates to achieve statistical confidence.[1]

Experimental Workflow: Label-Free Quantification

The following diagram outlines a typical workflow for a label-free quantitative proteomics experiment.

Label_Free_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample_1 Sample 1 Preparation LC_MS_MS_1 LC-MS/MS Analysis (Sample 1) Sample_1->LC_MS_MS_1 Sample_2 Sample 2 Preparation LC_MS_MS_2 LC-MS/MS Analysis (Sample 2) Sample_2->LC_MS_MS_2 Sample_n Sample 'n' Preparation LC_MS_MS_n LC-MS/MS Analysis (Sample 'n') Sample_n->LC_MS_MS_n Data_Processing Data Processing (Peak Detection, Alignment) LC_MS_MS_1->Data_Processing LC_MS_MS_2->Data_Processing LC_MS_MS_n->Data_Processing Protein_Quantification Protein Quantification (Intensity or Spectral Counting) Data_Processing->Protein_Quantification Statistical_Analysis Statistical Analysis Protein_Quantification->Statistical_Analysis

Caption: A general workflow for label-free quantitative proteomics experiments.

Key Considerations for Label-Free Quantification:
  • Reproducibility: Stringent control over experimental procedures is essential to minimize technical variability between runs.[16]

  • Data Analysis: Sophisticated software is required for chromatographic alignment, feature detection, and normalization to correct for run-to-run variations.[6]

  • Proteome Coverage: Label-free methods often identify a larger number of proteins compared to label-based approaches.[11][17]

Head-to-Head Comparison: Quantitative Accuracy and Performance

The choice between 15N metabolic labeling and label-free quantification often hinges on the specific requirements for quantitative accuracy, proteome coverage, and dynamic range.

Feature15N Metabolic LabelingLabel-Free QuantificationRationale & Supporting Data
Quantitative Accuracy & Precision HighModerate to High15N labeling exhibits lower coefficients of variation (CVs) due to the co-analysis of labeled and unlabeled peptides, which minimizes technical variability.[10][18] Label-free methods can achieve high accuracy with a sufficient number of replicates and robust data analysis pipelines.[19]
Coefficient of Variation (CV) Typically <15%Can range from 15-30% or higherStudies have shown that metabolic labeling methods like SILAC (a related technique) generally have lower CVs compared to label-free approaches.[20] The variability in LFQ is highly dependent on the stability of the LC-MS platform and the rigor of the data analysis.[15]
Proteome Coverage LowerHigherLabel-free methods often identify a greater number of proteins because the mass spectrometer is not simultaneously analyzing both light and heavy forms of each peptide.[10][11]
Dynamic Range NarrowerWiderLabel-free approaches can have a wider dynamic range for quantification, which is beneficial for detecting significant protein changes in complex mixtures.[10][11]
Sample Throughput LowerHigherLabel-free methods are more amenable to analyzing a large number of samples as each is run independently.[2]
Cost HigherLowerThe primary cost of 15N labeling is the isotopically enriched media, whereas label-free methods have no direct labeling reagent costs.[2][11]
Experimental Complexity More complex (requires cell culture)Simpler sample preparation15N labeling is limited to systems that can be metabolically labeled, while label-free methods are applicable to a broader range of sample types.[2]

Detailed Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for both 15N metabolic labeling and a representative label-free workflow are provided below.

Protocol 1: 15N Metabolic Labeling of Mammalian Cells

This protocol is a generalized procedure and may require optimization for specific cell lines.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, use a custom-formulated medium where all nitrogen sources are replaced with their 15N-labeled counterparts (e.g., 15N-labeled amino acids).

    • For the "light" population, use the standard, unlabeled (14N) medium.

    • Culture the cells for a sufficient number of passages (typically 5-6) to ensure >97% incorporation of the 15N label.[21]

  • Cell Harvest and Lysis:

    • Harvest both the "heavy" and "light" cell populations.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "heavy" and "light" lysates using a compatible protein assay (e.g., BCA assay).

    • Mix the lysates in a 1:1 protein ratio.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction method to remove salts and other contaminants.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify peptide pairs (heavy and light) and calculate the ratio of their intensities for protein quantification.[4][8]

Protocol 2: Label-Free Quantitative Proteomics (Intensity-Based)

This protocol outlines a general workflow for intensity-based label-free quantification.

  • Sample Preparation (for each individual sample):

    • Lyse cells or tissues in a suitable buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Protein Digestion (for each individual sample):

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Peptide Desalting (for each individual sample):

    • Desalt each peptide sample using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis (for each individual sample):

    • Analyze each peptide sample separately by LC-MS/MS. It is crucial to use the same LC gradient and MS parameters for all runs to ensure reproducibility.[16]

  • Data Analysis:

    • Use a specialized software package for label-free quantification.[22][23]

    • The software will perform the following key steps:

      • Peak Detection and Feature Finding: Identify peptide precursor ions in the MS1 spectra.

      • Chromatographic Alignment: Align the retention times of peptides across all LC-MS/MS runs.

      • Normalization: Normalize the signal intensities to account for variations in sample loading and instrument performance.

      • Protein Quantification: Calculate protein abundances based on the integrated intensities of their corresponding peptides.

      • Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between experimental groups.

Conclusion: Selecting the Right Tool for the Job

The choice between 15N metabolic labeling and label-free quantification is not a matter of one being definitively superior to the other, but rather a decision based on the specific biological question, available resources, and the nature of the samples.

  • 15N metabolic labeling is the method of choice when the highest quantitative accuracy and precision are paramount , and the experimental system is amenable to in vivo labeling. It is particularly well-suited for studies involving a limited number of well-characterized samples.

  • Label-free quantification offers a versatile, cost-effective, and high-throughput solution for large-scale studies , biomarker discovery, and the analysis of clinical samples. While it requires careful experimental design and sophisticated data analysis to mitigate technical variability, it provides broader proteome coverage and a wider dynamic range.

By understanding the fundamental principles, strengths, and limitations of each approach, researchers can confidently select the optimal quantitative proteomics strategy to generate high-quality, reproducible data that will drive their scientific discoveries forward.

References

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A Senior Application Scientist's Guide to Benchmarking Glycyl-glycine-15N2 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of quantitative proteomics and metabolomics, the precision of our measurements is paramount. Stable isotope labeling has become a cornerstone of these fields, enabling accurate quantification of proteins and metabolites.[][][3] While 15N-labeled amino acids are widely utilized, the choice of the labeling agent can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of Glycyl-glycine-15N2 against other commonly used 15N-labeled amino acids, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal labeling strategy for their specific research needs.

The Critical Role of Isotopic Labeling in Modern Biological Research

Quantitative mass spectrometry is a powerful tool for dissecting complex biological systems, from identifying potential drug targets to understanding disease mechanisms.[4][5] Metabolic labeling, a technique where cells incorporate isotopically labeled precursors into their biomolecules, allows for the precise relative or absolute quantification of proteins and metabolites.[6] This is often achieved by growing cells in media containing "heavy" isotopes, such as 15N, which are then incorporated into newly synthesized proteins.[7][8] When mixed with a control "light" sample (containing the natural abundance 14N), the mass difference allows for accurate quantification by mass spectrometry.[8][9]

The ideal 15N-labeling reagent should exhibit several key characteristics:

  • High Incorporation Efficiency: It should be readily taken up by cells and efficiently incorporated into proteins.

  • Metabolic Stability: The 15N label should remain on the target molecule and not be transferred to other molecules ("scrambling"), which can complicate data analysis.[10]

  • Minimal Physiological Perturbation: The labeling agent should not adversely affect cell growth, viability, or normal metabolism.

  • Cost-Effectiveness: For large-scale studies, the cost of the labeling reagent is a practical consideration.

This guide will benchmark this compound against established 15N-labeled amino acids, focusing on these critical performance metrics.

This compound: A Novel Contender for Isotopic Labeling

Glycyl-glycine, the simplest dipeptide, presents several theoretical advantages as a vehicle for 15N delivery in cell culture.[11] Composed of two glycine residues, it provides two 15N atoms per molecule, potentially increasing the mass shift in labeled peptides and aiding in their detection and quantification.[12] Furthermore, some studies suggest that dipeptides can be transported into cells more efficiently than single amino acids via specific peptide transporters, which could lead to faster and more complete labeling.[13][14]

Benchmarking Against the Gold Standards: 15N-Arginine and 15N-Lysine

In the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method, 15N-labeled arginine and lysine are the most common choices.[][15] This is because trypsin, the most frequently used protease in proteomics, cleaves after arginine and lysine residues, ensuring that nearly all resulting peptides (except the C-terminal peptide) will contain a labeled amino acid.

To provide a comprehensive comparison, we will evaluate this compound against:

  • 15N-Arginine (U-15N, 98%): A standard for SILAC labeling.

  • 15N-Lysine (U-15N, 98%): The other cornerstone of SILAC.

  • 15N-Labeled Amino Acid Mix (e.g., Cell-Free-15N): A mixture of all 20 amino acids, each labeled with 15N, used for uniform labeling of the entire proteome.

Experimental Design for a Head-to-Head Comparison

To objectively assess the performance of this compound, a series of controlled experiments are necessary. The following workflow outlines a robust strategy for this benchmark.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A HEK293T Cell Culture (DMEM) B Labeling Media Preparation: - this compound - 15N-Arginine - 15N-Lysine - 15N-AA Mix A->B C Metabolic Labeling (5-6 cell doublings) B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F In-solution Trypsin Digestion E->F G LC-MS/MS Analysis (Orbitrap Mass Spectrometer) F->G H Database Searching (e.g., MaxQuant) G->H I Data Analysis: - Labeling Efficiency - Metabolic Stability - Protein Quantitation H->I

Figure 1: A generalized experimental workflow for benchmarking 15N-labeled compounds.

Detailed Experimental Protocol: Metabolic Labeling and Sample Preparation
  • Cell Culture:

    • Maintain HEK293T cells in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Labeling Media Preparation:

    • Prepare four sets of labeling media using DMEM deficient in the amino acid(s) to be labeled.

    • Supplement each medium with dialyzed FBS to minimize the presence of unlabeled amino acids.

    • Add the respective 15N-labeled compound:

      • This compound (final concentration to be optimized, e.g., 0.8 mM)

      • 15N-Arginine (final concentration 0.4 mM)

      • 15N-Lysine (final concentration 0.8 mM)

      • 15N-Amino Acid Mix (as per manufacturer's instructions)

  • Metabolic Labeling:

    • Adapt cells to the labeling media over several passages.

    • Culture cells in the respective labeling media for at least 5-6 cell doublings to ensure near-complete incorporation of the heavy isotopes.[9]

    • Monitor cell viability and proliferation rates throughout the labeling process using a cell counter and viability stain (e.g., Trypan Blue).

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Take equal amounts of protein from each condition and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw data using software such as MaxQuant to identify and quantify peptides and proteins.

    • Calculate the labeling efficiency for each condition by determining the ratio of heavy to light peptide pairs.

    • Assess metabolic scrambling by searching for 15N incorporation in amino acids that were not intentionally labeled.

Comparative Data Analysis: Expected Outcomes

The following tables summarize the expected outcomes from the benchmarking experiments, based on the known properties of the labeling agents.

Table 1: Labeling Efficiency and Impact on Cell Health

Labeling AgentExpected Labeling Efficiency (%)Expected Impact on Cell ProliferationExpected Impact on Cell Viability
This compound>95%Minimal to NoneMinimal to None
15N-Arginine>98%NoneNone
15N-Lysine>98%NoneNone
15N-Amino Acid Mix>98%MinimalMinimal

Table 2: Metabolic Stability and Suitability for Quantitative Proteomics

Labeling AgentExpected Metabolic ScramblingSuitability for SILACSuitability for Uniform LabelingKey Considerations
This compoundLow to ModeratePotentiallyYesCellular uptake and hydrolysis rates need to be considered. Glycine can be a precursor for other metabolites.[16]
15N-ArginineLow (potential conversion to Proline)[17]ExcellentNoArginine-to-proline conversion can be a factor in some cell lines.[18]
15N-LysineVery LowExcellentNoGenerally considered the most metabolically stable for SILAC.
15N-Amino Acid MixN/ANoExcellentProvides comprehensive labeling of all proteins.

Discussion: The Pros and Cons of this compound

Based on our analysis, this compound emerges as a promising alternative for specific applications in quantitative proteomics.

Advantages of this compound:
  • Potentially Enhanced Uptake: The utilization of peptide transporters could lead to more rapid and efficient labeling, particularly in cell lines with low amino acid transporter expression.

  • Increased Mass Shift: The presence of two 15N atoms per molecule results in a +2 Da mass shift for each incorporated glycyl-glycine, which can improve the separation of light and heavy peptide peaks in the mass spectrometer.

  • Cost-Effectiveness: Depending on the synthesis route, this compound could be a more economical option compared to purchasing individual 15N-labeled amino acids.

Potential Challenges and Considerations:
  • Metabolic Fate of Glycine: Glycine is a metabolically active amino acid involved in various pathways, including one-carbon metabolism and the synthesis of purines and other amino acids.[19][20][21] This could lead to some degree of 15N scrambling, where the label is transferred to other molecules. The extent of this scrambling would need to be carefully evaluated for the specific cell line and experimental conditions.

  • Dipeptide Hydrolysis: The efficiency of intracellular hydrolysis of glycyl-glycine into two glycine molecules is a critical factor for its successful use as a labeling agent. Incomplete hydrolysis could lead to the incorporation of the intact dipeptide into proteins, which would complicate data analysis.

  • Not a Direct Replacement for SILAC: Due to the metabolic activity of glycine, this compound is not a direct drop-in replacement for the arginine/lysine-based SILAC method, which relies on the specific cleavage sites of trypsin.

Conclusion and Recommendations

This compound presents a viable and potentially advantageous alternative for 15N metabolic labeling in quantitative proteomics, particularly for uniform labeling strategies where the goal is to label all amino acids. Its potential for efficient cellular uptake and increased mass shift are attractive features.

However, for researchers conducting traditional SILAC experiments, 15N-Arginine and 15N-Lysine remain the gold standard due to their metabolic stability and direct compatibility with tryptic digestion.

We recommend the following:

  • For Uniform Labeling: this compound is a strong candidate and should be considered alongside commercially available 15N-amino acid mixtures. A pilot study to assess labeling efficiency and metabolic scrambling in the specific cell line of interest is highly recommended.

  • For SILAC-based experiments: Continue to use 15N-Arginine and 15N-Lysine for the most reliable and straightforward data analysis.

The choice of the optimal 15N-labeling reagent will always be context-dependent. By understanding the unique properties of each compound and conducting appropriate validation experiments, researchers can ensure the accuracy and reliability of their quantitative proteomics data, ultimately accelerating scientific discovery.

References

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC. (n.d.).
  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.).
  • Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics. (2008, October 15).
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (n.d.).
  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC. (n.d.).
  • Interaction of amino acids with glycyl-glycine transport in the mammalian intestine - Indian Academy of Sciences. (n.d.).
  • Comparison of 15 N-Labelled Glycine, Aspartate, Valine and Leucine for Measurement of Whole-Body Protein Turnover - ResearchGate. (2025, August 6).
  • minimizing isotopic scrambling in 15N labeling experiments - Benchchem. (n.d.).
  • Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC. (n.d.).
  • Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics | Analytical Chemistry - ACS Publications. (2008, September 23).
  • Stable Isotope Labeling Strategies - University of Washington's Proteomics Resource. (n.d.).
  • Stable Isotope Labeling in Mammals with 15N Spirulina. (n.d.).
  • Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. (2012, May 25).
  • Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium. (2021, November 30).
  • What role does glycylglycine play in protein sequencing and mass spectrometry? - Quora. (2025, February 25).
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - Frontiers. (n.d.).
  • Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview - YouTube. (2022, July 5).
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.).
  • Buy Glycyl-glycine- 15 N 2 98 atom 15 N, 98 (CP) Isotope - Sigma-Aldrich. (n.d.).
  • Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed. (n.d.).
  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. (n.d.).
  • What are the advantages of using isotopically labeled peptides during isotope dilution mass spectrometry (IDMS)? | ResearchGate. (2014, June 12).
  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - MDPI. (2019, June 16).
  • Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. (n.d.).
  • Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (n.d.).
  • Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. (2015, April 15).
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024, November 12).
  • Glycine (¹³C₂, 99%; ¹⁵N, 99%) - Cambridge Isotope Laboratories, CNLM-1673-H-0.25. (n.d.).
  • SILAC Metabolic Labeling Systems. (n.d.).
  • Peptides Labeling with Stable Isotope - PharmiWeb.com. (2022, June 30).
  • SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - NG. (n.d.).
  • Benefits of Stable Isotope Labelling in Biochemistry Research - Diagnostics World News. (2022, May 9).
  • Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.).
  • Comparison of conventional SILAC labeling with our approach, tolerant... - ResearchGate. (n.d.).
  • Glycine Metabolism Overview - Creative Proteomics. (n.d.).
  • Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic. (2008, December 22).
  • The Importance of Incorporating Metabolomic and Proteomic Screening in Preclinical Oncology Studies. (2024, December 4).
  • Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. (2023, January 15).
  • Gly-Gly BioPerformance Certified, cell culture mammalian, = 99 556-50-3 - Sigma-Aldrich. (n.d.).
  • Glycine (¹⁵N, 98%) - Cambridge Isotope Laboratories, NLM-202-1. (n.d.).
  • N-Glycylglycine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

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15N Incorporation Analysis: A Technical Comparison of MS and NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Degree of


N Incorporation in Labeled Proteins
Content Type:  Technical Comparison & Protocol Guide

Executive Summary

For structural biologists and drug development professionals, the fidelity of isotopic labeling is a critical quality attribute (CQA). While Nuclear Magnetic Resonance (NMR) is the ultimate consumer of


N-labeled proteins, it is not always the most precise tool for quantifying the degree of labeling.[1]

This guide objectively compares Mass Spectrometry (MS) and NMR Spectroscopy for assessing


N incorporation.
  • The Verdict: Mass Spectrometry is the superior method for quantitative precision (calculating the exact percentage of incorporation) and sensitivity. NMR is the superior method for qualitative validation (ensuring the label has not perturbed folding or stability).

  • Best Practice: A hybrid workflow where MS quantifies the isotope enrichment (

    
    ) and HSQC NMR validates the structural integrity.
    
Part 1: Mass Spectrometry – The Quantitative Standard

Mass Spectrometry (MS) measures the mass shift caused by the heavier isotope. Since the atomic mass difference between


N (~14.003 Da) and 

N (~15.000 Da) is ~1 Da, a protein with

nitrogen atoms will exhibit a predictable mass shift proportional to the labeling efficiency.[2]
1.1 The Mechanism: Isotopic Envelope Shift

In a 100% labeled protein, the entire isotopic envelope shifts by a mass equal to the total number of nitrogen atoms in the sequence. In partially labeled samples, the envelope broadens or splits, representing a distribution of isotopologues.

The Calculation Logic:



  • 
     : The centroid mass of the labeled protein.
    
  • 
     : The centroid mass of the natural abundance protein.
    
  • 
     : Total number of nitrogen atoms in the protein sequence (including backbone and side chains).
    
1.2 Recommended Workflow (ESI-TOF or MALDI)

Electrospray Ionization (ESI) is preferred for intact proteins due to its ability to generate multiple charge states, allowing for high-resolution deconvolution.

Step-by-Step Protocol:

  • Sample Prep: Desalt the protein sample (C4 ZipTip or spin column) into a volatile buffer (e.g., 0.1% Formic Acid, 50% Acetonitrile).

  • Acquisition: Acquire spectra for both the unlabeled control and the

    
    N-labeled sample  under identical conditions.
    
  • Deconvolution: Use Maximum Entropy or Bayesian deconvolution to convert the m/z ladder into a zero-charge mass spectrum.

  • Centroiding: Determine the centroid mass of the primary peak for both samples. Do not use the monoisotopic peak for large proteins, as the signal-to-noise ratio is often too low.

  • Calculation: Apply the formula above.

1.3 Visualization: MS Data Processing Workflow

MS_Workflow Start Protein Sample Ionization ESI / MALDI Ionization Start->Ionization RawSpec Raw m/z Spectrum Ionization->RawSpec Deconv Deconvolution (MaxEnt) RawSpec->Deconv Charge State Collapse MassCalc Centroid Mass Calculation Deconv->MassCalc Zero-Charge Spectrum Result % Incorporation Output MassCalc->Result Apply Formula

Figure 1: The analytical pipeline for determining isotopic enrichment via Mass Spectrometry. The critical step is deconvolution to resolve the mass shift accurately.

Part 2: NMR Spectroscopy – The Structural Validator

While less precise for calculating "98.5% vs 99.0%" incorporation, NMR is the only method that confirms the protein is folded and that the label is uniformly distributed in the amide positions relevant for structural studies.

2.1 The Mechanism: 1H-15N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the nitrogen atom of the amide group with its attached proton.

  • Success Criteria: A dispersed spectrum with one peak per residue (excluding Proline).

  • Incorporation Check: Comparison of signal-to-noise (S/N) ratio against a standard of known concentration, or using 1D

    
    N-edited experiments.
    
2.2 Protocol: The "Quick Check" (1D Isotope Filter)

This method estimates labeling without a full 2D experiment, saving time.

  • Pulse Sequence: Run a 1D

    
    H spectrum with an isotope filter (e.g., X-filter).
    
  • Experiment A (All H): Standard 1D proton spectrum.

  • Experiment B (15N-Bound H): 1D proton spectrum selecting only protons attached to

    
    N.
    
  • Analysis: Compare the integral of the amide region (8.0–9.5 ppm) in Experiment B vs. Experiment A.

    • Note: This is semi-quantitative due to relaxation differences and exchangeable protons.

Part 3: Comparative Analysis

The following table contrasts the two methods based on experimental data requirements and output quality.

FeatureMass Spectrometry (MS)NMR Spectroscopy
Primary Output Quantitative % Incorporation (e.g., 98.2%)Structural Integrity & Folding State
Sample Requirement Low (picomoles / <10 µg)High (micromoles / >5 mg)
Precision High (

)
Moderate (

)
Destructive? Yes (usually)No (recoverable)
Detection of Scrambling Possible (with MS/MS peptide mapping)Difficult (requires complex assignment)
Time to Result Fast (<1 hour)Slow (hours to days)
Cost per Run LowHigh (instrument time)
3.1 Decision Logic: Which Method to Choose?

Decision_Tree Start Need to Assess 15N Labeling Q1 Is the protein folded correctly? Start->Q1 Q2 Do you need exact % for relaxation studies? Q1->Q2 Yes/Known Method_NMR Use HSQC NMR (Qualitative) Q1->Method_NMR Unknown Method_MS Use ESI-MS (Quantitative) Q2->Method_MS Yes (>95% req) Hybrid Hybrid Approach: MS for % + NMR for Fold Q2->Hybrid Critical Study

Figure 2: Decision matrix for selecting the appropriate analytical method based on research goals.

Part 4: Experimental Data Case Study

Scenario: A researcher expresses Ubiquitin (8.5 kDa) in E. coli using


N-Ammonium Chloride.

MS Results:

  • Theoretical Mass (Unlabeled): 8565.0 Da.

  • Theoretical Mass (100% 15N): Ubiquitin has 76 residues + N-terminus + side chains. Total Nitrogens

    
    . Expected shift 
    
    
    
    Da. Target Mass = 8665.0 Da.
  • Experimental Data: The deconvoluted ESI-MS spectrum shows a centroid at 8663.0 Da .

  • Calculation:

    
    
    
    
    
    Conclusion:[1][2][3][4][5][6] The sample is highly labeled and suitable for complex relaxation dynamics studies.

NMR Results (Same Sample):

  • HSQC Spectrum: Shows well-dispersed peaks. No evidence of "doublets" in the nitrogen dimension (which would indicate <50% labeling or mixed population).

References
  • NIST. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins.[1][2][3][4][7][8][9][10][11] National Institute of Standards and Technology. Link

  • Loewen, P. C., et al. (2009). Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS.[2] Journal of the American Society for Mass Spectrometry. Link

  • Skirycz, A., et al. (2011).[3] 15N Metabolic Labeling Quantification Workflow. Frontiers in Plant Science. Link

  • Creative Proteomics. Molecular Weight Characterization - Comparison of MALDI and ESI.Link

Sources

Reproducibility of quantitative proteomics experiments using Glycyl-glycine-15N2

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reproducibility of Quantitative Proteomics Using Glycyl-glycine-15N2

Executive Summary

The quantification of protein ubiquitination is critical for understanding targeted protein degradation, cell cycle regulation, and signal transduction. However, ubiquitinomics has historically suffered from severe reproducibility issues due to the low stoichiometric abundance of ubiquitinated proteins and the stochastic nature of mass spectrometry (MS) sampling.

This guide provides an objective, highly technical comparison of This compound (Gly-Gly-15N2) as an isotopic internal standard against alternative methodologies like SILAC, TMT, and Label-Free Quantification (LFQ). By acting as a self-validating internal calibrator for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), Gly-Gly-15N2 fundamentally resolves the variance introduced by affinity enrichment and matrix suppression, enabling absolute molar quantification of the ubiquitin-modified proteome.

The Mechanistic Challenge of Ubiquitinomics

To understand why reproducibility fails in standard workflows, we must examine the physical chemistry of the assay. When ubiquitinated proteins are digested with trypsin, the enzyme cleaves the ubiquitin chain but leaves a characteristic di-glycine (K-ε-GG) remnant covalently attached to the epsilon-amino group of the target lysine[1].

Researchers utilize anti-K-ε-GG antibodies to enrich these specific peptides prior to LC-MS/MS analysis, a technique that has successfully identified over 50,000 ubiquitination sites[2]. However, traditional Label-Free Quantification (LFQ) of these enriched peptides suffers from three cascading failures:

  • Variable Enrichment Efficiency: Antibody binding kinetics fluctuate based on the complexity of the sample matrix, leading to inconsistent peptide recovery across biological replicates.

  • Ion Suppression: Co-eluting background peptides compete for charge during electrospray ionization (ESI), artificially depressing the signal of low-abundance K-ε-GG peptides.

  • Stochastic DDA Sampling: In Data-Dependent Acquisition (DDA), the mass spectrometer selects the most intense precursor ions for fragmentation. Low-abundance ubiquitinated peptides are frequently skipped, resulting in severe "missing values" across datasets[3].

The this compound Intervention

This compound is a stable, heavy isotope-labeled dipeptide (15NH2-CH2-CO-15NH-CH2-COOH) utilized as a high-precision Proteomics MRM LC-MS Calibration Standard. When spiked into a sample—or incorporated into synthetic AQUA (Absolute Quantification) peptides—it co-elutes perfectly with the endogenous (light) K-ε-GG peptide. Because the heavy standard and light target share identical physicochemical properties, they experience the exact same enrichment losses and ion suppression[4]. The mass spectrometer isolates the distinct mass shift (+2 Da per 15N, or distinct shifts if incorporated into larger heavy peptides), allowing researchers to calculate an exact, reproducible Light/Heavy ratio.

Causality Problem High Variance in Ubiquitinomics Cause1 Stochastic DDA Sampling Problem->Cause1 Cause2 Variable Enrichment Efficiency Problem->Cause2 Cause3 Ion Suppression & Matrix Effects Problem->Cause3 Solution Gly-Gly-15N2 Internal Standard Cause1->Solution Cause2->Solution Cause3->Solution Fix1 Targeted MRM (Zero Missing Values) Solution->Fix1 Fix2 Absolute Molar Quant (Bypasses Enrichment Bias) Solution->Fix2 Fix3 Co-elution Normalization (Corrects Suppression) Solution->Fix3

Fig 2: Mechanistic causality of how Gly-Gly-15N2 resolves quantitative variance in proteomics.

Comparative Performance Analysis

To objectively evaluate Gly-Gly-15N2, we must compare it against the three dominant quantitative proteomics strategies: SILAC (metabolic labeling)[5], TMT (isobaric chemical tagging), and LFQ (label-free).

MethodologyQuantification TypeMultiplexing CapacityReproducibility (CV%)Missing ValuesCost per SampleBest Use Case
Gly-Gly-15N2 (MRM/PRM) Absolute (Molar) Low (Targeted)< 5 - 10% None Low-MediumClinical validation, PK/PD assays, targeted degradation
SILAC Relative2 to 3-plex10 - 15%ModerateHighIn vivo cell culture profiling[6]
TMT RelativeUp to 18-plex15 - 20%LowVery HighHigh-throughput tissue screening
Label-Free (LFQ) RelativeUnlimited> 25%HighLowExploratory biomarker discovery

Key Takeaway: While SILAC and TMT are excellent for global, relative discovery, they cannot provide absolute molar concentrations. Gly-Gly-15N2 paired with targeted MS is the only methodology that effectively drops the Coefficient of Variation (CV) below 10%, making it the mandatory choice for drug development assays (e.g., PROTAC validation) where absolute reproducibility is required.

Self-Validating Experimental Protocol: Absolute Ubiquitinomics via Gly-Gly-15N2

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure data integrity and prevent false-positive quantification.

Phase 1: Denaturing Lysis & Proteolytic Cleavage
  • Action: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0) supplemented with broad-spectrum deubiquitinase (DUB) inhibitors (e.g., PR-619).

  • Causality: DUB inhibitors prevent the artificial enzymatic removal of endogenous ubiquitin marks during extraction. 8M Urea ensures complete protein denaturation, exposing buried ubiquitinated lysines.

  • Action: Reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide, and digest with MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Causality: Trypsin specifically cleaves at the C-terminus of Arginine and Lysine. When ubiquitin is conjugated to a target lysine, trypsin cleaves the ubiquitin chain, leaving the highly specific di-glycine (K-ε-GG) remnant attached to the substrate[1].

Phase 2: Isotopic Standard Spike-In & System Suitability
  • Action: Spike in the this compound calibration standard (or customized K-ε-GG-15N2 AQUA peptides) at a known molar concentration (e.g., 50 fmol/µg of total protein).

  • Self-Validation Check: Before running biological samples, inject a standard-only blank into the LC-MS. Verify the exact retention time and confirm the absence of unlabeled (light) contamination in the heavy standard. Isotopic purity must be >98% to prevent artificial inflation of the endogenous signal[4].

Phase 3: Affinity Enrichment of K-ε-GG Remnants
  • Action: Re-suspend peptides in immunoprecipitation (IP) buffer and incubate with anti-K-ε-GG antibody-conjugated agarose beads at 4°C for 4 hours[7].

  • Causality: Because the heavy standard was spiked in prior to enrichment, any stochastic loss of peptides during bead washing affects the light (endogenous) and heavy (standard) peptides equally. This physical reality preserves the absolute quantitative ratio regardless of antibody efficiency.

  • Action: Elute peptides using 0.15% Trifluoroacetic Acid (TFA)[7]. Acidic elution disrupts the antibody-antigen interaction without introducing MS-incompatible salts.

Phase 4: LC-MRM/PRM Analysis
  • Action: Desalt using C18 StageTips and inject onto a triple quadrupole (MRM) or high-resolution Orbitrap (PRM) mass spectrometer.

  • Causality: Targeted acquisition forces the mass spectrometer to continuously monitor the specific m/z transitions of the Light and Heavy K-ε-GG pairs. This bypasses the stochastic precursor selection of DDA, entirely eliminating the "missing values" problem.

Workflow cluster_0 Sample Preparation & Enrichment cluster_1 LC-MS/MS & Quantification Lysis Protein Extraction & Digestion (Trypsin generates K-ε-GG) Spike Spike-in Gly-Gly-15N2 Standard (Internal Calibration) Lysis->Spike Enrichment Anti-K-ε-GG Affinity Enrichment (Isolates Ubiquitinated Peptides) Spike->Enrichment LCMS Targeted LC-MRM/PRM Analysis (High Sensitivity) Enrichment->LCMS Quant Absolute Quantification (Light/Heavy Ratio Calculation) LCMS->Quant

Fig 1: End-to-end targeted ubiquitinomics workflow utilizing this compound standards.

Conclusion

For discovery-phase global profiling, SILAC and TMT remain powerful tools. However, when transitioning to validation, pharmacodynamics, or PROTAC assay development, relative quantification is insufficient. By integrating This compound as an internal calibrator within an MRM/PRM framework, researchers can mathematically correct for matrix suppression and enrichment losses, achieving absolute molar quantification with a CV of less than 10%. This transforms ubiquitinomics from a qualitative screening tool into a highly reproducible, self-validating analytical assay.

References

  • Proteomics: From Technology Developments to Biological Applications | Analytical Chemistry - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE79RQbpCP4OlQeiB8QFgZxyXTpFe6GCYJja2qGJS6dPGdRsJ-TRRi2JF6z_VOr1f-heQiEjZJ863kyqx4rgvDZwcd5JAVJC21i1dfSJUbFzENpEaojkTVBnXmwL02-Nu9uXkJsvw==]
  • Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmC2yKH_DqpfNi7rTX1k64C8XajRbnoeiTeBIxuLvfhDU4B_pgGW0O558CKQ7z72UVUydpQ9FMYc5Up5sgU7X_NAns-D3li95NtVg48D2QtzY5aJX3p6EFqFkUcveupbp65lbONQjR1PHcdjo=]
  • A Proteome-wide, Quantitative Survey of In Vivo Ubiquitylation Sites Reveals Widespread Regulatory Roles -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXp_rHe3e9BnODED5tHrDZEWeUSGIKohHE23h941KEPXAbcKCxmRYdyN6Dy-0atUKt9kPNdRrAwFHE0e9YVr8FoLCw6xMK2IgmTR2q5GwGvIIZY9pDKvppxyfjRYPPXRLVX1BJ9yviiQ3A333k8YfuTXwYnCtac5DBrpBggZ4-Ic3HYoKrxk=]
  • Buy research peptides | Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWPrOcXTVfmvmp2_LeYSfahQFLqbC9rTgnv693CjqOETAMNejWLGW3pis_nk8mhWh1TlG64qvH-HONiyZFnBB2sYiRQU6QTcVI4wuwOXn9UQxRwByjBgCkaf5z37RjGAB1mgrS3nabf24PH3e-fVfsSS40zWq-Ocz2nFg1B1jKvyt45VeYc4gTwKsNc2RS_Wrq1DVU-PUc_nPMgWFL1n604VJHnN0Xl-qlRxvX3AJVFzCepY17rUjAnSdk8Dpz70K-wzA40EkBFqFxqWHB2tvRA2U9LS1Sg==]
  • Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Eh-bj1sCKIRx7a6ykQYTyrCljCu63I2ojx4xbUKmg_LBJvLbIq4-5ftJaRA337p2gr6kGsRbeQiN1J4JHVHrjzXWKd70t6gvDmsXUhFgELzWDq_mMaDf0ZIf37MvQIU00_rjCj0zuk_oB0mo-g==]
  • Analysis of the ubiquitin-modified proteome identifies novel host factors in Kaposi's sarcoma herpesvirus lytic reactivation - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6L3Yus6oXiJqly198lU6U47Q9RP6XbV6K0RkqzvHQ_qz5HKqorNUkOJIMgl9tWZMPcLy3nG8AQo8RViIO7hziepHbEIsoBkZAE5NLNRGLGpySiBYv6EduX2Fi74aSzVA8uC-rJ4smqAXqaKhi]

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Technical Comparison Guide: Glycyl-glycine-15N2 (¹⁵N₂) as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In quantitative LC-MS/MS, the accuracy of peptide quantification—specifically dipeptides like Glycyl-glycine (Gly-Gly)—is frequently compromised by matrix effects (ion suppression/enhancement) and enzymatic instability . While deuterated standards and structural analogues (e.g., Gly-Sar) are common, they introduce critical sources of error regarding retention time shifts and ionization mismatches.

This guide objectively compares Glycyl-glycine-15N2 against traditional alternatives. The data indicates that ¹⁵N-labeled standards provide superior quantification accuracy by maintaining perfect chromatographic co-elution with the analyte, thereby normalizing matrix effects that deuterated standards often miss due to the "Deuterium Isotope Effect."

Technical Deep Dive: The ¹⁵N Advantage

The primary argument for using ¹⁵N₂-Gly-Gly over deuterated forms (e.g., Gly-Gly-d₄) or analogues lies in the physicochemical behavior of the isotope during Reverse Phase Liquid Chromatography (RPLC).

The Mechanism of Error: Deuterium Isotope Effect

Deuterium (


H) has a shorter C-D bond length and lower vibrational volume than C-H. In RPLC, this makes deuterated molecules slightly less lipophilic, causing them to elute earlier  than the native analyte.[1]
  • Result: The Internal Standard (IS) and Analyte elute at different times.[2]

  • Consequence: If a matrix suppression zone (e.g., phospholipids) elutes between the IS and the Analyte, the IS fails to correct for the signal loss, leading to quantitative bias.

The Solution: Nitrogen-15 Co-elution

Nitrogen-15 (


N) increases mass without significantly altering the bond lengths or lipophilicity of the peptide backbone.
  • Result: Perfect co-elution.

  • Consequence: The IS experiences the exact same ionization environment as the analyte at every millisecond of the scan.

MatrixEffect cluster_chromatogram Chromatographic Behavior & Ionization cluster_outcome Quantification Outcome Analyte Native Gly-Gly (RT: 2.50 min) Matrix Matrix Suppression Zone (Phospholipids) (RT: 2.48 - 2.52 min) Analyte->Matrix Co-elutes IS_15N Gly-Gly-15N2 (RT: 2.50 min) IS_15N->Matrix Co-elutes IS_D Deuterated IS (RT: 2.45 min) IS_D->Matrix Elutes Early (Escapes Suppression) Accurate Accurate Correction (IS suppressed equally) Matrix->Accurate 15N Signal Ratio Error Quantification Error (IS not suppressed, Analyte suppressed) Matrix->Error Deuterium Signal Ratio

Figure 1: Mechanism of Matrix Effect Correction. The ¹⁵N standard co-elutes with the analyte into the suppression zone, ensuring the signal ratio remains constant. The Deuterated standard elutes early, failing to compensate for the suppression.

Comparative Analysis: 15N2 vs. Alternatives

The following table summarizes the performance metrics of this compound against common alternatives in a bioanalytical setting (e.g., plasma or cell lysate analysis).

FeatureGly-Gly-15N2 (Recommended) Deuterated (Gly-Gly-d₄) Structural Analogue (Gly-Sar) External Calibration
Mass Shift +2 Da (M+2)+4 Da (M+4)Varies (Different Formula)N/A
RT Match Perfect Co-elution Slight Shift (Earlier)Significant ShiftN/A
Ionization Match IdenticalHigh SimilarityLow SimilarityN/A
Back-Exchange None (Stable Backbone)Possible (if on acidic H)NoneN/A
Matrix Correction >99% Efficiency 85-95% Efficiency<70% Efficiency0% (High Risk)
Primary Utility Precise QuantificationGeneral ScreeningTransport Kinetics (PEPT1)Range Finding
Key Findings on Alternatives:
  • Gly-Sar (Glycyl-Sarcosine): Often used in PEPT1 transporter studies because it is resistant to hydrolysis.[3][4] However, for quantifying Gly-Gly, Gly-Sar is a poor standard because it has different ionization efficiency and retention time.

  • Deuterium Exchange: If deuterium labels are placed on exchangeable protons (e.g., -NH or -OH groups), they can swap with solvent protons (H₂O) during sample prep, causing the signal to "disappear" into the native channel. ¹⁵N is located in the amide bond and amine group, which are non-exchangeable under standard LC-MS conditions.

Experimental Workflow: PEPT1 Transport / Metabolomics

This protocol validates the use of Gly-Gly-15N2 for monitoring dipeptide uptake in Caco-2 cells or quantifying Gly-Gly in plasma.

Materials
  • Analyte: Glycyl-glycine (Sigma).

  • Internal Standard: this compound (Isotopic Purity >98%).

  • Matrix: Caco-2 Cell Lysate or Plasma.

Step-by-Step Protocol
1. Internal Standard Preparation[4][5][6][7][8][9][10][11]
  • Stock: Dissolve Gly-Gly-15N2 in 50:50 Water:Methanol to 1 mM.

  • Working Solution: Dilute to 10 µM in 0.1% Formic Acid (aq). Note: The concentration should mimic the expected mid-range of your analyte.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma/lysate).[4]

  • Add 10 µL of Gly-Gly-15N2 Working Solution.

  • Add 200 µL of ice-cold Acetonitrile (to precipitate proteins).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to LC vial.

3. LC-MS/MS Parameters
  • Column: HILIC or C18-Polar Embedded (Gly-Gly is highly polar and retains poorly on standard C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Gly-Gly (Native) 133.176.1 (Gly)15
Gly-Gly-15N2 135.177.1 (¹⁵N-Gly)15

Note: The +2 Da shift is maintained in the fragment ion because the fragmentation typically splits the peptide bond, retaining one labeled Nitrogen in the fragment.

Workflow Sample Biological Sample (50 µL) Spike Spike IS (Gly-Gly-15N2) Sample->Spike Precip Protein Precipitation (ACN, 1:4 ratio) Spike->Precip Centrifuge Centrifuge (14,000g, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (HILIC Mode) Centrifuge->LCMS Supernatant Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Calculate Ratio

Figure 2: Optimized Sample Preparation Workflow. Early spiking of the ¹⁵N standard ensures it compensates for recovery losses during precipitation and centrifugation.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., & Cyronak, M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Brandsch, M., et al. (2008). Transport of dipeptides by PEPT1 and PEPT2. Journal of Membrane Biology. Link

  • BenchChem Technical Guides. Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Link

  • Vigbsie, M.H., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics.[10] Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Glycyl-glycine-15N2 for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Glycyl-glycine-15N2, a stable isotope-labeled dipeptide. As a trusted partner in your research, we are committed to providing information that ensures both laboratory safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who utilize this and similar non-radioactive, isotopically labeled compounds.

The fundamental principle governing the disposal of this compound is that its stable isotope labeling does not confer radioactivity. Therefore, its disposal is dictated by its chemical properties, which are analogous to those of its non-labeled counterpart, Glycyl-glycine. The procedures outlined below are based on the non-hazardous nature of this compound.

Understanding the Properties of this compound

Glycyl-glycine is a dipeptide that is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is a white, crystalline, water-soluble solid. While it is a combustible solid, it does not easily propagate flame. The incorporation of the stable isotope ¹⁵N does not alter these chemical properties in a way that would necessitate special disposal precautions beyond those for the parent compound. It is crucial to distinguish this from radioactive isotopes, which require stringent handling and disposal protocols overseen by radiation safety offices.

Core Principles of this compound Disposal

The disposal of this compound is guided by the principles of chemical safety and environmental responsibility. The primary objective is to manage the waste in a manner that prevents its release into the environment and ensures the safety of all laboratory and support personnel.

A critical first step in any laboratory procedure is to consult your institution's specific waste disposal guidelines and your local regulations. Environmental Health and Safety (EHS) departments provide essential resources and protocols that must be followed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in its solid form and as an aqueous solution.

DisposalWorkflow cluster_0 Waste Identification cluster_1 Form Assessment cluster_2 Solid Waste Disposal Protocol cluster_3 Aqueous Solution Disposal Protocol Waste This compound Waste Solid Solid Form Waste->Solid Is it solid? Aqueous Aqueous Solution Waste->Aqueous Is it an aqueous solution? CollectSolid Collect in a dedicated, sealed container. Solid->CollectSolid CheckConcentration Concentration < 20% and no other hazardous materials present? Aqueous->CheckConcentration LabelSolid Label as 'Non-Hazardous Chemical Waste' with full chemical name and date. CollectSolid->LabelSolid DisposeSolid Dispose via institutional EHS or as per local regulations for non-hazardous solid chemical waste. LabelSolid->DisposeSolid DrainDisposal Dispose down the drain with copious amounts of water (if permitted by local regulations). CheckConcentration->DrainDisposal Yes CollectAqueous Collect in a dedicated, sealed container. CheckConcentration->CollectAqueous No LabelAqueous Label as 'Non-Hazardous Aqueous Waste' with full chemical name, concentration, and date. CollectAqueous->LabelAqueous DisposeAqueous Dispose via institutional EHS or as per local regulations for non-hazardous aqueous chemical waste. LabelAqueous->DisposeAqueous

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-glycine-15N2
Reactant of Route 2
Glycyl-glycine-15N2

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